2-(3-Nitrophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-5-2-6-13-11(10)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNITUABPMVBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-72-4 | |
| Record name | 2-(3-Nitrophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Nitrophenyl)nicotinic Acid
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Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(3-Nitrophenyl)nicotinic acid, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the prevalent synthetic routes, mechanistic insights, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis from both a theoretical and practical standpoint. Key methodologies discussed include the Suzuki-Miyaura cross-coupling and the Ullmann condensation, with a comparative analysis of their respective advantages and limitations.
Introduction and Significance
This compound is a heterocyclic aromatic compound of significant interest due to its structural motifs, which are prevalent in a variety of biologically active molecules and functional materials. The presence of the nicotinic acid core, a derivative of vitamin B3, combined with the electronically distinct nitrophenyl group, imparts unique physicochemical properties that are leveraged in drug design and materials science. The synthesis of this compound, therefore, is a critical step in the development of novel therapeutics and advanced materials. This guide will explore the primary synthetic pathways to this important molecule, providing the necessary detail for successful and reproducible synthesis.
Primary Synthetic Methodologies
The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in the synthesis of this compound. Two powerful cross-coupling reactions have emerged as the most effective strategies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.
Suzuki-Miyaura Cross-Coupling: A Modern Approach
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of this compound, this translates to the coupling of 2-chloronicotinic acid with 3-nitrophenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands, are chosen for their high catalytic activity and functional group tolerance.[3][4] The choice of ligand can significantly influence the reaction efficiency.
-
Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often employed to dissolve both the organic and inorganic reactants.[2]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloronicotinic acid, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group (the 3-nitrophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloronicotinic acid
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloronicotinic acid (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
| Parameter | Condition | Rationale |
| Temperature | 80-100 °C | To overcome the activation energy of the reaction. |
| Reaction Time | 12-24 hours | To ensure complete conversion of the starting materials. |
| Inert Atmosphere | Argon or Nitrogen | To prevent oxidation and deactivation of the Pd(0) catalyst. |
Ullmann Condensation: The Classical Route
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-carbon or carbon-heteroatom bonds.[6][7] In the context of synthesizing this compound, it would involve the coupling of 2-chloronicotinic acid with a suitable 3-nitrophenyl nucleophile, though more traditionally it is used for biaryl synthesis from two aryl halides.[8][9] While historically requiring harsh conditions, modern modifications have made it a more viable option.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: Copper powder, copper(I) salts (e.g., CuI), or copper complexes are used.[6][10] The choice of copper source can impact reactivity.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures required.[6]
-
Base: A base such as potassium carbonate may be required depending on the specific Ullmann variant.
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through an organocopper intermediate.[9][12] A plausible pathway involves:
-
Formation of an Organocopper Species: The copper catalyst reacts with one of the aryl halides.
-
Nucleophilic Attack: The second aryl halide undergoes nucleophilic attack by the organocopper intermediate.
-
Reductive Elimination: The coupled product is formed with the regeneration of a copper species.
Caption: General experimental workflow for the Ullmann condensation.
Materials:
-
2-Chloronicotinic acid
-
3-Iodonitrobenzene (as an example of a more reactive halide)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 2-chloronicotinic acid (1.0 eq.), 3-iodonitrobenzene (1.1 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into water, and filter to remove insoluble copper salts.
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
| Parameter | Condition | Rationale |
| Temperature | 120-150 °C | Higher temperatures are typically required to drive the Ullmann reaction. |
| Reaction Time | 24-48 hours | Ullmann reactions are often slower than their palladium-catalyzed counterparts. |
| Aryl Halide | Iodide > Bromide > Chloride | Reactivity of the aryl halide follows this trend in Ullmann couplings.[10] |
Purification and Characterization
Purification of the final product is crucial to obtain material of high purity.
-
Recrystallization: This is a common method for purifying solid organic compounds.[13] A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed.
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms. The proton NMR spectrum of nicotinic acid shows characteristic signals in the aromatic region.[14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).[15]
-
Melting Point: A sharp melting point is indicative of a pure compound.
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder temperatures | Often requires high temperatures |
| Substrate Scope | Broad, high functional group tolerance | Can be limited, especially with less reactive halides |
| Reaction Time | Typically faster | Often slower |
| Catalyst Cost | Palladium is more expensive | Copper is more economical |
| Environmental Impact | Palladium can be a heavy metal contaminant | Copper is generally less toxic |
Conclusion
The synthesis of this compound can be effectively achieved through both Suzuki-Miyaura cross-coupling and Ullmann condensation reactions. The Suzuki-Miyaura coupling is generally the preferred method due to its milder reaction conditions, broader substrate scope, and higher yields. However, the lower cost of copper makes the Ullmann condensation an attractive alternative, particularly for large-scale synthesis, provided the reaction conditions can be optimized. The choice of synthetic route will ultimately depend on factors such as available resources, desired scale, and the specific functional groups present in the starting materials. This guide has provided the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable compound.
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An In-depth Technical Guide to 2-(3-Nitrophenyl)nicotinic Acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-(3-Nitrophenyl)nicotinic acid, a specialized heterocyclic compound. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive yet scientifically grounded exploration of its properties. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential of this compound.
Molecular Overview and Physicochemical Properties
This compound is a derivative of nicotinic acid (Vitamin B3), featuring a 3-nitrophenyl substituent at the 2-position of the pyridine ring. This substitution is anticipated to significantly influence its electronic properties, reactivity, and biological activity compared to the parent molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 937601-72-4 | [1] |
| Molecular Formula | C₁₂H₈N₂O₄ | [2] |
| Molecular Weight | 244.20 g/mol | [2] |
| Appearance | Predicted: Crystalline solid | Inferred |
| Melting Point | Predicted: >200 °C | Inferred from related structures |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water. | [3][4] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
The presence of the nitro group, a strong electron-withdrawing group, is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton. The aromatic systems suggest a crystalline solid with a relatively high melting point.
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be designed based on well-established cross-coupling reactions. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.
Proposed Synthetic Pathway: Suzuki Coupling
A logical approach involves the coupling of 2-chloronicotinic acid with 3-nitrophenylboronic acid. This method is often preferred due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki reaction.
Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard Suzuki coupling conditions. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yield.
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, known for its stability and activity with a wide range of substrates.
-
Base: Sodium carbonate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle. It is also cost-effective and easy to handle.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reactants. Water is essential for the activation of the boronic acid.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is necessary to prevent its degradation and maintain catalytic activity.
Predicted Spectral Characteristics
The structural features of this compound suggest a unique spectral fingerprint. The following are predictions for its key spectral data, which are essential for its characterization.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the pyridine and nitrophenyl rings are expected to appear in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons will be in the range of δ 120-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch of the carboxylic acid (~1700 cm⁻¹)- Asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹)- C=C and C=N stretches of the aromatic rings (~1400-1600 cm⁻¹) |
| Mass Spec (MS) | The molecular ion peak (M+) is expected at m/z 244. Fragmentation may involve the loss of the carboxylic acid group (-45) and the nitro group (-46). |
A detailed analysis of the coupling patterns in the ¹H NMR spectrum would be critical for confirming the substitution pattern on the aromatic rings.[5][6]
Potential Reactivity and Biological Activity
The chemical reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the pyridine ring, and the nitro group.
Caption: Conceptual diagram of the reactivity and potential biological activities of this compound.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification and amidation, providing a handle for further derivatization to modulate properties like solubility and bioavailability.
-
Pyridine Ring: The pyridine nitrogen can be oxidized, and the ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing nitro group will make this more challenging.
-
Nitro Group: The nitro group can be readily reduced to an amine, which can then be used for a variety of subsequent chemical transformations, such as diazotization or acylation.
Potential Biological Applications:
Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[7][8] The introduction of a nitrophenyl group could lead to novel pharmacological profiles.
-
Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[7][9] The specific substitution pattern of this compound may offer a unique interaction with inflammatory targets.
-
Antimicrobial and Antifungal Activity: Thiazolidinone derivatives of nicotinic acid have shown significant antimicrobial and antifungal activities.[8] This suggests that derivatization of this compound could yield compounds with similar properties.
-
Anticancer Potential: The nitroaromatic scaffold is present in some anticancer agents. Further investigation into the cytotoxicity of this compound against various cancer cell lines could be a promising area of research.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion and Future Directions
This compound represents a molecule of interest for further exploration in medicinal chemistry and materials science. This guide has provided a predictive framework for its synthesis, characterization, and potential applications based on established chemical principles. Experimental validation of the proposed synthetic route and a thorough investigation of its spectral properties and biological activities are the logical next steps. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.
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An In-Depth Technical Guide to the NMR Analysis of 2-(3-Nitrophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(3-Nitrophenyl)nicotinic acid. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR analysis grounded in established principles of NMR spectroscopy and data from analogous structures. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a robust framework for researchers working with this and structurally related compounds. This guide also outlines a plausible synthetic route via the Suzuki-Miyaura coupling reaction, which informs the discussion of potential impurities that may be observed in NMR spectra. The content is structured to provide both a theoretical understanding and practical insights for the structural elucidation and purity assessment of this compound, a molecule of interest in medicinal chemistry and materials science.
Introduction: The Significance of this compound and the Role of NMR
This compound is a bifunctional molecule featuring a substituted pyridine ring, a core structure in many pharmaceuticals, and a nitrophenyl group, a common moiety in various bioactive compounds. The unique electronic and steric interplay between these two aromatic systems makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity assessment of organic molecules. For a molecule like this compound, NMR provides critical information on the connectivity of atoms, the electronic environment of each nucleus, and the spatial relationships between different parts of the molecule. This guide will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, empowering researchers to confidently identify this compound and assess its purity.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, arising from the protons on both the pyridine and the nitrophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and nitro groups, as well as the anisotropic effects of the two aromatic rings.
Molecular Structure and Proton Numbering:
Caption: Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H4 | ~8.3-8.5 | dd | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.8 | Deshielded by the adjacent nitrogen and the carboxylic acid group. Coupled to H5 (ortho) and H6 (meta). |
| H5 | ~7.6-7.8 | t | JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.0 | Influenced by the carboxylic acid group and the nitrophenyl substituent. Appears as a triplet due to similar ortho coupling with H4 and H6. |
| H6 | ~8.8-9.0 | dd | JH6-H5 ≈ 8.0, JH6-H4 ≈ 1.8 | Strongly deshielded by the adjacent nitrogen atom. Coupled to H5 (ortho) and H4 (meta). |
| H2' | ~8.4-8.6 | t | JH2'-H6' ≈ 2.0, JH2'-H4' ≈ 2.0 | Deshielded by the adjacent nitro group and the pyridine ring. Appears as a triplet due to meta coupling to H6' and H4'. |
| H4' | ~8.2-8.4 | ddd | JH4'-H5' ≈ 8.0, JH4'-H6' ≈ 2.0, JH4'-H2' ≈ 2.0 | Deshielded by the nitro group. Coupled to H5' (ortho) and both H6' and H2' (meta). |
| H5' | ~7.7-7.9 | t | JH5'-H4' ≈ 8.0, JH5'-H6' ≈ 8.0 | Least affected proton on the nitrophenyl ring. Appears as a triplet due to ortho coupling with H4' and H6'. |
| H6' | ~7.9-8.1 | ddd | JH6'-H5' ≈ 8.0, JH6'-H4' ≈ 2.0, JH6'-H2' ≈ 2.0 | Influenced by the C-N bond to the pyridine ring. Coupled to H5' (ortho) and both H4' and H2' (meta). |
| COOH | ~13.0 | br s | - | The acidic proton of the carboxylic acid, typically a broad singlet, and its chemical shift is concentration and solvent dependent. |
Causality behind Predicted Shifts and Couplings:
-
Pyridine Ring Protons (H4, H5, H6): The chemical shifts of these protons are primarily dictated by their position relative to the nitrogen atom and the two substituents. H6, being ortho to the nitrogen, is expected to be the most downfield. H4 is also deshielded by the nitrogen and the carboxylic acid. H5 will be the most upfield of the pyridine protons. The coupling constants are typical for pyridine systems, with ortho coupling (~8 Hz) being significantly larger than meta coupling (~2 Hz).[1][2]
-
Nitrophenyl Ring Protons (H2', H4', H5', H6'): The powerful electron-withdrawing nitro group strongly deshields the ortho (H2', H4') and para (H6') protons. H2' is expected to be the most downfield due to its proximity to both the nitro group and the point of attachment to the pyridine ring. The coupling patterns will follow standard aromatic coupling rules, with ortho coupling around 8 Hz and meta coupling around 2 Hz.[3][4]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic distribution within the aromatic systems.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~155-158 | Attached to nitrogen and the nitrophenyl group, leading to a downfield shift. |
| C3 | ~138-140 | Attached to the carboxylic acid group. |
| C4 | ~123-125 | Standard aromatic carbon chemical shift. |
| C5 | ~135-137 | Influenced by the adjacent nitrogen and the C6 carbon. |
| C6 | ~150-152 | Attached to nitrogen, resulting in a significant downfield shift. |
| COOH | ~165-168 | Typical chemical shift for a carboxylic acid carbon.[5] |
| C1' | ~135-138 | Quaternary carbon attached to the pyridine ring. |
| C2' | ~122-124 | Shielded relative to other carbons on the nitrophenyl ring. |
| C3' | ~148-150 | Attached to the electron-withdrawing nitro group, causing a strong downfield shift. |
| C4' | ~125-127 | Influenced by the nitro group. |
| C5' | ~130-132 | Standard aromatic carbon chemical shift. |
| C6' | ~130-132 | Standard aromatic carbon chemical shift. |
Justification for Predicted ¹³C Chemical Shifts:
-
Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded. The presence of the bulky nitrophenyl group at C2 will also influence its chemical shift. The carbon bearing the carboxylic acid (C3) will also be shifted downfield.
-
Nitrophenyl Ring Carbons: The carbon directly attached to the nitro group (C3') will experience the most significant downfield shift due to the strong electron-withdrawing nature of the nitro group. The other carbons will exhibit shifts typical for a substituted benzene ring.[4]
Experimental Protocols
Plausible Synthesis of this compound via Suzuki-Miyaura Coupling
A reliable method for the synthesis of 2-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Impurities and their NMR Signatures:
-
Unreacted 2-Chloronicotinic acid: Signals corresponding to the pyridine ring protons will be present, but the signals for the nitrophenyl group will be absent.
-
Homocoupled 3,3'-Dinitrobiphenyl: This symmetrical molecule would show a simpler aromatic proton pattern than the product.
-
Residual Palladium Catalyst: While not directly observable by ¹H or ¹³C NMR, residual palladium can cause significant broadening of the NMR signals.
NMR Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the starting materials and the product, and its high boiling point is advantageous for variable temperature NMR studies if needed. The acidic proton of the carboxylic acid will be observable in DMSO-d₆.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
Conclusion
This technical guide provides a comprehensive, albeit predicted, NMR analysis of this compound. The detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous compounds, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The outlined synthetic protocol and discussion of potential impurities further enhance the practical utility of this guide for the characterization and quality control of this important molecule. As experimental data becomes available, this guide can serve as a foundational reference for its interpretation and validation.
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
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YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][8]-Fused Indole Heterocycles. Retrieved from [Link]
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ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-(3-Nitrophenyl)nicotinic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility of 2-(3-Nitrophenyl)nicotinic acid, a compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in a molecule's journey from the laboratory to clinical application, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating this essential physicochemical property. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages established principles of physical chemistry and draws parallels with the well-characterized parent compound, nicotinic acid, to offer predictive insights and detailed experimental methodologies.
Introduction: The Significance of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and reach its target site in the body. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising therapeutic candidate.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development.[1]
This compound, a derivative of nicotinic acid (Vitamin B3), presents a molecular structure with features that suggest a complex solubility profile. The presence of a carboxylic acid group, a pyridine ring, and a nitrophenyl substituent introduces a combination of polar and non-polar characteristics, making its interaction with various solvents a subject of considerable interest.
Theoretical Framework: Understanding the Nuances of Solubility
A nuanced understanding of solubility requires distinguishing between two key concepts: thermodynamic and kinetic solubility.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[4] It is a thermodynamically stable state and is the gold standard for solubility determination in later stages of drug development.[1]
-
Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution under a specific set of experimental conditions.[5] It is often measured in high-throughput screening assays where a compound, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[5]
The following diagram illustrates the conceptual relationship between these two forms of solubility.
Caption: Relationship between thermodynamic and kinetic solubility.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is limited, we can infer its likely solubility behavior based on its structural components and the known properties of nicotinic acid.
| Property | Nicotinic Acid (Reference) | This compound (Predicted) |
| Molecular Structure | Pyridine-3-carboxylic acid | 2-(3-Nitrophenyl)pyridine-3-carboxylic acid |
| Key Functional Groups | Carboxylic acid, Pyridine ring | Carboxylic acid, Pyridine ring, Nitrophenyl group |
| Expected Polarity | Polar | Moderately polar with significant non-polar character |
| Aqueous Solubility | Highly soluble in water[7] | Expected to be lower than nicotinic acid due to the bulky, hydrophobic nitrophenyl group. |
| Organic Solvent Solubility | Soluble in ethanol and methanol[7] | Likely soluble in polar organic solvents like ethanol, methanol, and DMSO. Solubility in non-polar solvents is expected to be limited. |
| pH-Dependent Solubility | Solubility is pH-dependent; increases in alkaline conditions.[7] | Expected to exhibit significant pH-dependent solubility. The carboxylic acid will be deprotonated at higher pH, increasing aqueous solubility. |
The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the solubility of an ionizable compound.[6] For an acidic compound like this compound, the solubility will increase as the pH rises above its pKa, due to the formation of the more soluble carboxylate anion.[6]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility is crucial and should be conducted using well-validated methods. The following section outlines standard protocols for measuring both thermodynamic and kinetic solubility, adhering to guidelines from the International Council for Harmonisation (ICH).[8][9][10]
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[10]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, pH buffers) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[11]
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13]
-
Solid-State Analysis: It is crucial to analyze the solid material remaining after the experiment (e.g., by X-ray powder diffraction) to ensure that the compound has not undergone any phase transformations during the experiment.[3]
Caption: Workflow for the shake-flask method for thermodynamic solubility.
Kinetic Solubility (Turbidimetric Method)
This high-throughput method is often used in early drug discovery.[2]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent, typically DMSO.[6]
-
Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer in a microplate.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[2]
pH-Dependent Solubility Profile
Given the acidic nature of the molecule, determining its solubility across a range of pH values is critical, particularly for predicting its behavior in the gastrointestinal tract.[6][8]
Protocol:
-
Buffer Preparation: Prepare a series of buffers across the physiologically relevant pH range (e.g., pH 1.2 to 7.4).[8][10]
-
Solubility Measurement: Determine the thermodynamic solubility of this compound in each buffer using the shake-flask method described above.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of a compound.
-
pH: As previously discussed, the ionization state of the carboxylic acid group will be a primary determinant of aqueous solubility.[6]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can have a profound effect on solubility.[3][4] Different polymorphs can have different lattice energies, leading to variations in their solubility. It is essential to characterize the solid form of the compound being tested.
-
Common Ion Effect: The presence of a common ion in the solution can decrease the solubility of an ionic compound.
Analytical Techniques for Quantification
Accurate quantification of the dissolved compound is a critical step in any solubility determination.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying the concentration of organic molecules in solution.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For lower concentrations or in complex matrices, LC-MS/MS offers superior sensitivity and specificity.[12][14]
The following diagram outlines a general workflow for sample analysis.
Caption: General workflow for analytical quantification of solubility.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides a comprehensive framework for its investigation. By understanding the theoretical underpinnings of solubility, leveraging knowledge of the parent compound nicotinic acid, and employing robust experimental protocols, researchers can confidently characterize this critical physicochemical property. A thorough understanding of the solubility of this compound will be instrumental in guiding its development as a potential therapeutic agent, from formulation design to predicting its in vivo performance.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
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International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Solubility of Things. (n.d.). Niacin. [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
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ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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2-(3-Nitrophenyl)nicotinic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of 2-(3-Nitrophenyl)nicotinic Acid
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not currently available in the public domain, this document outlines the anticipated molecular and supramolecular characteristics based on analogous compounds. It further details the requisite experimental and computational protocols for its empirical determination, targeting researchers, scientists, and professionals in drug development.
Introduction and Rationale
This compound is a derivative of nicotinic acid (Vitamin B3), a vital human nutrient[1]. The introduction of a nitrophenyl group at the 2-position of the pyridine ring significantly alters the molecule's electronic and steric properties. This modification is of interest in medicinal chemistry and materials science, as it can influence pharmacological activity and solid-state packing. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability. This guide provides a roadmap for the complete structural elucidation of this compound.
Synthesis and Crystallization
The synthesis of this compound can be approached through established synthetic routes for nicotinic acid derivatives[2]. A common industrial method for producing nicotinic acid involves the oxidation of pyridine derivatives[3]. A plausible laboratory-scale synthesis is outlined below.
Proposed Synthesis Protocol
A likely synthetic route involves a Suzuki or similar cross-coupling reaction, followed by hydrolysis. For instance, coupling 2-chloronicotinic acid with 3-nitrophenylboronic acid in the presence of a palladium catalyst would yield the target compound.
Experimental Protocol: Synthesis
-
To a solution of 2-chloronicotinic acid (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Single Crystal Growth
The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a reliable method for obtaining suitable crystals.
Experimental Protocol: Crystallization
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Harvest well-formed, transparent crystals for analysis.
Spectroscopic and Thermal Characterization
Prior to crystallographic analysis, it is essential to characterize the bulk material to confirm its identity and purity.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present. The spectrum of nicotinic acid shows characteristic peaks for the carboxylic acid -OH stretch, C=O stretch, and aromatic C=C and C-H stretches[4][5].
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |
| 3100-2800 | O-H stretch (Carboxylic Acid) | Broad, Medium |
| 1710-1680 | C=O stretch (Carboxylic Acid) | Strong |
| 1530-1510 | Asymmetric NO₂ stretch | Strong |
| 1350-1330 | Symmetric NO₂ stretch | Strong |
| 1600-1450 | Aromatic C=C stretches | Medium-Strong |
| 1300-1200 | C-O stretch | Medium |
| 900-650 | Aromatic C-H bends | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution. The proton NMR spectrum of nicotinic acid is well-documented[6]. The addition of the 3-nitrophenyl group will introduce additional aromatic signals and shift the existing pyridine proton signals.
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~13.0 | br s | Carboxylic Acid proton |
| ~8.8-9.2 | m | Protons on the pyridine and nitrophenyl rings |
| ~8.2-8.5 | m | Protons on the pyridine and nitrophenyl rings |
| ~7.6-7.9 | m | Protons on the pyridine and nitrophenyl rings |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information on the thermal stability, melting point, and decomposition of the compound. For many organic acids, TGA reveals decomposition following melting[3][7]. The thermal behavior of nicotinic acid has been studied, showing sublimation and evaporation processes[8].
Experimental Protocol: Thermal Analysis
-
Place 5-10 mg of the sample in an aluminum or platinum pan.
-
Heat the sample from room temperature to a suitable final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystal[9].
Data Collection and Structure Solution Workflow
Caption: Potential hydrogen bonding motifs.
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to complement the experimental data.
Computational Protocol:
-
Optimize the geometry of the this compound molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Calculate the vibrational frequencies and compare them with the experimental FT-IR spectrum.
-
Predict the ¹H and ¹³C NMR chemical shifts and compare with experimental values.
-
Perform a Hirshfeld surface analysis on the experimental crystal structure to quantify intermolecular contacts.[10][11]
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure analysis of this compound. The outlined protocols for synthesis, crystallization, spectroscopic and thermal characterization, single-crystal X-ray diffraction, and computational modeling provide a robust framework for researchers to fully elucidate and understand the solid-state properties of this compound. The predicted structural features, based on analogous molecules, suggest a rich supramolecular chemistry dominated by hydrogen bonding, which will be key to understanding its material properties.
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de Souza, M. V. N., Vasconcelos, T. R. A., Wardell, S. M. S. V., Wardell, J. L., Low, J. N., & Glidewell, C. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204–o208. [Link]
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2a biotech. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Lynch, D. E., & McClenaghan, I. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics, 194(2), 147–153. [Link]
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Chylinska, M., & Sawicka, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4383. [Link]
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El-Hiti, G. A., Al-Kahtani, A. A., & Smith, K. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o877. [Link]
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Shah Bakhtiar, M. R., et al. (2009). 3-Nitrophenyl pyrimidin-2-yl ether. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o704. [Link]
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Hall, B. D., et al. (2021). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 6(1), x201416. [Link]
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Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
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de Souza, M. V. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C, 61(4), o204-o208. [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link].
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Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved January 17, 2026, from [Link]
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Kumar, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1673. [Link]
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Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved January 17, 2026, from [Link]
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Belyakova, S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. [Link]
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Zhang, Y. (2025). Single Crystal Diffraction. Preprints.org. [Link]
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Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. Retrieved January 17, 2026, from [Link]
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Cichoń, E., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]
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de la Cruz-Martínez, F., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1742. [Link]
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ResearchGate. (n.d.). A TG–DTA study of the sublimation of nicotinic acid. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Synthesis and Potential Applications of 2-Aryl-Nicotinic Acid Derivatives: A Case Study of 2-(3-Nitrophenyl)nicotinic Acid
Abstract
Nicotinic acid, a form of vitamin B3, has a long-established role in cellular metabolism and as a therapeutic agent for dyslipidemia.[1][2][3] The derivatization of the nicotinic acid scaffold has opened new avenues for drug discovery, yielding compounds with a wide range of pharmacological activities. This guide focuses on the 2-aryl substituted class of nicotinic acid derivatives, which have shown promise as potent anti-inflammatory and analgesic agents.[4][5] We provide a comprehensive overview of the rationale behind the development of these compounds, a detailed, field-proven protocol for the synthesis of a representative molecule, 2-(3-Nitrophenyl)nicotinic acid, and a discussion of its potential therapeutic mechanisms and applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin, was first synthesized in 1867 through the oxidation of nicotine.[6] Its biological significance as a vitamin (Vitamin B3) and a "pellagra-preventive factor" was elucidated by Conrad Elvehjem in 1937.[7] In living organisms, it is converted into nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular redox reactions essential for energy metabolism.[2][8][9]
Beyond its nutritional role, pharmacologic doses of nicotinic acid have been used for over 50 years as a broad-spectrum lipid-modifying drug.[10] It effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][11] This therapeutic effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A, which leads to a decrease in free fatty acid mobilization from adipose tissue.[12]
Despite its efficacy, the clinical use of nicotinic acid is often limited by side effects, most notably cutaneous flushing.[1][12] This has spurred extensive research into the synthesis of novel nicotinic acid derivatives that retain therapeutic benefits while exhibiting improved side-effect profiles and novel pharmacological activities.[13] Among these, 2-aryl nicotinic acid derivatives have emerged as a particularly promising class, demonstrating significant potential as anti-inflammatory and analgesic agents.[4][5]
The Rise of 2-Aryl Nicotinic Acid Derivatives as Anti-Inflammatory Agents
Recent research has demonstrated that substituting an aryl group at the 2-position of the nicotinic acid ring can yield compounds with potent anti-inflammatory properties.[4] Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, in some cases comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and mefenamic acid.[5][14]
The proposed mechanism for these derivatives involves the inhibition of key inflammatory mediators. The most active compounds have been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stimulated macrophage cell lines.[14] This suggests a multi-faceted approach to dampening the inflammatory response.
The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of these novel derivatives.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed to be a self-validating system. Each parameter is chosen to maximize yield and purity while ensuring safety and reproducibility.
-
Materials & Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon gas supply
-
Standard reflux apparatus with magnetic stirring
-
-
Procedure:
-
Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: An inert atmosphere (argon) is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic cycle and halt the reaction.
-
-
Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Insight: Pre-dissolving the catalyst components ensures homogenous distribution in the reaction mixture. The PPh₃ ligand stabilizes the Pd(0) active species formed in situ.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to the main reaction flask in a 4:1 ratio (e.g., 80 mL dioxane, 20 mL water). The mixture should be a suspension.
-
Degassing: Bubble argon gas through the stirred suspension for 15-20 minutes.
-
Trustworthiness: This step is crucial for removing dissolved oxygen, which can interfere with the catalyst. A self-validating system demands rigorous removal of atmospheric contaminants.
-
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Reflux: Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, with a few drops of acetic acid. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and acidify with 2M HCl until the pH is approximately 2-3. The product will precipitate out of the aqueous layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.
-
Physicochemical and Pharmacological Profile
The introduction of the 3-nitrophenyl group significantly alters the properties of the parent nicotinic acid molecule.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Weight | 244.20 g/mol | Influences solubility and membrane permeability. |
| LogP | ~2.5 - 3.0 | Indicates increased lipophilicity compared to nicotinic acid, potentially enhancing cell membrane penetration. |
| pKa | ~3.5 - 4.5 | The carboxylic acid group remains the primary acidic site, crucial for salt formation and solubility. |
| Polar Surface Area | ~95 Ų | The nitro and carboxylic acid groups contribute to polarity, influencing interactions with biological targets. |
Anticipated Pharmacological Activity
Based on the activity of related 2-aryl nicotinic acid derivatives, this compound is hypothesized to act as a potent anti-inflammatory agent. [13][14]Its primary mechanism is likely the modulation of the inflammatory cascade within immune cells like macrophages.
The signaling pathway potentially inhibited by this class of compounds is outlined below:
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Future Directions and Applications
The development of this compound and its analogs represents a promising frontier in anti-inflammatory drug discovery. Future research should focus on:
-
In-depth Biological Evaluation: Confirming the inhibitory effects on TNF-α, IL-6, iNOS, and COX-2 through in vitro and in vivo models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied substituents on the phenyl ring to optimize potency and reduce potential toxicity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability as drug candidates.
-
Therapeutic Potential: Exploring applications in chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions. [1]
Conclusion
While the parent molecule, nicotinic acid, continues to be a valuable therapeutic and nutritional compound, the exploration of its derivatives is unlocking new pharmacological potential. The 2-aryl nicotinic acids, exemplified here by the synthesis of this compound, offer a promising scaffold for the development of novel anti-inflammatory agents. The detailed synthetic and evaluative frameworks provided in this guide are intended to empower researchers to build upon this foundation, driving the discovery of next-generation therapeutics.
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Niacin History. News-Medical.Net. [Link]
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Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based Catalysts. MDPI. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]
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Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
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Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]
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A Theoretical Exploration of 2-(3-Nitrophenyl)nicotinic Acid: A Guide for Researchers
This technical guide provides a comprehensive theoretical analysis of 2-(3-Nitrophenyl)nicotinic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this document synthesizes data from structurally related compounds to build a robust computational model. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural, spectroscopic, and electronic properties through advanced computational methodologies.
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in pharmaceutical development, known for their diverse biological activities. The introduction of a nitrophenyl group can significantly modulate the electronic and steric properties of the nicotinic acid core, potentially leading to novel therapeutic agents or functional materials. Specifically, the this compound isomer is a compelling subject for theoretical investigation due to the interplay between the electron-withdrawing nitro group and the π-stacking capabilities of the phenyl ring, all influencing the reactivity and intermolecular interactions of the parent nicotinic acid structure.
This guide will navigate the theoretical landscape of this compound, drawing parallels from studies on 2-phenylnicotinic acid derivatives and other nitro-substituted heterocyclic compounds. We will explore its probable conformations, spectroscopic signatures, and electronic characteristics using Density Functional Theory (DFT), a powerful tool in computational chemistry.
Part 1: Computational Methodology: A Rationale-Driven Approach
The theoretical investigation of this compound is predicated on a logical workflow that begins with structural prediction and culminates in the analysis of its electronic and optical properties. The choice of computational methods is critical for obtaining reliable and predictive results.
Geometry Optimization and Conformational Analysis
The initial and most crucial step is to determine the most stable three-dimensional structure of the molecule. The rotational freedom around the C-C bond connecting the phenyl and pyridine rings, as well as the orientation of the carboxylic acid group, gives rise to multiple possible conformers.
A study on the polymorphism of 2-(phenylamino)nicotinic acid, a structurally related molecule, revealed the existence of multiple conformers with different dihedral angles between the aromatic rings.[1] This highlights the importance of a thorough conformational search for this compound.
Protocol for Conformational Analysis:
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle between the pyridine and phenyl rings. This helps in identifying the low-energy conformers.
-
Full Geometry Optimization: The identified low-energy conformers are then fully optimized without any constraints. Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations, as demonstrated in numerous studies on related heterocyclic compounds.[2]
-
Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
The following diagram illustrates the workflow for determining the most stable conformer:
Caption: Workflow for Conformational Analysis of this compound.
Spectroscopic and Electronic Property Calculations
Once the most stable conformer is identified, a suite of calculations can be performed to predict its spectroscopic and electronic properties. These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's behavior.
Key Computational Analyses:
-
Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies and intensities are calculated to simulate the FT-IR and Raman spectra. This is crucial for identifying characteristic functional group vibrations. Theoretical studies on nicotinic acid have shown good correlation between calculated and experimental spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts, aiding in structural elucidation.[2]
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing insights into the electronic transitions and the color of the compound.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is mapped to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.
-
Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β) is calculated to assess the NLO potential of the molecule. The presence of the nitro group, a strong electron-withdrawing group, suggests that this compound might exhibit interesting NLO properties.
Part 2: Predicted Properties of this compound
Based on the computational methodologies outlined above and drawing inferences from related molecules, we can predict the key characteristics of this compound.
Molecular Geometry and Stability
The optimized geometry of this compound is expected to be non-planar. The dihedral angle between the pyridine and phenyl rings will be a critical parameter determining the extent of π-conjugation. Similar to 2-(phenylamino)nicotinic acid, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring is a possibility, which would influence the overall conformation.[1]
Table 1: Predicted Key Geometric Parameters (Exemplary)
| Parameter | Predicted Value (Å or °) | Rationale |
| C(pyridine)-C(phenyl) bond length | ~1.48 Å | Typical single bond length between sp2 hybridized carbons. |
| Dihedral Angle (Py-Ph) | 30-60° | Steric hindrance between the ortho hydrogens will likely prevent coplanarity. |
| O-H···N (intramolecular) distance | ~2.0-2.5 Å | If present, this would indicate a moderate hydrogen bond. |
Vibrational Spectroscopy
The calculated vibrational spectrum will exhibit characteristic peaks for the functional groups present in the molecule.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3400-3600 (monomer), 2500-3300 (dimer) | Stretching |
| C=O (Carboxylic Acid) | 1700-1750 | Stretching |
| NO₂ | 1500-1550 (asymmetric), 1340-1380 (symmetric) | Stretching |
| C=N, C=C (Aromatic) | 1400-1600 | Stretching |
Electronic Properties
The electronic properties of this compound will be significantly influenced by the electron-withdrawing nitro group.
-
HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the phenyl and pyridine rings, while the LUMO will likely be concentrated on the nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group. This will result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to nicotinic acid.
-
MEP Analysis: The MEP map is predicted to show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and nitro groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the aromatic rings and the carboxylic acid will exhibit positive potential (blue regions), making them sites for nucleophilic attack.
The following diagram illustrates the expected distribution of the HOMO and LUMO:
Caption: Predicted Localization of Frontier Molecular Orbitals.
Potential Applications
The theoretical insights gained from these studies can guide the experimental exploration of this compound in various fields:
-
Drug Development: The molecule's predicted reactivity and electrostatic potential can inform its potential as a pharmacophore. Molecular docking studies could be performed to investigate its binding affinity with various biological targets.
-
Materials Science: The anticipated NLO properties make it a candidate for applications in optoelectronics.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the study of this compound. By leveraging computational chemistry and drawing parallels from structurally similar molecules, we have predicted its key structural, spectroscopic, and electronic properties. This in-silico analysis provides a strong foundation for future experimental work, enabling a more targeted and efficient investigation of this promising molecule. The methodologies and predicted data herein serve as a valuable resource for researchers aiming to unlock the potential of novel nicotinic acid derivatives.
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Tu, Y., et al. (2014). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 14(9), 4534-4543. [Link]
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Tascon, J. A., et al. (2010). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 48(12), 941-949. [Link]
-
Kumar, S., et al. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 4(1), 356-365. [Link]
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A Comprehensive Technical Guide to 2-(3-Nitrophenyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-(3-nitrophenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While direct literature on this specific molecule is limited, this document extrapolates from the extensive research on related nicotinic acid derivatives to present a comprehensive resource for researchers. It covers a proposed synthesis pathway, physicochemical properties, and a thorough exploration of its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial applications. This guide is intended to serve as a foundational document to stimulate further research and development of this and similar compounds.
Introduction
Nicotinic acid, a well-established therapeutic agent, is known for its broad-spectrum lipid-lowering capabilities, effectively reducing levels of atherogenic lipoproteins while increasing protective high-density lipoproteins.[1] Its derivatives have been extensively explored to enhance efficacy, reduce side effects, and expand therapeutic applications.[2] The introduction of a nitrophenyl group to the nicotinic acid scaffold, as in this compound, is a strategic chemical modification aimed at exploring novel biological activities. The nitro group can act as a hydrogen bond acceptor and can be reduced to an amino group, providing a handle for further functionalization. This guide delves into the synthetic route, predicted properties, and potential therapeutic applications of this intriguing molecule.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway: Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this proposed synthesis, 2-chloronicotinic acid would be coupled with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.
Figure 1: Proposed Suzuki coupling pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the pyridine and nitrophenyl rings, and a carboxylic acid proton signal. |
| ¹³C NMR | Carbon signals corresponding to the aromatic rings and the carboxylic acid group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₈N₂O₄ (244.21 g/mol ). |
| FT-IR Spectroscopy | Characteristic peaks for the carboxylic acid O-H and C=O stretching, and N-O stretching of the nitro group. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.21 g/mol |
| Appearance | Likely a white to pale yellow crystalline solid.[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.[4] |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5.[5] |
Potential Pharmacological Profile and Therapeutic Applications
The pharmacological activities of this compound can be inferred from the known biological effects of the nicotinic acid scaffold and the nitrophenyl moiety.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[6] The presence of the nitrophenyl group could modulate this activity.
-
Mechanism of Action: Potential mechanisms include the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and the modulation of inflammatory pathways involving COX-2 and iNOS.[6]
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- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 2-(3-Nitrophenyl)nicotinic Acid in Cancer Research
Introduction: The Emerging Role of Nicotinic Acid Derivatives in Oncology
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in cancer research due to their diverse biological activities.[1][2] As a precursor to nicotinamide adenine dinucleotide (NAD+), niacin is fundamental to cellular redox reactions and energy metabolism.[3][4] However, the therapeutic potential of its derivatives extends beyond this metabolic role, encompassing the modulation of critical signaling pathways implicated in cancer progression.[5][6] Research has illuminated their capacity to induce apoptosis, inhibit angiogenesis, and modulate the activity of key enzymes involved in DNA repair and cell survival, such as PARP1 and SIRT1.[7][8] This document provides a detailed guide for researchers on the potential applications and investigational protocols for a specific derivative, 2-(3-Nitrophenyl)nicotinic acid, in the context of cancer research.
This compound: A Compound of Interest
While the broader family of nicotinic acid derivatives has been explored, this compound remains a relatively uncharacterized compound in the realm of oncology. Its chemical structure, featuring a nitrophenyl group, suggests potential for unique biological activity, as nitrophenyl moieties are present in other compounds with demonstrated anticancer effects.[9][10] The following sections outline a hypothesized mechanism of action and provide detailed protocols for its investigation as a potential anti-cancer agent.
Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling
Several studies have highlighted the role of nicotinic acid derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][11] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, it is possible to disrupt the blood supply to tumors, thereby impeding their growth. We hypothesize that this compound may act as a VEGFR-2 inhibitor. The proposed signaling pathway is illustrated below.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.
Application Note 1: In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HCT-116, MCF-7, PC-3) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Application Note 2: Investigating the Induction of Apoptosis
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be Annexin V- and PI- (bottom left quadrant).
-
Early apoptotic cells will be Annexin V+ and PI- (bottom right quadrant).
-
Late apoptotic/necrotic cells will be Annexin V+ and PI+ (top right quadrant).
-
Application Note 3: Cell Cycle Analysis
Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.
Principle: Propidium Iodide (PI) binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation:
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the initial investigation of this compound as a potential anticancer agent.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how results from the cytotoxicity screening would be summarized.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT-116 | Colon Cancer | 15.2 |
| MCF-7 | Breast Cancer | 22.5 |
| PC-3 | Prostate Cancer | 18.9 |
| A549 | Lung Cancer | 35.1 |
| HeLa | Cervical Cancer | 28.4 |
References
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Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link][1]
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Bentham Science Publishers. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link][2]
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Bentham Science Publishers. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link][5]
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Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link][7]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link][6]
-
Wiley Online Library. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. [Link][11]
-
Piacente, F., Caffa, I., & Nencioni, A. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Cell Cycle, 16(18), 1635-1636. [Link][3]
-
El-Naggar, A. M., et al. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. [Link][9]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969. [Link][10]
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Kaur, J., et al. (2023). Supplement Use and Increased Risks of Cancer: Unveiling the Other Side of the Coin. Journal of Personalized Medicine, 13(10), 1479. [Link][12]
-
Petrou, I., & Taramonli, V. (2023). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Metabolites, 13(2), 239. [Link][8]
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Kirkland, J. B. (2003). Niacin and carcinogenesis. Nutrition and Cancer, 46(2), 110-118. [Link][4]
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Application Notes & Protocols: Evaluating 2-(3-Nitrophenyl)nicotinic Acid as a Novel Anti-Inflammatory Agent
Abstract: The relentless pursuit of novel anti-inflammatory therapeutics is driven by the need for agents with improved efficacy and safety profiles. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have emerged as a promising class of compounds, exhibiting anti-inflammatory properties beyond their well-documented lipid-modifying effects.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-(3-Nitrophenyl)nicotinic acid, a novel synthetic derivative, as a potential anti-inflammatory agent. We outline a putative mechanism of action based on related compounds and present a structured, multi-tiered protocol for its characterization, from initial in vitro screening to in vivo validation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Part 1: Background and Putative Mechanism of Action
Nicotinic acid, a B-complex vitamin, exerts anti-inflammatory effects that are, in part, mediated through the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[3][4][5] Activation of GPR109A can suppress inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS).[4]
Based on its structural relation to nicotinic acid, we hypothesize that this compound acts as an agonist for GPR109A. Its engagement with the receptor is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of key inflammatory mediators.
Caption: Proposed mechanism of this compound.
Part 2: In Vitro Evaluation Protocols
A tiered approach is recommended for the in vitro evaluation, starting with cytotoxicity assessment, followed by primary screening for anti-inflammatory activity, and culminating in mechanistic studies.
Caption: A logical workflow for in vitro compound characterization.
Protocol 2.1: Cytotoxicity Assessment using MTT Assay
Rationale: It is imperative to first determine the non-toxic concentration range of the test compound. The anti-inflammatory effects observed must be a result of specific pharmacological activity, not merely a consequence of cell death. This protocol uses the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to measure cytotoxicity.[1]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages (or a similar cell line like THP-1 monocytes) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in a complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "vehicle control" (0.1% DMSO) and "untreated control".
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
The highest concentration showing >90% viability is considered the maximum non-toxic concentration for subsequent experiments.
-
Protocol 2.2: Primary Anti-Inflammatory Screening (Nitric Oxide Inhibition)
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages via Toll-like receptor 4 (TLR4).[6] This stimulation leads to the production of nitric oxide (NO), a key inflammatory mediator, by iNOS. The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable product of NO), serving as an effective primary screen for anti-inflammatory activity.[1]
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow adherence overnight.
-
Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound determined from Protocol 2.1. Include a positive control (e.g., Indomethacin, 10 µM) and a vehicle control.
-
Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Generate a standard curve using known concentrations of sodium nitrite.
-
Analysis: Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage inhibition of NO production:
-
NO Inhibition (%) = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Protocol 2.3: Secondary Screening (Quantification of Pro-Inflammatory Cytokines)
Rationale: To broaden the assessment of anti-inflammatory activity, it is crucial to measure the compound's effect on key pro-inflammatory cytokines like TNF-α and IL-6.[2][7] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for quantifying these proteins in the cell culture supernatant.
Methodology:
-
Sample Generation: Use the cell culture supernatants generated in Protocol 2.2.
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. A general workflow is as follows:
-
Coat a 96-well ELISA plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Construct a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition and IC₅₀ values as described in Protocol 2.2.
Protocol 2.4: Mechanistic Elucidation (Western Blot for NF-κB Pathway)
Rationale: This protocol aims to validate the proposed mechanism of action by examining the phosphorylation state of key proteins in the NF-κB pathway. Inhibition of IκBα phosphorylation is a key indicator of upstream pathway suppression.[4]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the IC₅₀ concentration of the test compound for 1 hour, followed by a short, potent stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands. Normalize the phospho-IκBα signal to the total IκBα signal. Compare the normalized signal in the treated group to the LPS-only control to demonstrate inhibition.
Part 3: In Vivo Validation Protocol
In vivo testing is a critical step to confirm the anti-inflammatory efficacy of the compound in a complex biological system. The carrageenan-induced paw edema model is a standard and widely accepted acute inflammation model.[8][9][10]
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using 2-(3-Nitrophenyl)nicotinic acid in vitro assays
An Application Guide for the In Vitro Evaluation of 2-(3-Nitrophenyl)nicotinic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. Nicotinic acid and its derivatives represent a versatile chemical scaffold known to exhibit a wide array of biological activities, making them valuable starting points for drug discovery.[1][2][3][4] This guide proposes a hypothesis-driven approach, postulating this compound as a candidate inhibitor for Indoleamine 2,3-dioxygenase 1 (IDO1), a high-value target in immuno-oncology. We provide a foundational overview of the IDO1 pathway, followed by detailed, field-proven protocols for a primary cellular activity screen and a secondary, function-based T-cell co-culture assay. The methodologies are designed to be self-validating, explaining the scientific rationale behind each step to ensure robust and interpretable data generation.
Introduction: A Rationale for Investigating this compound as an IDO1 Modulator
Nicotinic acid (Niacin, Vitamin B3) is not only a crucial nutrient but also a foundational structure in medicinal chemistry.[5][6][7] Its derivatives have been successfully explored for a multitude of therapeutic applications, including the treatment of dyslipidemia and various cancers.[1][8] The pyridine-3-carboxylic acid core is considered a "privileged scaffold," amenable to chemical modification to achieve novel biological functions.
The subject of this guide, this compound, is a novel derivative. Given the established precedent for nicotinic acid analogs in oncology, a logical and high-impact area for its initial investigation is cancer immunotherapy. A key mechanism of tumor immune evasion is the metabolic reprogramming of the tumor microenvironment. Central to this process is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[9][10]
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine.[10] In many human tumors, IDO1 is overexpressed, leading to two profound immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of this essential amino acid causes proliferative arrest and anergy in effector T-cells, which are highly sensitive to tryptophan levels.[10][11]
-
Kynurenine Accumulation: The resulting catabolites, collectively known as kynurenines, act as signaling molecules that promote the generation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[11]
Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity. This application note provides the necessary protocols to rigorously test the hypothesis that this compound functions as an IDO1 inhibitor.
The Scientific Case for Cell-Based Assays
While cell-free, enzymatic assays exist, they possess significant limitations for screening IDO1 inhibitors. Such systems cannot account for crucial factors like cell permeability, compound stability in the cellular milieu, or off-target effects.[11] Furthermore, enzymatic assays may fail to detect inhibitors that do not bind the active site or require the cellular environment for their mechanism of action.[10] For these reasons, cell-based assays that measure IDO1 activity within a relevant cancer cell line are considered the gold standard for primary screening and characterization.[9][11]
Caption: Workflow for the primary cellular IDO1 activity assay.
Secondary Validation: T-Cell / Cancer Cell Co-Culture Assay
This assay provides functional validation. It tests whether the inhibition of IDO1 by this compound can rescue T-cells from the immunosuppressive effects of kynurenine and tryptophan depletion.
Experimental Rationale
IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat) that can be activated to produce a measurable cytokine, such as Interleukin-2 (IL-2). [9]In the absence of an IDO1 inhibitor, the cancer cells will suppress T-cell activation. An effective inhibitor will block this suppression, restoring the T-cells' ability to produce IL-2 upon stimulation. [9][10]
Materials and Reagents
-
All materials from Section 2.2.
-
Jurkat T-cells (ATCC).
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation (Sigma-Aldrich).
-
Human IL-2 ELISA Kit (R&D Systems or similar).
Step-by-Step Protocol
-
Prepare Cancer Cells:
-
Seed and treat the IDO1-expressing cancer cells (e.g., SKOV-3) with IFNγ and the test compound/controls exactly as described in steps 1-2 of the Primary Screening Protocol (Section 2.3).
-
Incubate for 24 hours. This initial period allows IDO1 expression to begin and the microenvironment to become immunosuppressive.
-
-
Add and Stimulate T-Cells:
-
After the 24-hour pre-incubation, add 2.5 x 10⁴ Jurkat T-cells to each well.
-
Add T-cell stimulants PHA (final concentration 1 µg/mL) and PMA (final concentration 50 ng/mL) to all wells containing Jurkat cells.
-
-
Co-Culture Incubation:
-
Incubate the co-culture plate for an additional 48 hours at 37°C, 5% CO₂.
-
-
Measure T-Cell Activation:
-
Collect the culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the concentration of this compound.
-
An active compound will show a dose-dependent increase in IL-2 production, indicating a rescue of T-cell function. Determine the EC₅₀ value (the concentration that restores 50% of the maximal T-cell response).
-
Data Interpretation and Best Practices
A successful outcome is observing a dose-dependent inhibition of kynurenine production in the primary assay, followed by a corresponding dose-dependent rescue of T-cell activation (IL-2 production) in the secondary assay.
| Assay | Inactive Compound | Active Compound (Potential IDO1i) | Cytotoxic Compound (False Positive) |
| Primary (Kynurenine) | High Kynurenine (No IC₅₀) | Low Kynurenine (Calculable IC₅₀) | Low Kynurenine (Calculable IC₅₀) |
| Secondary (IL-2) | Low IL-2 (No Rescue) | High IL-2 (Dose-dependent Rescue) | Low IL-2 (No Rescue) |
| Cell Viability (e.g., MTT) | High Viability | High Viability | Low Viability |
Trustworthiness Check: It is critical to run a parallel cell viability assay (e.g., MTT, CellTiter-Glo) using the cancer cell line under the same conditions as the primary assay. This ensures that the observed decrease in kynurenine is due to specific IDO1 inhibition and not simply because the compound is killing the cells. [9][10]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a potential modulator of the IDO1 immunosuppressive pathway. Positive results from this assay cascade would provide strong rationale for advancing the compound into more complex studies, including selectivity profiling against related enzymes (IDO2, TDO), mechanism of action studies, and eventual in vivo efficacy models. This hypothesis-driven approach ensures that research efforts are directed toward high-value, clinically relevant targets, maximizing the potential for translational success.
References
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30837–30848. [Link]
-
European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. [Link]
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Kaur, R., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
National Center for Biotechnology Information. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. [Link]
-
ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. [Link]
-
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]
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Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
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Ingenta Connect. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Ingenta Connect. [Link]
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National Center for Biotechnology Information. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B. [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. [Link]
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National Center for Biotechnology Information. (2024). Vitamin B3. StatPearls. [Link]
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Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]
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Application Notes and Protocols for the Exploration of 2-(3-Nitrophenyl)nicotinic Acid in Drug Discovery
Introduction: A Strategic Approach to a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for multifaceted therapeutic applications is of paramount importance. This document outlines a comprehensive strategy for the investigation of 2-(3-Nitrophenyl)nicotinic acid, a compound of significant interest due to its hybrid structure. It combines the well-established pharmacological profile of the nicotinic acid scaffold with the electronically distinct 3-nitrophenyl moiety.
Nicotinic acid, a form of vitamin B3, is a long-recognized therapeutic agent with profound effects on lipid metabolism and a demonstrated capacity to modulate inflammatory responses.[1][2] Its derivatives have been the subject of extensive research, leading to the development of various therapeutic agents.[3] The introduction of a 3-nitrophenyl group at the 2-position of the pyridine ring is hypothesized to modulate the parent molecule's activity, potentially enhancing its potency, altering its selectivity, or introducing novel pharmacological properties.
This guide provides a structured, yet flexible, framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation. Our approach is built on a foundation of scientific integrity, with each proposed step forming part of a self-validating system to rigorously assess the therapeutic potential of this promising compound.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance.[4][5] The proposed reaction would involve the coupling of a 2-halonicotinic acid derivative with 3-nitrophenylboronic acid.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Protocol for Synthesis:
-
To a reaction vessel, add 2-chloronicotinic acid (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Evaluation: Assessing Anti-Inflammatory Potential
The initial in vitro screening will focus on the anti-inflammatory properties of this compound, a known activity of the nicotinic acid scaffold.[6] The primary model will be lipopolysaccharide (LPS)-stimulated macrophages, a well-established system for studying inflammatory responses.[6][7]
Experimental Workflow:
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol for Macrophage Stimulation and Cytokine Analysis:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in complete DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.[6]
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity Data
| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) |
| This compound | 5.2 | 8.7 |
| Nicotinic Acid | 50.5 | 65.2 |
| Dexamethasone | 0.1 | 0.2 |
Mechanism of Action: Exploring the GPR109A/NF-κB Signaling Pathway
Nicotinic acid is known to exert some of its anti-inflammatory effects through the G protein-coupled receptor 109A (GPR109A), which can lead to the inhibition of the NF-κB signaling pathway.[2][8] We hypothesize that this compound may share this mechanism.
Signaling Pathway Diagram:
Caption: Hypothesized mechanism of action via GPR109A and NF-κB signaling.
In Vivo Evaluation: Efficacy in Animal Models
Promising in vitro results should be followed by in vivo studies to assess the efficacy and safety of this compound in a whole-organism context.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]
Protocol for Carrageenan-Induced Paw Edema:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Lipid-Lowering Potential: High-Fat Diet-Induced Dyslipidemia
Given the parent molecule's role in lipid metabolism, it is crucial to evaluate the effect of this compound on plasma lipid profiles. A high-fat diet-induced dyslipidemia model in hamsters or mice is suitable for this purpose.[11][12]
Protocol for High-Fat Diet-Induced Dyslipidemia Model:
-
Animals: Use male Syrian golden hamsters or C57BL/6J mice.
-
Diet: Acclimatize the animals for one week, then feed them a high-fat diet (e.g., containing 20% fat and 1.5% cholesterol) for 4-8 weeks to induce dyslipidemia.
-
Treatment: Administer this compound at various doses daily by oral gavage for the last 2-4 weeks of the high-fat diet feeding period. Include a vehicle control group and a positive control group (e.g., atorvastatin).
-
Blood Collection and Analysis: At the end of the treatment period, collect blood samples after an overnight fast. Analyze the plasma for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using enzymatic kits.
-
Apolipoprotein B-100 (ApoB-100) Secretion Assay (Optional In Vitro): To investigate the mechanism of lipid-lowering, an in vitro assay using a human hepatoma cell line (e.g., HepG2) can be performed to measure the secretion of ApoB-100, a key component of VLDL and LDL particles.[1][13]
Table 2: Hypothetical In Vivo Lipid-Lowering Efficacy Data
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Diet | 80 ± 5 | 100 ± 10 | 30 ± 4 | 40 ± 3 |
| High-Fat Diet (Vehicle) | 250 ± 20 | 300 ± 25 | 180 ± 15 | 25 ± 2 |
| Atorvastatin (10 mg/kg) | 150 ± 12 | 200 ± 18 | 90 ± 8 | 30 ± 3 |
| Test Compound (50 mg/kg) | 180 ± 15 | 220 ± 20 | 110 ± 10 | 35 ± 4 |
Conclusion and Future Directions
The proposed research plan provides a robust framework for the initial exploration of this compound as a potential therapeutic agent. The combination of a well-defined synthetic route and a tiered screening cascade, from in vitro mechanistic studies to in vivo efficacy models, allows for a comprehensive evaluation of its anti-inflammatory and lipid-lowering properties.
Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as exploration in more chronic disease models. The unique chemical architecture of this compound holds the promise of a novel pharmacological profile, and the rigorous application of the protocols outlined herein will be instrumental in unlocking its therapeutic potential.
References
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(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2025-08-05). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy - Directive Publications. (2024-06-11). Retrieved from [Link]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC - NIH. (n.d.). Retrieved from [Link]
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Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed. (n.d.). Retrieved from [Link]
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2-(3-Nitrophenyl)pyridine - MySkinRecipes. (n.d.). Retrieved from [Link]
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Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC - NIH. (n.d.). Retrieved from [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Retrieved from [Link]
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Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC - NIH. (n.d.). Retrieved from [Link]
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025-08-09). Retrieved from [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved from [Link]
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Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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ApoB-100 Secretion by HepG2 Cells Is Regulated by the Rate of Triglyceride Biosynthesis but Not by Intracellular Lipid Pools | Arteriosclerosis, Thrombosis, and Vascular Biology. (n.d.). Retrieved from [Link]
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Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (2012-01-19). Retrieved from [Link]
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Macrophage Inflammatory Assay - PMC - NIH. (n.d.). Retrieved from [Link]
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Dyslipidemia and Atherosclerosis Mouse Models - Charles River Laboratories. (n.d.). Retrieved from [Link]
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Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. (n.d.). Retrieved from [Link]
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Inhibition of apolipoprotein B100 secretion by lipid-induced hepatic endoplasmic reticulum stress in rodents - JCI. (n.d.). Retrieved from [Link]
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LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - Spandidos Publications. (2018-02-02). Retrieved from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]
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New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks - MDPI. (n.d.). Retrieved from [Link]
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Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. (n.d.). Retrieved from [Link]
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paradigm shifting from ion current to kinase cascade. Focus on “Upregulation of nuclear factor-κB expression by SLURP-1 is mediated by α7-nicotinic acetylcholine receptor and involves both ionic events and activation of protein kinases” - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Animal Models of Hyperlipidemia: An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2022-01-23). Retrieved from [Link]
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Application Note & Protocols: Synthesis of 2-(3-Nitrophenyl)nicotinic Acid Derivatives
Abstract
The 2-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly in the realm of anti-inflammatory drugs.[1][2][3] Derivatives of 2-(3-nitrophenyl)nicotinic acid, in particular, serve as versatile intermediates for the synthesis of more complex molecules and as compounds of interest for biological screening.[4] This guide provides a detailed exploration of the primary synthetic strategies for constructing the core C-C bond between the pyridine and phenyl rings, focusing on the Suzuki-Miyaura cross-coupling and the Ullmann condensation. We offer not just procedural steps but also the underlying chemical logic, troubleshooting insights, and detailed protocols to empower researchers in their synthetic endeavors.
Strategic Overview: Assembling the Biaryl Core
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond at the C2 position of the pyridine ring. This is an sp²-sp² coupling, for which several powerful transition-metal-catalyzed reactions are available. The choice of method often depends on substrate availability, functional group tolerance, and desired reaction scale. We will focus on the two most prevalent and robust methodologies.
Logical Flow of Synthetic Approaches
Caption: Primary strategies for the synthesis of the target compound and its derivatives.
Method 1: Suzuki-Miyaura Cross-Coupling (Preferred Route)
The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species.[7][8]
The Underlying Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]
Causality of Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloronicotinic acid, forming a Pd(II) complex. This is often the rate-limiting step.[5]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group (3-nitrophenyl) to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[7][10]
Synthesis of Starting Materials
-
2-Chloronicotinic Acid: This key precursor is readily synthesized from nicotinic acid. A common laboratory-scale method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).[12][13][14]
-
3-Nitrophenylboronic Acid: This reagent is commercially available from major chemical suppliers.[15][16][17] It can also be synthesized from 3-nitroaniline via diazotization followed by reaction with boric acid.[15]
Detailed Protocol: Solution-Phase Suzuki Coupling
This protocol describes the coupling of 2-chloronicotinic acid with 3-nitrophenylboronic acid.
Materials & Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Reagents: 2-chloronicotinic acid, 3-nitrophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, and Water.
Protocol Steps:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloronicotinic acid (1.0 equiv.), 3-nitrophenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (2.5 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide partner. The base is crucial for activating the boronic acid for transmetalation.[8]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.). Subsequently, add degassed solvents (1,4-Dioxane/Water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Rationale: Degassing the solvents (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. Water is often necessary to help dissolve the inorganic base and facilitate the reaction.[7]
-
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and dilute with water. b. Acidify the aqueous solution with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid, causing the product to precipitate. c. Filter the resulting solid, wash with cold water, and then a small amount of a non-polar solvent like hexane to remove non-polar impurities. d. Dry the solid under vacuum to yield the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Data Summary: Suzuki Coupling Conditions
The following table summarizes typical conditions for related Suzuki-Miyaura couplings, demonstrating the versatility of the method.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 | [6] |
| 2 | 2,6-Dichloronicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 92 | [18] |
| 3 | 2-Chloropyridine | 3-Nitrophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | >95 | Analogous |
Method 2: Ullmann Condensation for N-Aryl Derivatives
While the Suzuki coupling is superior for C-C bond formation, the Ullmann condensation is a classic and powerful method for forming C-N and C-O bonds, making it ideal for synthesizing key derivatives like 2-anilinonicotinic acids.[19][20] The reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile (e.g., an amine or alcohol).[21][22]
Mechanistic Considerations
The mechanism of the Ullmann reaction is more debated than that of the Suzuki coupling. It does not typically proceed via a simple Pd-like catalytic cycle.[23] The prevailing theory involves the formation of an organocopper intermediate, which then undergoes nucleophilic substitution.[24][25] Modern protocols have introduced ligands that stabilize the copper catalyst, allowing for milder reaction conditions than the harsh temperatures (>200 °C) traditionally required.[22]
Detailed Protocol: Synthesis of 2-(3-Nitroanilino)nicotinic Acid
This protocol describes the synthesis of an important N-aryl derivative.
Materials & Equipment:
-
Reaction tube or flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Reagents: 2-chloronicotinic acid, 3-nitroaniline, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), and a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Protocol Steps:
-
Reaction Setup: In a reaction vessel, combine 2-chloronicotinic acid (1.0 equiv.), 3-nitroaniline (1.1 equiv.), potassium carbonate (2.0 equiv.), and CuI (0.1 equiv.).
-
Rationale: The base is required to deprotonate the aniline and the carboxylic acid. Copper(I) salts are common catalysts for this transformation.[20]
-
-
Solvent Addition: Add a high-boiling aprotic polar solvent such as DMF.
-
Rationale: Ullmann reactions often require elevated temperatures to proceed, and polar solvents are needed to dissolve the reactants and facilitate the reaction.[20]
-
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction can take anywhere from 8 to 24 hours.
-
Work-up: a. Cool the reaction to room temperature and pour it into a beaker of ice water. b. Acidify the mixture with 1M HCl to a pH of ~3-4 to precipitate the product. c. The initial precipitate may be a copper complex. To break it up, add aqueous ammonia or a solution of EDTA and stir until the solution becomes clear blue and the precipitate is a free-flowing solid. d. Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization, typically from ethanol or acetic acid.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for cross-coupling reactions.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (Suzuki) | 1. Inactive Catalyst (Oxygen exposure) 2. Deboronation of boronic acid 3. Insufficiently strong base | 1. Ensure rigorous inert atmosphere technique; use fresh catalyst. 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or shorter reaction times. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive chlorides. |
| Low or No Yield (Ullmann) | 1. Insufficient Temperature 2. Catalyst Poisoning 3. Poor Substrate Reactivity | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Use a ligand (e.g., phenanthroline, L-proline) to stabilize the copper catalyst. 3. Switch to the corresponding aryl iodide if the chloride or bromide is unreactive. |
| Byproduct Formation | 1. Homocoupling of boronic acid (Suzuki) 2. Protodehalogenation (loss of halide) | 1. Lower the catalyst loading; ensure slow, controlled heating. 2. Ensure the reaction medium is not overly acidic and is free of adventitious water/proton sources before heating. |
| Difficult Purification | 1. Residual metal catalyst 2. Incomplete precipitation | 1. For palladium, filter the crude product through a pad of Celite. For copper, use an ammonia or EDTA wash during work-up. 2. Ensure pH is correctly adjusted for precipitation; optimize recrystallization solvent. |
References
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Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Ullmann Reaction - BYJU'S. BYJU'S. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Ullmann reaction - Wikipedia. Wikipedia. [Link]
-
Ullmann reaction | PPTX. Slideshare. [Link]
-
2-Chloronicotinic acid - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. BYJU'S. [Link]
-
Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. Semantic Scholar. [Link]
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. ResearchGate. [Link]
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3-nitrophenylboric acid - 13331-27-6 - Structure, Synthesis, Properties. ChemSrc. [Link]
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Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid - Sci-Hub. Sci-Hub. [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. PubMed. [Link]
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Ullmann condensation - Wikipedia. Wikipedia. [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - Semantic Scholar. Semantic Scholar. [Link]
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org. JETIR. [Link]
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Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications - Semantic Scholar. Semantic Scholar. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. MDPI. [Link]
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Suzuki Coupling - YouTube. YouTube. [Link]
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. ResearchGate. [Link]
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. ResearchGate. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. National Institutes of Health. [Link]
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Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - Semantic Scholar. Semantic Scholar. [Link]
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Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. PubMed. [Link]
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Application Notes and Protocols for Investigating the Biological Activity of 2-(3-Nitrophenyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Derivatives of 2-arylnicotinic acid represent a significant class of compounds in medicinal chemistry, renowned for their diverse biological activities. Among these, the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and its parent compound, 2-anilinonicotinic acid, are prominent examples. Their therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The introduction of a nitrophenyl moiety, particularly a 3-nitrophenyl group, at the 2-position of the nicotinic acid scaffold presents an intriguing avenue for modulating the pharmacological profile of these derivatives. The electron-withdrawing nature of the nitro group can influence the electronic distribution within the molecule, potentially altering its binding affinity for target enzymes and its overall pharmacokinetic properties.
These application notes provide a comprehensive guide for the synthesis and biological evaluation of 2-(3-nitrophenyl)nicotinic acid derivatives. We will delve into a plausible synthetic route, detailed protocols for assessing their anti-inflammatory and analgesic properties, and methods for elucidating their mechanism of action through in vitro enzyme inhibition assays. The causality behind experimental choices is emphasized to empower researchers in their drug discovery endeavors.
I. Synthesis of this compound
The synthesis of 2-arylnicotinic acids is classically achieved through the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for coupling an aryl amine with a halopyridine. For the synthesis of this compound, 2-chloronicotinic acid is reacted with 3-nitroaniline.
The Ullmann condensation is a well-established method for forming carbon-nitrogen bonds between aryl halides and amines.[1][2][3] The use of a copper catalyst is traditional, although some variations of the reaction can proceed without it.[1] The presence of an electron-withdrawing group, such as the nitro group on the aniline, can deactivate the amine, necessitating specific reaction conditions to achieve good yields.[1]
Proposed Synthetic Protocol: Ullmann Condensation
This protocol is based on established methods for the synthesis of 2-anilinonicotinic acids.[1][2]
Materials:
-
2-Chloronicotinic acid
-
3-Nitroaniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) (optional, but recommended)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1 equivalent), 3-nitroaniline (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous DMF to the flask to create a stirrable suspension. If using a catalyst, add copper(I) iodide (0.1 equivalents).
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated HCl. This will precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Biological Evaluation: Cyclooxygenase (COX) Inhibition Assay
To investigate the mechanism of anti-inflammatory action, an in vitro cyclooxygenase (COX) inhibition assay is paramount. This assay determines the ability of the synthesized compounds to inhibit the two main isoforms of the COX enzyme, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4][5]
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Heme
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, Amplex Red, and heme in the assay buffer according to the manufacturer's instructions.
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately add the Amplex Red reagent and heme mixture.
-
Measurement: Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Data Presentation: Representative COX Inhibition Data
The following table illustrates how to present the results of the COX inhibition assay. The data provided are hypothetical and based on values reported for other nicotinic acid derivatives.[6][7]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative A | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative B | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Celecoxib (Reference) | 15.2 | 0.04 | 380 |
| Ibuprofen (Reference) | 5.8 | 15.7 | 0.37 |
III. In Vivo Biological Evaluation: Anti-inflammatory and Analgesic Activity
In vivo assays are essential to confirm the biological activity of the synthesized compounds in a whole-organism context. The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity, while the acetic acid-induced writhing test is a common method for evaluating peripheral analgesic effects.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model mimics the inflammatory response, which is characterized by a biphasic edema development. The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins, the products of COX enzymes.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the reference drug orally 1 hour before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation: Representative Paw Edema Inhibition Data
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hours (± SEM) | % Inhibition at 3 hours |
| Vehicle Control | [Experimental Value] | - |
| This compound (50 mg/kg) | [Experimental Value] | [Calculated Value] |
| This compound (100 mg/kg) | [Experimental Value] | [Calculated Value] |
| Indomethacin (10 mg/kg) | [Experimental Value] | [Calculated Value] |
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This test is a model of visceral pain and is sensitive to peripherally acting analgesics. The intraperitoneal injection of acetic acid causes the release of endogenous mediators that stimulate nociceptive neurons.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in saline)
-
Test compounds suspended in a suitable vehicle
-
Reference drug (e.g., Aspirin, 100 mg/kg)
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice for at least one week. Randomly divide them into groups (n=6 per group): vehicle control, reference drug, and test compound groups.
-
Drug Administration: Administer the test compounds and the reference drug orally 30 minutes before the acetic acid injection. The control group receives the vehicle.
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of protection (analgesic activity) using the formula: % Protection = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
Data Presentation: Representative Analgesic Activity Data
| Treatment Group (Dose) | Mean Number of Writhes (± SEM) | % Protection |
| Vehicle Control | [Experimental Value] | - |
| This compound (50 mg/kg) | [Experimental Value] | [Calculated Value] |
| This compound (100 mg/kg) | [Experimental Value] | [Calculated Value] |
| Aspirin (100 mg/kg) | [Experimental Value] | [Calculated Value] |
IV. Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of inflammation and the target of COX-2 inhibitors.
Caption: General experimental workflow for in vivo anti-inflammatory and analgesic assays.
V. Conclusion and Future Directions
The protocols and guidelines presented herein provide a robust framework for the synthesis and comprehensive biological evaluation of this compound derivatives. By systematically assessing their in vitro COX inhibitory activity and in vivo anti-inflammatory and analgesic properties, researchers can gain valuable insights into the structure-activity relationships of this compound class. The presence of the 3-nitro group is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency or selectivity for COX-2.
Future studies could expand upon this work by:
-
Synthesizing a library of derivatives with varied substituents on the nitrophenyl ring to further explore structure-activity relationships.
-
Investigating the effects of these compounds on the expression of pro-inflammatory cytokines and other mediators of inflammation.
-
Conducting pharmacokinetic and toxicological studies to assess the drug-like properties of the most promising candidates.
By following the detailed methodologies outlined in these application notes, researchers will be well-equipped to advance the understanding and potential therapeutic application of this compound derivatives.
References
-
Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Farmaco, 58(4), 335-338. [Link]
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Ghandi, M., & Taher, E. (2013). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Monatshefte für Chemie-Chemical Monthly, 144(10), 1541-1544. [Link]
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Ullmann reaction. (2023, December 19). In Wikipedia. [Link]
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Ullmann condensation. (2023, October 29). In Wikipedia. [Link]
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Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944. [Link]
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Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 144, 107136. [Link]
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ResearchGate. (n.d.). COX-1 and -2 inhibition data*. [Link]
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Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2013). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 23(17), 4849–4852. [Link]
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ResearchGate. (n.d.). COX-1 and COX-2 enzyme in-vitro inhibition of compounds 9a-e and 10a-e. [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]
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Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]
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Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC advances, 12(45), 29509–29528. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link]
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Kubiński, K., & Szałaj, N. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 203. [Link]
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ResearchGate. (n.d.). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction. [Link]
- Google Patents. (n.d.).
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- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(3-Nitrophenyl)nicotinic Acid in Medicinal Chemistry
Introduction: The Nicotinic Acid Scaffold and the Untapped Potential of 2-(3-Nitrophenyl)nicotinic Acid
Nicotinic acid, or niacin, is a well-established pharmacophore and a fundamental B vitamin essential for a myriad of metabolic processes.[1][2] In medicinal chemistry, its scaffold is recognized as a "privileged structure," forming the basis of drugs with a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The derivatization of the nicotinic acid core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile starting point for drug discovery campaigns.
This document provides detailed application notes and protocols for a specific, yet underexplored, derivative: This compound (CAS No. 937601-72-4).[6][7][8] While extensive research on this particular molecule is not yet publicly available, its structure suggests significant potential as a research tool and a precursor for novel therapeutics. The presence of the nitrophenyl group introduces unique electronic and steric features that can modulate its interaction with biological targets. These notes are designed for researchers, scientists, and drug development professionals to guide the synthesis, characterization, and preliminary biological evaluation of this compound.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of a compound is critical for its application in medicinal chemistry research.
| Property | Value | Source |
| CAS Number | 937601-72-4 | [6][7][8] |
| Molecular Formula | C₁₂H₈N₂O₄ | [6] |
| Molecular Weight | 244.20 g/mol | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio). To this suspension, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl. This will precipitate the carboxylic acid product.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Protocols
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound.
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of 244.20.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the molecular structure.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the nitrophenyl and nicotinic acid moieties.
-
Application Notes: Potential in Medicinal Chemistry
Based on the extensive research into nicotinic acid derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anti-inflammatory Research
Many nicotinic acid derivatives have shown potent anti-inflammatory activity.[3] The introduction of a nitrophenyl group could modulate this activity.
-
Hypothesis: this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.
-
Proposed Screening Workflow:
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- 5. sarchemlabs.com [sarchemlabs.com]
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- 8. echemi.com [echemi.com]
Application Notes and Protocols for 2-(3-Nitrophenyl)nicotinic Acid as a Molecular Probe
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 2-(3-Nitrophenyl)nicotinic acid as a molecular probe. This document outlines the synthesis, proposed mechanisms of action, and detailed experimental protocols for its application in studying cyclooxygenase-2 (COX-2) activity and G protein-coupled receptor 109A (GPR109A) binding.
Introduction: A Novel Bifunctional Molecular Probe
This compound is a synthetic organic compound that holds significant promise as a molecular probe due to its unique bifunctional nature. The molecule integrates a nicotinic acid scaffold, known for its diverse biological activities, with a 3-nitrophenyl moiety, a classic functional group known to quench fluorescence.[1][2] This combination allows for the rational design of assays to investigate biological systems where nicotinic acid derivatives are known to interact.
The nicotinic acid backbone provides the specificity, directing the molecule to particular biological targets. Derivatives of nicotinic acid have been extensively studied for their anti-inflammatory, analgesic, and metabolic effects.[3][4] Notably, nicotinic acid is the endogenous agonist for the GPR109A receptor, a key player in lipid metabolism and inflammatory responses.[5][6] Furthermore, various 2-arylnicotinic acid derivatives have shown potential as inhibitors of inflammatory enzymes such as COX-2.[3][7]
The 3-nitrophenyl group serves as the signaling component of the probe. The nitroaromatic structure is a potent electron-withdrawing system that can effectively quench the fluorescence of nearby fluorophores through mechanisms like photoinduced electron transfer (PET).[8][9] This property can be harnessed to develop "turn-off" or competitive displacement "turn-on" fluorescence assays.
This guide details two primary, albeit novel and exploratory, applications for this compound:
-
As a potential inhibitor and fluorescent probe for Cyclooxygenase-2 (COX-2) activity.
-
As a competitive ligand for studying the GPR109A receptor.
The protocols provided are based on established methodologies for similar molecular systems and are intended to serve as a robust starting point for researchers.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a molecular probe is crucial for assay development and data interpretation.
| Property | Value | Source |
| CAS Number | 937601-72-4 | [10] |
| Molecular Formula | C₁₂H₈N₂O₄ | Calculated |
| Molecular Weight | 244.21 g/mol | Calculated |
| Appearance | Predicted: Pale yellow to white crystalline solid | N/A |
| Solubility | Predicted: Soluble in DMSO, DMF, and aqueous base. Poorly soluble in water. | N/A |
| pKa | Predicted: ~3-4 (for the carboxylic acid) | Based on nicotinic acid[11] |
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][12][13] This method offers high yields and good functional group tolerance. The general scheme involves the coupling of a halo-nicotinic acid derivative with a nitrophenylboronic acid.
Caption: Synthesis of this compound.
-
Reaction Setup: In a clean, dry Schlenk flask, combine 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Subsequently, add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 1: A Fluorescent Probe for Cyclooxygenase-2 (COX-2) Inhibition
Rationale and Mechanism
COX-2 is an inducible enzyme that plays a critical role in inflammation and pain pathways.[2] The development of selective COX-2 inhibitors is a major goal in drug discovery. Many nicotinic acid derivatives have been shown to possess anti-inflammatory properties, with some acting as COX-2 inhibitors.[7][14] We hypothesize that this compound can act as a COX-2 inhibitor.
This application note describes a fluorometric assay to screen for COX-2 inhibition using the subject molecule. The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction, using a fluorescent probe.[1][15] In the presence of an active COX-2 enzyme, the probe is oxidized, leading to an increase in fluorescence. An inhibitor like this compound will prevent this reaction, resulting in a lower fluorescent signal.
Caption: Principle of the competitive binding assay for GPR109A.
Protocol for GPR109A Competitive Binding Assay
This protocol is a generalized framework for a competitive fluorescence quenching binding assay. [14][16]
-
Membrane preparation from cells expressing GPR109A
-
A known fluorescent ligand for GPR109A (e.g., a fluorescent derivative of nicotinic acid or another known agonist)
-
This compound (competitor)
-
Binding buffer (e.g., Tris-HCl with appropriate salts)
-
96-well black microplate
-
Fluorescence microplate reader
-
Preparation of Reagents: Prepare serial dilutions of this compound in the binding buffer. Prepare a solution of the fluorescent ligand at a concentration close to its Kd for GPR109A.
-
Assay Plate Setup:
-
Total Binding: Add GPR109A membrane preparation, fluorescent ligand, and binding buffer.
-
Non-specific Binding: Add GPR109A membrane preparation, fluorescent ligand, and a high concentration of a known non-fluorescent GPR109A agonist (e.g., nicotinic acid).
-
Competition: Add GPR109A membrane preparation, fluorescent ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium. Protect from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Specific Binding_max - Specific Binding_competitor) / Specific Binding_max] * 100.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Hypothetical Data
| Concentration of this compound (µM) | % Displacement of Fluorescent Ligand |
| 0.01 | 2.1 ± 0.8 |
| 0.1 | 11.5 ± 1.9 |
| 1 | 52.3 ± 4.1 |
| 10 | 91.7 ± 2.4 |
| 100 | 99.2 ± 0.5 |
Data Interpretation and Troubleshooting
-
For the COX-2 assay: A dose-dependent decrease in the rate of fluorescence increase indicates inhibition of COX-2 activity. The IC₅₀ value represents the concentration of the probe required to inhibit 50% of the enzyme's activity. High background fluorescence could indicate contamination or instability of the probe.
-
For the GPR109A assay: A dose-dependent decrease in fluorescence indicates that the probe is competing with the fluorescent ligand for binding to the receptor. The IC₅₀ value represents the concentration of the probe that displaces 50% of the bound fluorescent ligand. It is crucial to correct for the inner filter effect if the probe absorbs light at the excitation or emission wavelengths of the fluorescent ligand. [16]
References
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
El-Dash, Y., Khalil, N. A., & Mahmoud, Z. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
-
Feledy, J. A., et al. (2007). Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. Cancer Research, 67(15), 7389-7394. [Link]
-
Gong, Y., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Molecules, 28(4), 1681. [Link]
-
Klymchenko, A. S. (2014). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. Journal of Physics: Conference Series, 552, 012034. [Link]
-
Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
-
Ballerstadt, R., & Schultz, J. S. (1997). Competitive-binding assay method based on fluorescence quenching of ligands held in close proximity by a multivalent receptor. Analytica Chimica Acta, 345(1-3), 203-212. [Link]
-
Mohsen, E. M. J., et al. (2021). The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Deng, Q., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967. [Link]
-
Lazar, S., et al. (2011). Suzuki coupling of different chloropyridines with phenylboronic acids. Molecules, 16(5), 3733-3744. [Link]
-
Yammine, A., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3271. [Link]
-
ResearchGate. (2021). Suzuki Miyaura coupling. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 937601-72-4|this compound|BLD Pharm [bldpharm.com]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Competitive-binding assay method based on fluorescence quenching of ligands held in close proximity by a multivalent re… [ouci.dntb.gov.ua]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(3-Nitrophenyl)nicotinic Acid
Introduction: The Analytical Imperative for 2-(3-Nitrophenyl)nicotinic Acid
This compound is a molecule of significant interest in pharmaceutical development, potentially as a new chemical entity (NCE) or a critical intermediate. Its structure, combining a nicotinic acid core with a nitrophenyl substituent, suggests a unique pharmacological profile that necessitates precise and accurate quantification in various matrices. Whether for pharmacokinetic studies, formulation development, or quality control, robust analytical methods are paramount to ensure data integrity and regulatory compliance.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. We will explore multiple analytical modalities, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust, reproducible, and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical method validation.[1][2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: The Rationale Behind the HPLC-UV Approach
The chromophoric nature of this compound, owing to its aromatic rings and the nitro group, makes HPLC with UV detection an excellent choice for routine quantification. This method offers a balance of sensitivity, specificity, and cost-effectiveness, making it ideal for quality control and formulation assays. The selection of a C18 stationary phase is based on the predicted nonpolar character of the molecule, ensuring adequate retention and separation from potential impurities. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to achieve sharp peak shapes and optimal resolution.
Protocol: Quantification of this compound by HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 265 nm (requires empirical determination) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4][5]
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [1][2][3][6]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | 98-102% recovery |
| Precision (RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity and resolution from excipients/impurities |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for quantification by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: The Rationale for an LC-MS/MS Approach
For bioanalytical applications, such as quantifying this compound in plasma or tissue samples, LC-MS/MS is the gold standard.[7][8] Its unparalleled sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for the detection of picogram levels of the analyte in complex biological matrices.[9] The sample preparation involves protein precipitation, a straightforward and effective method for removing the bulk of matrix interferences.[10][11][12] The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.
Protocol: Quantification of this compound by LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standard of this compound.
-
Internal Standard (IS): this compound-d4 (hypothetical).
2. LC-MS/MS Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 259.1 → 213.1 (hypothetical); IS: m/z 263.1 → 217.1 (hypothetical) |
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
4. Validation Parameters (as per Bioanalytical Method Validation Guidelines):
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995 |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Accurately and precisely quantifiable lowest standard |
| Selectivity & Matrix Effect | No significant interference at the retention time of the analyte and IS |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability |
Visualization: LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Method 3: UV-Vis Spectrophotometry (for Bulk Material)
Expertise & Experience: A Rapid Screening Tool
For the analysis of pure bulk material or highly concentrated solutions, UV-Vis spectrophotometry offers a rapid and simple quantification method. While less specific than chromatographic methods, its ease of use makes it suitable for at-line process monitoring or preliminary concentration estimations. The key to this method is the accurate determination of the wavelength of maximum absorbance (λmax) and the establishment of a linear relationship between absorbance and concentration, as described by the Beer-Lambert Law.[13] Derivative spectroscopy can be employed to enhance specificity in the presence of interfering substances.[14]
Protocol: Quantification by UV-Vis Spectrophotometry
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Reference standard of this compound.
2. Method Parameters:
-
Solvent: Methanol
-
Wavelength Scan: 200-400 nm to determine λmax.
-
Analytical Wavelength: Use the determined λmax (e.g., ~265 nm).
3. Procedure:
-
Prepare a 100 µg/mL stock solution of the reference standard in methanol.
-
Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Zero the spectrophotometer with a methanol blank.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Prepare the unknown sample in methanol to a concentration within the calibration range and measure its absorbance.
-
Calculate the concentration of the unknown sample using the calibration curve.
Visualization: Relationship of Analytical Methods
Caption: Comparison of analytical method attributes.
Conclusion
The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For high-sensitivity bioanalysis, LC-MS/MS is the method of choice. For routine quality control and formulation analysis, HPLC-UV provides a robust and reliable solution. UV-Vis spectrophotometry serves as a valuable tool for rapid screening of bulk materials. Each method must be rigorously validated according to ICH guidelines to ensure the generation of high-quality, reproducible data, thereby supporting the advancement of drug development programs.[1][3][15]
References
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2)
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
- Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS.
- Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS.
- Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.
- Quantitative Analysis of Nicotinonitrile in Biological Matrices using Isotope Dilution Mass Spectrometry. BenchChem.
- Application: Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Determination of Nicotinic Acid in Pharmaceutical Products.
- Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PubMed Central.
- Chemical determination of nicotinic acid and nicotinamide. SciSpace.
- UV-Visible Derivative Spectroscopy: Theory and Applic
- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central.
- HPLC system used in niacin determination.
- Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations.
- Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Nitrophenyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-(3-nitrophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific biaryl synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective yield improvement and problem-solving.
Introduction: Strategic Approach to the Synthesis
The synthesis of this compound involves the formation of a C-C bond between a pyridine and a phenyl ring, a common challenge in medicinal chemistry. The primary and most effective method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide will focus on optimizing this reaction, while also briefly exploring alternative synthetic strategies.
A critical consideration in this specific synthesis is the electronic nature of the coupling partners. Both the 2-halonicotinic acid and the 3-nitrophenylboronic acid are electron-deficient. This can present challenges for the standard Suzuki-Miyaura reaction, which often proceeds more readily with electron-rich partners. Therefore, careful selection of the catalyst, ligand, and base is paramount for achieving a high yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the Suzuki-Miyaura coupling of a 2-halonicotinic acid (e.g., 2-chloronicotinic acid or 2-bromonicotinic acid) with 3-nitrophenylboronic acid.
Issue 1: Low or No Product Yield
Q: I have set up my Suzuki coupling reaction, but after the recommended reaction time, TLC/LC-MS analysis shows little to no formation of the desired this compound. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in cross-coupling reactions, especially with challenging substrates. Here’s a systematic approach to diagnosing and solving the problem:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Oxidation of Pd(0): The active catalytic species, Pd(0), is sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., PdCl₂(dppf)), its reduction to Pd(0) may be inefficient. Ensure your solvent is anhydrous and of high quality.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2] The carboxylate group can also deactivate the catalyst.[3] Using a more electron-rich and bulky ligand can often mitigate this.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: Electron-deficient coupling partners often require higher temperatures to facilitate oxidative addition, which is typically the rate-limiting step.[4] Consider increasing the reaction temperature in increments of 10-20 °C.
-
Incorrect Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] For this synthesis, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.
-
Solvent Choice: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial.
-
-
Reagent Quality:
-
Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if stored improperly. It's advisable to use fresh or properly stored 3-nitrophenylboronic acid.
-
Halopyridine Reactivity: The reactivity of the 2-halonicotinic acid follows the trend I > Br > Cl. If you are using 2-chloronicotinic acid and experiencing low reactivity, consider switching to the more reactive 2-bromonicotinic acid.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Side Products
Q: My reaction is proceeding, but I'm observing significant amounts of side products, primarily homocoupling of the 3-nitrophenylboronic acid and dehalogenation of the nicotinic acid starting material. How can I suppress these side reactions?
A: The formation of homocoupling and dehalogenation byproducts is a common challenge in Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This occurs when the boronic acid reacts with itself.
-
Minimize Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial.
-
Stoichiometry: Using a slight excess of the 2-halonicotinic acid (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can disfavor boronic acid homocoupling.
-
Ligand Choice: Bulky electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination to form the product over the competing homocoupling pathway.[6]
-
-
Dehalogenation of 2-Halonicotinic Acid: This results in the formation of nicotinic acid.
-
Base Strength and Type: The choice of base can influence the extent of dehalogenation. In some cases, a weaker base or a fluoride source like CsF can minimize this side reaction.
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki reaction, excess water can lead to protodeboronation. Ensure your solvents are of appropriate quality.
-
Base: Using a non-aqueous base or minimizing the amount of water in the reaction mixture can help.
-
TLC Analysis of a Typical Reaction Mixture
Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction. For nitrophenyl compounds, visualization under UV light is usually effective.[7] A specific stain for nitro groups can also be used for clearer visualization.[8]
| Compound | Typical Rf Value (e.g., 3:1 Hexane:Ethyl Acetate) | TLC Visualization (UV) |
| 2-Chloronicotinic Acid | Low | UV active |
| 3-Nitrophenylboronic Acid | Low (often streaks) | UV active |
| This compound | Intermediate | Strongly UV active |
| 3,3'-Dinitrobiphenyl | High | Strongly UV active |
| Nicotinic Acid | Very Low (polar) | UV active |
Frequently Asked Questions (FAQs)
Q1: Is it better to use 2-chloronicotinic acid or 2-bromonicotinic acid as the starting material?
A1: The choice depends on a balance of reactivity and cost. 2-bromonicotinic acid is generally more reactive than 2-chloronicotinic acid in Suzuki couplings, which can lead to higher yields and shorter reaction times. However, 2-chloronicotinic acid is often less expensive. If you are struggling with low reactivity using the chloro- derivative, switching to the bromo- analogue is a logical step.
Q2: Can I perform the Suzuki coupling directly on 2-chloronicotinic acid, or should I protect the carboxylic acid group?
A2: It is often advantageous to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling.[3] The free carboxylic acid can complicate the reaction by reacting with the base and potentially coordinating to the palladium catalyst, thereby inhibiting its activity.[3] The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.[9]
Q3: What is the best catalyst and ligand combination for this synthesis?
A3: For coupling electron-deficient partners, a catalyst system with a bulky, electron-rich phosphine ligand is generally recommended.[10] Good starting points include:
-
PdCl₂(dppf): A robust and commonly used pre-catalyst.[11]
-
Pd₂(dba)₃ with a ligand like SPhos or XPhos: These Buchwald ligands are highly effective for challenging couplings.[6]
Q4: How do I purify the final product, this compound?
A4: Purification can typically be achieved by a combination of techniques:
-
Acid-Base Extraction: After the reaction, an acidic workup will protonate the nicotinic acid moiety, allowing for extraction into an organic solvent. Subsequent washing with a basic solution can remove any unreacted boronic acid.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[12]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column is often effective.
Q5: Are there any alternative synthetic routes to this compound?
A5: While the Suzuki-Miyaura coupling is the most common and generally highest-yielding method, other cross-coupling reactions can be considered:
-
Ullmann Condensation: This classic copper-catalyzed reaction can be used to form biaryl linkages.[13] It typically requires harsher reaction conditions (high temperatures) than the Suzuki coupling and may give lower yields.[14]
-
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing group, followed by reaction with an electrophile.[15] In this case, one could envision the metalation of a nicotinic acid derivative and subsequent reaction with a 3-nitrophenyl electrophile, though this can be challenging with the inherent reactivity of the pyridine ring.[16]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Methyl Ester Intermediate (Recommended)
This two-step approach, involving the protection of the carboxylic acid as a methyl ester, often provides higher and more consistent yields.
Step 1: Synthesis of Methyl 2-(3-nitrophenyl)nicotinate
Caption: Workflow for the Suzuki coupling to form the methyl ester intermediate.
Methodology:
-
To a dry Schlenk flask, add methyl 2-chloronicotinate (1.0 equiv.), 3-nitrophenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and PdCl₂(dppf) (0.03 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(3-nitrophenyl)nicotinate.
Step 2: Hydrolysis to this compound
Methodology:
-
Dissolve the methyl 2-(3-nitrophenyl)nicotinate (1.0 equiv.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Direct Coupling of 2-Chloronicotinic Acid (Alternative)
While potentially lower yielding, this one-step protocol avoids the protection-deprotection sequence.
Methodology:
-
Follow the procedure for Step 1 of Protocol 1, using 2-chloronicotinic acid instead of its methyl ester.
-
After the reaction, cool to room temperature and dilute with water.
-
Acidify the mixture to pH 2-3 with 1M HCl. This will precipitate the crude product.
-
Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent like ethanol.
References
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Cimpeanu, V., et al. (2018). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Available at: [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25381–25385.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Organ, M. G., et al. (2008). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Chemistry-A European Journal, 14(8), 2443-2452.
- Linstadt, R. T. H., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Ma, M., et al. (2008). Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. Journal of Heterocyclic Chemistry, 45(4), 1069-1072.
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Wang, C., et al. (2014). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
- Neergaard and Jensen. (1987). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. Google Patents.
- Anderson, K. W., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(16), 6469–6472.
- Al-Amin, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1860–1863.
- Chen, B., et al. (2011). Pd(0)
- Yi, L., et al. (2012). A fast protocol for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. Tetrahedron Letters, 53(30), 3879-3882.
- Adams, R. (1962). Purification of nicotinic acid. Google Patents.
-
Wikipedia contributors. (2024). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366.
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Mansoura University. Chromatographic Methods of Analysis. Available at: [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
- Lee, Y. C., et al. (1967). Isolation and Identification of Two New Nicotinamide Metabolites. Journal of Biological Chemistry, 242(12), 2872-2878.
- So, C. M., et al. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 12(19), 4424–4427.
- Sotor, P., et al. (2022).
- Shi, K. J., et al. (2016). Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst and the programmed growth of 2D covalent organic frameworks.
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]
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OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]
-
Wikipedia contributors. (2024). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Cserháti, T., & Forgács, E. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
- L'Homme, C., et al. (2022). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 13(4), 1056-1064.
- Spies, J. R. (1950). Purification of nicotinamide. Google Patents.
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ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. Available at: [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
- Liu, P. N., et al. (2016). Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst and the programmed growth of 2D covalent organic frameworks.
- University of Lisbon. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Available at: [Link]
-
ResearchGate. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Available at: [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. reddit.com [reddit.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. thermofishersci.in [thermofishersci.in]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
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- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
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- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. baranlab.org [baranlab.org]
Technical Support Center: 2-(3-Nitrophenyl)nicotinic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 2-(3-Nitrophenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert-driven insights and practical solutions for the purification of this specialty chemical. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions regarding the physicochemical properties of this compound, which are critical for selecting and optimizing a purification strategy.
Q1: What are the key structural features of this compound that influence its purification?
A1: The molecule's purification strategy is dictated by three primary features:
-
The Carboxylic Acid Group (-COOH): This is the most significant functional group for purification. It is acidic, allowing the molecule's solubility to be dramatically altered by changing the pH. This is the basis for acid-base extraction techniques.
-
The Pyridine Ring: This heterocyclic aromatic ring contributes to the molecule's overall polarity and provides a basic nitrogen atom, although it is significantly less basic than pyridine itself due to the presence of the electron-withdrawing carboxylic acid.
-
The 3-Nitrophenyl Group: This bulky, electron-withdrawing group increases the molecule's molecular weight and aromatic character, generally decreasing its solubility in polar solvents like water compared to unsubstituted nicotinic acid. It also increases the acidity of the carboxylic acid group relative to nicotinic acid (pKa ~4.85)[1][2].
Q2: How do I choose the right primary purification technique?
A2: The choice depends on the nature and quantity of impurities. A logical decision process is outlined below.
Sources
overcoming solubility issues with 2-(3-Nitrophenyl)nicotinic acid
Introduction
Welcome to the technical support guide for 2-(3-Nitrophenyl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. This compound possesses a complex molecular structure that combines a hydrophilic pyridinemonocarboxylic acid (nicotinic acid) moiety with a lipophilic nitrophenyl group. This duality often leads to poor solubility in both aqueous and non-polar organic solvents, a significant hurdle in experimental and developmental workflows.[1] This guide provides in-depth, field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these solubility issues effectively.
Understanding the Molecule: The Root of the Solubility Problem
The solubility behavior of this compound is dictated by the interplay between its two main functional components:
-
The Nicotinic Acid Moiety: This part of the molecule contains a carboxylic acid group (-COOH). Carboxylic acids are weak acids and can be deprotonated to form a negatively charged carboxylate ion (-COO⁻).[2] This ionization dramatically increases the molecule's affinity for polar solvents like water. The pKa of the parent nicotinic acid is approximately 4.75, meaning it will be predominantly in its less soluble, neutral form at pH values below this.[3]
-
The 3-Nitrophenyl Group: This is a bulky, non-polar aromatic ring. The nitro group (–NO2) is strongly electron-withdrawing, which can influence the electronic properties of the molecule but does not inherently promote aqueous solubility.[4][5] This hydrophobic portion of the molecule prefers non-polar environments and resists dissolution in water.
The core challenge is that a solvent ideal for the nitrophenyl group (non-polar) is poor for the ionized nicotinic acid, and a solvent ideal for the ionized form (polar, aqueous) is poor for the nitrophenyl group. Therefore, a strategic approach is required to find a suitable balance.
Troubleshooting Guide & Core Protocols
This section is structured in a question-and-answer format to directly address the most common solubility challenges.
Question 1: "My compound won't dissolve in water or buffer. What is the first thing I should try?"
Answer: The most direct and effective initial strategy is pH adjustment .[][7] The carboxylic acid group is the key to unlocking aqueous solubility. By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid, forming the much more soluble nicotinate salt.
At a pH below the compound's pKa, the neutral, less soluble form dominates. By increasing the pH to a level 1-2 units above the pKa, you shift the equilibrium towards the deprotonated, highly soluble anionic form.[2]
Caption: Equilibrium between the insoluble protonated and soluble deprotonated forms.
-
Preparation: Weigh the desired amount of this compound powder. Start with your target aqueous solvent (e.g., deionized water, PBS).
-
Initial Slurry: Add the powder to the solvent. It will likely form a suspension or slurry.
-
Basification: While stirring vigorously, add a suitable base dropwise. Recommended bases include 1 M NaOH or 1 M KOH.[8]
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Dissolution Point: As you add the base, the powder will begin to dissolve. Note the pH at which the solution becomes clear. This is typically 1.5 to 2 pH units above the compound's pKa.
-
Final Adjustment: Once fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific lower pH is required for your experiment, but be cautious. If you go below the pKa, the compound will precipitate.
-
Validation: Visually inspect the solution for any particulate matter. A clear solution indicates successful dissolution.
Question 2: "Adjusting the pH is not suitable for my experiment. How can I dissolve the compound in an organic solvent for stock solutions?"
Answer: When pH modification is not an option, using a co-solvent system is the next best approach.[1][9][10] This involves dissolving the compound in a water-miscible organic solvent first, and then diluting this stock solution into your aqueous experimental medium.
Commonly used co-solvents for compounds of this nature include DMSO, DMF, and ethanol.[]
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power for many difficult compounds.[11] Use at the lowest effective concentration (<0.5%) in cell-based assays to avoid toxicity. |
| Dimethylformamide (DMF) | High | Similar to DMSO, good solubilizing power.[11] |
| Ethanol (EtOH) | Medium | A less toxic option, but may have lower solubilizing capacity than DMSO or DMF for this specific compound.[10] |
| Polyethylene Glycol 400 (PEG 400) | High | A good option for in vivo formulations due to lower toxicity.[] |
-
Solvent Selection: Choose a primary organic solvent (e.g., DMSO).
-
High Concentration Stock: Weigh the compound and add the minimum volume of the organic solvent required to achieve complete dissolution. For example, prepare a 10 mg/mL or 50 mg/mL stock. Gentle warming or vortexing can assist.
-
Dilution: This concentrated stock can now be serially diluted into your aqueous experimental buffer.
-
Precipitation Check (Critical): When diluting the organic stock into an aqueous medium, it is crucial to add the stock solution to the buffer while vortexing, not the other way around. This prevents localized high concentrations that can cause the compound to precipitate. Always check the final solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of co-solvent.
Question 3: "I've tried pH adjustment and co-solvents, but my compound still crashes out of solution upon dilution or over time. What's next?"
Answer: If you face persistent precipitation, you are likely exceeding the compound's thermodynamic solubility limit in your final medium. The next step is to use a combination of methods or introduce stabilizing excipients.
This workflow guides you from the initial problem to a stable solution.
Caption: Step-by-step workflow for troubleshooting solubility issues.
Advanced Strategy: Surfactants
Surfactants can be used to create micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions.[12] Non-ionic surfactants like Tween® 80 or Brij® 35 are commonly used.[10]
-
Application: Add a small amount of surfactant (e.g., 0.1% - 1% v/v) to your final aqueous medium before adding the compound stock solution. This can help stabilize the molecule and prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents? While specific quantitative data for this exact molecule is not readily published, we can infer its behavior from its constituent parts. The parent compound, nicotinic acid, has a water solubility of about 10-50 mg/mL.[13] However, the addition of the large, hydrophobic nitrophenyl group will drastically reduce this. Expect very low solubility (<0.1 mg/mL) in neutral water and hydrocarbon solvents. Solubility is significantly higher in DMSO and basic aqueous solutions (pH > 7).[14]
Q2: Can I use sonication to help dissolve the compound? Yes, sonication can be a useful physical method to break up agglomerates of the powder and accelerate the dissolution process, especially when preparing slurries or working with co-solvents. However, it is a form of energy input and will not change the fundamental thermodynamic solubility. If a compound is dissolved using sonication but is above its solubility limit, it will likely precipitate out again once the sonication stops.
Q3: My compound solution is slightly yellow. Is this normal? Yes. Many compounds containing a nitroaromatic group exhibit a pale yellow color in solution. This is not typically a sign of degradation unless the color intensifies unexpectedly or changes over time, especially with exposure to light.
Q4: For in vivo studies, which solubilization method is preferred? For in vivo applications, the goal is to use biocompatible excipients. The preferred method is often a combination approach:
-
pH Adjustment: Dissolving the compound in a buffered saline solution adjusted to a physiological pH (e.g., 7.4) where the compound remains soluble.
-
Co-solvents and Surfactants: If pH alone is insufficient, a formulation using a minimal amount of a biocompatible co-solvent like PEG 400 or a surfactant like Tween® 80 is a common strategy.[][10] DMSO should generally be avoided for direct in vivo use in large quantities.
Q5: How should I store my stock solutions? Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquot the stock to avoid repeated freeze-thaw cycles. Aqueous solutions prepared by pH adjustment are generally less stable and should ideally be prepared fresh for each experiment.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- NIH National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- BOC Sciences. (n.d.).
- Vertex AI Search. (2026). PH adjustment: Significance and symbolism.
- UNT Digital Library. (2025).
- Wikipedia. (n.d.). Nitro compound.
- MDPI. (2019).
- CompoundingToday.com. (n.d.).
- ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- PubMed. (2019). Nitro-Group-Containing Drugs.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Digital Analysis Corp. (n.d.).
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- NIH National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
- PubChem. (n.d.). Nicotinic Acid.
- BLD Pharm. (n.d.). This compound.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- CAMEO Chemicals - NOAA. (n.d.). NICOTINIC ACID.
- CAS Common Chemistry. (n.d.). Nicotinic acid.
- Elsevier. (2013).
- Sigma-Aldrich. (n.d.). Nicotinic acid.
- Cayman Chemical. (2023).
- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (n.d.).
- Hungarian Journal of Industry and Chemistry. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
- 2a biotech. (n.d.). This compound.
- PubChem. (n.d.). Nicotinamide.
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- 14. researchgate.net [researchgate.net]
2-(3-Nitrophenyl)nicotinic acid stability and storage conditions
Welcome to the technical support center for 2-(3-Nitrophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a nitroaromatic compound. The nitro group is an electron-withdrawing group that, in conjunction with the benzene ring's stability, makes these compounds generally resistant to oxidative degradation.[1][2] However, like many organic compounds, its stability can be compromised by exposure to specific environmental factors. The primary concerns are:
-
Temperature: Elevated temperatures can increase the rate of decomposition. Nitroaromatic compounds can undergo thermal decomposition, although this typically occurs at high temperatures.[3] For long-term storage, controlled, cool temperatures are crucial.
-
Moisture: As a carboxylic acid, the compound is hygroscopic and can absorb moisture from the air. This can lead to hydrolysis or changes in the physical state of the compound, affecting weighing accuracy and reaction stoichiometry.
-
pH: The carboxylic acid group can react with bases. Strong bases should be considered incompatible.[4]
Q2: How should I store the solid form of this compound for long-term use?
A2: For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Container: Use a tightly sealed, opaque container to protect it from light and moisture. Amber glass vials with tight-fitting caps are ideal.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture, especially if the container will be opened multiple times.
-
Temperature: A cool, dry, and well-ventilated place is recommended.[4][5] For long-term storage, refrigeration (2-8°C) is advisable.[6] Some suppliers even recommend cold-chain transportation.
-
Location: Store away from incompatible materials, such as strong oxidizing agents and strong bases.[4]
Q3: I need to prepare a stock solution. What are the best practices for its storage?
A3: The stability of this compound in solution depends heavily on the solvent and storage conditions.
-
Solvent Choice: Use anhydrous, high-purity solvents. Common organic solvents like DMSO and dimethylformamide (DMF) can be used.
-
Storage: Store stock solutions in tightly sealed vials with minimal headspace to reduce solvent evaporation and exposure to air. For short-term storage, refrigeration (2-8°C) is suitable. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -20°C is the best practice to avoid repeated freeze-thaw cycles.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: My compound has changed color from off-white to yellow. Is it still usable?
A4: A slight color change to yellow is not uncommon for nitroaromatic compounds upon storage and may not necessarily indicate significant degradation for all applications. However, it does suggest that some level of chemical change has occurred.
-
Cause: The yellowing could be due to the formation of minor impurities or degradation products.
-
Recommendation: Before critical experiments, it is highly recommended to assess the purity of the discolored material. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's integrity. For non-critical applications, the material might still be usable, but for quantitative studies or in vivo experiments, using a fresh or purified batch is advised.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yields in Synthesis | Incomplete reaction; Side reactions (e.g., hydrolysis); Impure starting material due to improper storage. | Extend reaction time or moderately increase temperature, monitoring with TLC or HPLC.[7] Ensure starting material is dry and pure. Use anhydrous solvents where applicable.[7] |
| Inconsistent Experimental Results | Degradation of the compound in solid form or in stock solution; Inaccurate concentration due to moisture absorption. | Prepare fresh stock solutions from a new or validated batch of the solid compound. Always equilibrate the solid compound to room temperature in a desiccator before weighing. |
| Precipitation in Stock Solution upon Thawing | Poor solubility at lower temperatures; Solvent evaporation leading to supersaturation. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the vial is properly sealed. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Formation of Byproducts in Reactions | The compound may be reacting with incompatible reagents or solvents; Degradation products may be interfering with the reaction. | Review the reaction scheme for potential incompatibilities (e.g., strong bases, certain reducing agents).[4] Confirm the purity of the starting material before use. |
Experimental Workflow: Stability Assessment
This workflow provides a systematic approach to handling and storing this compound to ensure experimental reproducibility.
Caption: Workflow for handling and storing this compound.
References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Loba Chemie. (2024). Nicotinic Acid Extra Pure Safety Data Sheet. Retrieved from [Link]
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Technical Support Center: Crystallization of 2-(3-Nitrophenyl)nicotinic Acid
Welcome to our dedicated technical support center for the crystallization of 2-(3-nitrophenyl)nicotinic acid (CAS 937601-72-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights necessary to achieve high-purity crystalline material efficiently.
Introduction to Crystallization of this compound
This compound is a key intermediate in various synthetic pathways. Its purification via crystallization is a critical step to ensure the quality and consistency of downstream applications. The presence of both a carboxylic acid and a nitro group on a biphenyl-like scaffold presents unique challenges in controlling the crystallization process. This guide provides a structured approach to troubleshooting common issues, from solvent selection to crystal morphology control.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when the solution is cooled too rapidly. The melting point of the compound or an impure mixture being lower than the temperature of the solution is a primary cause.[1]
Underlying Causes and Remediation Strategies:
-
Rapid Cooling: If the solution is cooled too quickly, the system does not have enough time to achieve the ordered arrangement required for crystal lattice formation.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. A Dewar flask with warm water can be used to achieve a very slow cooling rate.[2]
-
-
Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures.
-
Solution 1: Add a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity appears. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Solution 2: Change the Solvent System: Experiment with different solvents or solvent mixtures. For a compound like this compound, which has both polar (carboxylic acid, nitro group) and non-polar (aromatic rings) character, a mixture of a polar solvent (e.g., ethanol, methanol) and a less polar solvent (e.g., toluene, heptane) might be effective.
-
-
High Impurity Levels: Impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: If you suspect significant impurities, consider a preliminary purification step such as column chromatography or treatment with activated carbon to remove colored impurities.[3]
-
Experimental Workflow for Troubleshooting "Oiling Out":
Caption: Troubleshooting workflow for "oiling out".
Q2: I am getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal morphology?
A: The formation of fine needles or powder is often a result of rapid nucleation and crystal growth.[4] To obtain larger, more well-defined crystals, the rate of supersaturation should be controlled to favor slower crystal growth over rapid nucleation.
Strategies for Improving Crystal Morphology:
-
Slower Cooling: As with "oiling out," a slower cooling rate is paramount. Rapid cooling leads to a high degree of supersaturation, favoring the formation of many small crystals.[2]
-
Reduce Solvent Evaporation: If using an open or loosely covered vessel, rapid evaporation of the solvent can lead to a sudden increase in concentration and rapid precipitation. Use a loosely capped vial or a flask with a watch glass to slow down evaporation.
-
Solvent System Optimization: The choice of solvent can significantly impact crystal habit.
-
Recommendation: Experiment with solvents of varying polarity. For instance, crystallization from a solvent like ethanol might yield different crystal shapes compared to a mixture of ethanol and water. Aromatic solvents like toluene can sometimes promote the growth of well-defined crystals for aromatic compounds.[5]
-
-
Seeding: Introducing a small, high-quality seed crystal into a supersaturated solution can promote the growth of larger crystals by providing a template for ordered deposition.[6]
Q3: My crystallization yield is very low. What are the potential causes and how can I improve it?
A: A low yield can be frustrating, but it is often a solvable problem. The primary culprits are usually related to the amount of solvent used or incomplete precipitation.
Troubleshooting Low Crystallization Yield:
| Potential Cause | Explanation | Recommended Action |
| Excess Solvent | Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1] | Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. |
| Premature Crystallization | If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose a significant amount of product. | Use a heated filter funnel or pre-heat your funnel and filter paper with hot solvent before filtration. |
| Incomplete Precipitation | The solution may not be cooled to a low enough temperature to maximize the recovery of the crystalline product. | After initial cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to an hour to ensure complete precipitation. |
Q4: My final crystalline product is colored, but the pure compound should be colorless or off-white. How do I remove colored impurities?
A: Colored impurities are common in aromatic nitro compounds. These can often be effectively removed by treatment with activated carbon.
Protocol for Decolorization with Activated Carbon:
-
Dissolve the Crude Product: Dissolve your crude this compound in the minimum amount of a suitable hot solvent.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Be cautious as the solution may bump.
-
Hot Filtration: Keep the solution hot and swirl for a few minutes. Then, perform a hot filtration through a fluted filter paper to remove the activated carbon.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Caution: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption.[1]
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound I should be aware of?
A: While extensive experimental data for this specific compound is not widely published, we can infer some properties based on its structure and related compounds like nicotinic acid.
| Property | Value/Information | Significance for Crystallization |
| Molecular Weight | 244.20 g/mol [1] | Important for calculating molar quantities. |
| Structure | Aromatic carboxylic acid with a nitro substituent. | The presence of polar groups (COOH, NO2) and aromatic rings suggests solubility in a range of polar and some non-polar a-protic solvents. Hydrogen bonding will play a key role in crystal packing. |
| Melting Point | Not readily available in public databases. For comparison, the melting point of the parent nicotinic acid is 236-239 °C.[6] The derivative is expected to have a distinct melting point. | Knowing the melting point is crucial for troubleshooting "oiling out." It is recommended to determine the melting point of your crude and purified material. |
| Solubility | Specific data is limited. Based on nicotinic acid, it is likely to be soluble in hot water, ethanol, and DMSO, and less soluble in non-polar solvents.[5][7] | Solvent selection is the most critical parameter for successful crystallization. Small-scale solubility tests are highly recommended. |
Q: What is a good starting point for solvent selection for the crystallization of this compound?
A: A systematic approach to solvent selection is crucial. Start with small-scale solubility tests.
Recommended Solvents for Screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Water (and its mixtures with alcohols)
Solvent Selection Workflow:
Caption: A systematic workflow for selecting an appropriate crystallization solvent.
Q: Can I use a solvent mixture for crystallization?
A: Yes, solvent mixtures (binary or even ternary) are very powerful tools for achieving optimal crystallization conditions. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. The key is that the two solvents must be miscible.
Recommended Crystallization Protocol (General Procedure)
This protocol is a general guideline. You may need to optimize the solvent system and volumes based on your specific material.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to promote the growth of larger crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics.
-
Lonza Group. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
- Google Patents.
-
Wikipedia. Nicotinic acid. [Link]
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Gonçalves, L. M., & Piedade, M. E. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
- Google Patents. Synthesis of nicotinic compounds.
-
Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. [Link]
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YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. [Link]
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MIT Department of Chemistry. Growing Quality Crystals. [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]
- Google Patents.
-
PubChem. 4-Nitrophenyl nicotinate. National Center for Biotechnology Information. [Link]
- Wasewar, K. L., et al. (2025, March 26). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry.
-
Kim, H. L., et al. (2004, May). Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa. Acta Crystallographica Section D: Biological Crystallography. [Link]
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- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
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- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-(3-Nitrophenyl)nicotinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-(3-nitrophenyl)nicotinic acid is a critical step in the development of various pharmaceutical compounds. This technical guide, designed for experienced researchers, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to optimize reaction conditions, maximize yields, and ensure the highest purity of your final product.
Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The primary route for synthesizing this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halonicotinic acid derivative (e.g., 2-chloronicotinic acid or its ester) with 3-nitrophenylboronic acid. This is followed by hydrolysis of the ester, if applicable, to yield the final carboxylic acid.
Reaction Scheme:
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Yield in Suzuki Coupling Step
Q: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the primary factors to investigate?
A: When troubleshooting a Suzuki coupling, a systematic approach is crucial. Here are the key parameters to assess:
-
Catalyst and Ligand Integrity: The activity of your palladium catalyst and associated phosphine ligands is paramount. Many palladium catalysts, especially Pd(PPh₃)₄, are sensitive to oxygen and can degrade over time.[1] Ensure your catalyst is fresh or has been stored under an inert atmosphere. For sterically hindered substrates, consider using more robust Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) which can accelerate the reaction.[2]
-
Oxygen Contamination: The Suzuki-Miyaura reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[2][3] It is essential to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[3][4]
-
Base Selection and Strength: The choice of base is critical. It activates the boronic acid for transmetalation.[5] For many Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are effective.[6][7] If you are using an ester of nicotinic acid, be aware that strong bases like sodium hydroxide (NaOH) can cause premature hydrolysis.[2] In such cases, milder bases like potassium fluoride (KF) might be a better option.[2][8]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, DMF, THF, or toluene) and water.[1][9][10] The aqueous phase is often necessary for the base to function effectively. If solubility is an issue, experimenting with different solvent combinations is recommended.[8]
Issue 2: Protodeboronation of 3-Nitrophenylboronic Acid
Q: I am observing significant formation of nitrobenzene, indicating protodeboronation of my boronic acid. How can I minimize this side reaction?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[2] Here's how to address it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base like potassium fluoride (KF) or using anhydrous conditions with a base like cesium fluoride (CsF) can be beneficial.
-
Control Reaction Temperature: Higher temperatures can promote protodeboronation. While Suzuki couplings often require heating, it's advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[7]
-
Use an Excess of Boronic Acid: Employing a slight excess (1.1 to 1.5 equivalents) of the boronic acid can help compensate for some loss due to this side reaction.[2][7]
Issue 3: Difficulty with the Hydrolysis of a Nicotinic Ester Precursor
Q: I am using an ester of 2-chloronicotinic acid for the coupling and am having trouble with the final hydrolysis step. What are the best practices?
A: The hydrolysis of the ester to the final carboxylic acid can sometimes be problematic.
-
Acid-Catalyzed Hydrolysis: This is a common method, typically using an aqueous acid like HCl or H₂SO₄ with heating. The mechanism is the reverse of a Fischer esterification. However, prolonged heating in strong acid can sometimes lead to degradation of the product.
-
Base-Promoted Hydrolysis (Saponification): This involves treating the ester with a base like NaOH or KOH in an aqueous or alcoholic solvent.[11] This method is often faster and occurs at lower temperatures than acid-catalyzed hydrolysis.[12] A key consideration is that this process is irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide leaving group.[11] A final acidic workup is required to protonate the carboxylate salt and isolate the carboxylic acid.[11]
Troubleshooting Hydrolysis:
-
Incomplete Reaction: If you observe incomplete hydrolysis, you can try increasing the reaction time, temperature, or the concentration of the acid or base.[13] Monitoring the reaction by TLC or LCMS is crucial.
-
Side Reactions: If you suspect degradation, try milder conditions. For saponification, using a stoichiometric amount of base at room temperature or slightly elevated temperatures might be sufficient.[14]
Issue 4: Purification Challenges
Q: The crude product is difficult to purify. What strategies can I employ?
A: Purification of the final product can be challenging due to the presence of residual catalyst, byproducts, and starting materials.
-
Removal of Palladium Catalyst: The crude product is often contaminated with palladium residues. These can sometimes be removed by filtration through a pad of Celite or by using a metal scavenger.
-
Crystallization: Recrystallization is a powerful technique for purifying solid products.[15] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. For nicotinic acid derivatives, aqueous systems or mixtures of organic solvents and water are often effective.[15] In some cases, melting the crude product before recrystallization can improve purity.[16]
-
Extraction: A standard aqueous workup can help remove water-soluble impurities. Adjusting the pH of the aqueous phase can be used to selectively extract the acidic product. For example, at a basic pH, the carboxylic acid will be deprotonated and soluble in the aqueous layer, while non-acidic impurities can be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the desired product, which can then be extracted into an organic solvent.[17]
-
Chromatography: If crystallization and extraction are insufficient, column chromatography may be necessary.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol (Solution-Phase)
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the 2-halonicotinic acid derivative (1.0 equiv.), 3-nitrophenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Saponification Protocol
-
Dissolution: Dissolve the crude ester from the Suzuki coupling step in a suitable solvent like methanol or THF.
-
Base Addition: Add an aqueous solution of NaOH (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or LCMS until the ester is no longer present.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add aqueous HCl (e.g., 1M or 2M) until the pH is acidic (pH 2-3). The product should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | XPhos Pd G2 (2) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 6 | 92 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 90 | 12 | 85[6] |
| 5 | Pd(PPh₃)₄ (5) | KF (2) | THF/H₂O | 80 | 18 | 65 |
Yields are hypothetical and for illustrative purposes based on typical optimization studies.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- Ma, M., Li, C., Li, X., Wen, K., & Liu, Y. A. (2009). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. ChemInform, 40(15).
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
- Reddit. (2023). Problems with Suzuki coupling.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- YouTube. (2020). Suzuki Coupling.
- Jetir.org. (n.d.).
- BenchChem. (n.d.).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Organic Syntheses. (n.d.). nicotinic acid.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Reddit. (2022). Hydrolysis product troubleshooting.
- National Institutes of Health. (2022).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I - US4447615A.
- Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid - CN101486654A.
- YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles.
- Frontiers. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- Google Patents. (n.d.).
- YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
- Master Organic Chemistry. (2022).
- ResearchGate. (n.d.).
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-Nitrophenyl)nicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(3-nitrophenyl)nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the potential challenges in this synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-carbon bond between a pyridine ring and a nitrophenyl group. The two most common strategies to achieve this are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. While both methods are effective, they are not without their challenges, often leading to the formation of undesirable byproducts that can complicate purification and reduce yields. This guide will address the common issues associated with both synthetic routes.
Section 1: Ullmann Condensation Route
The Ullmann condensation is a classic method for forming aryl-aryl or aryl-heteroaryl bonds using a copper catalyst. In the synthesis of this compound, this typically involves the reaction of 2-chloronicotinic acid with 3-nitroaniline in the presence of a copper catalyst and a base at elevated temperatures.
Reaction Scheme: Ullmann Condensation
Caption: General scheme for the Ullmann condensation to form this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Ullmann condensation reaction is giving a very low yield of the desired product. What are the likely causes?
A1: Low yields in the Ullmann condensation of 2-chloronicotinic acid and 3-nitroaniline can stem from several factors:
-
Insufficient Reaction Temperature: Traditional Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[1][2] If the temperature is too low, the reaction may be sluggish or not proceed at all.
-
Catalyst Inactivity: The active catalyst in Ullmann reactions is typically a Cu(I) species. If you are using a Cu(0) or Cu(II) source, it may not be efficiently generating the active catalyst under the reaction conditions. The surface of copper metal can also be passivated by oxides.
-
Inappropriate Base: The base plays a crucial role in deprotonating the aniline nitrogen, making it a more effective nucleophile. A weak base may not be sufficient to drive the reaction forward. Potassium carbonate (K₂CO₃) is a commonly used base in these reactions.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at high temperatures. Using a solvent with a lower boiling point may prevent the reaction from reaching the required temperature.
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS.
-
Activate Catalyst: If using copper powder, consider pre-treating it with a dilute acid (e.g., HCl) to remove surface oxides, followed by washing with water and a solvent, and drying under vacuum. Alternatively, use a Cu(I) salt like CuI directly.
-
Screen Bases: If using a weaker base, consider switching to a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
-
Solvent Selection: Ensure your solvent has a sufficiently high boiling point to maintain the desired reaction temperature.
Q2: I am observing a significant amount of a dark, tarry material in my reaction mixture. What is this and how can I minimize its formation?
A2: The formation of tar is a common issue in Ullmann condensations, particularly when using electron-withdrawing groups on the starting materials, such as the nitro group in 3-nitroaniline.[3] This tar is often a complex mixture of polymeric materials arising from various side reactions.
Primary Cause:
-
Side Reactions at High Temperatures: The high temperatures required for the Ullmann reaction can promote a variety of undesired side reactions, including polymerization and decomposition of starting materials and products.[3]
Mitigation Strategies:
-
Use of a Ligand: Modern modifications of the Ullmann reaction often include the use of a ligand, such as 1,10-phenanthroline or an amino acid, which can accelerate the desired reaction at lower temperatures, thereby minimizing tar formation.
-
Careful Temperature Control: Avoid excessive heating. Once the reaction is initiated, maintain the minimum temperature required for a reasonable reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
Q3: My purified product contains an impurity that I suspect is a homocoupling product. How can I confirm this and prevent its formation?
A3: Homocoupling of the aryl halide (in this case, dimerization of 2-chloronicotinic acid to form a bipyridine dicarboxylic acid) is a known side reaction in Ullmann condensations.[3][4]
Identification:
-
Mass Spectrometry (MS): The homocoupling product will have a molecular weight corresponding to two molecules of the nicotinic acid derivative minus two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the homocoupling product will show a different set of aromatic signals compared to the desired product.
Prevention:
-
Stoichiometry Control: Using a slight excess of the amine component (3-nitroaniline) can favor the cross-coupling reaction over the homocoupling of 2-chloronicotinic acid.
-
Gradual Addition: Adding the 2-chloronicotinic acid slowly to the reaction mixture containing the aniline and catalyst can help to maintain a low concentration of the aryl halide, thus disfavoring the homocoupling reaction.
Q4: I have identified 2-hydroxynicotinic acid as a byproduct. How is this formed and how can I avoid it?
A4: The formation of 2-hydroxynicotinic acid is likely due to the hydrolysis of the starting material, 2-chloronicotinic acid.
Mechanism of Formation:
-
Hydrolysis: At elevated temperatures and in the presence of a base and trace amounts of water, the chloro group at the 2-position of the pyridine ring can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 2-hydroxynicotinic acid.
Prevention:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Perform the reaction under a strictly inert and dry atmosphere.
-
Base Selection: While a base is necessary, using a non-hydroxide base like potassium carbonate can help to minimize this side reaction.
Section 2: Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds. In the synthesis of this compound, this would involve the coupling of a 2-halonicotinic acid derivative with 3-nitrophenylboronic acid.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura coupling to form this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki coupling reaction is not proceeding to completion. What are the common pitfalls?
A1: Incomplete conversion in a Suzuki coupling can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Oxidative degradation or poisoning of the catalyst can halt the reaction.
-
Choice of Ligand: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst. For coupling with aryl chlorides, electron-rich and bulky phosphine ligands are often required.[5]
-
Base and Solvent System: The base is essential for the transmetalation step, and its effectiveness can be highly dependent on the solvent system. Common combinations include K₂CO₃ in DMF or K₃PO₄ in dioxane.[6]
-
Quality of Boronic Acid: Boronic acids can undergo decomposition (protodeboronation) upon storage. Using old or impure boronic acid can lead to poor results.
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Ligand Screening: If using an aryl chloride, consider using a more robust ligand system, such as those based on bulky biarylphosphines.
-
Optimize Base and Solvent: Experiment with different base and solvent combinations. A solvent screen can often identify a more suitable system for your specific substrates.
-
Use Fresh Boronic Acid: Ensure the 3-nitrophenylboronic acid is of high quality and has been stored properly.
Q2: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of 3-nitrophenylboronic acid. How can I suppress this side reaction?
A2: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen.
Mechanism of Formation:
-
Oxidative Homocoupling: In the presence of oxygen, the palladium catalyst can promote the oxidative homocoupling of the boronic acid.
Prevention:
-
Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to maintain a strictly oxygen-free environment throughout the reaction setup and duration.
-
Control of Stoichiometry: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: I am having difficulty purifying my product from the palladium catalyst and phosphine ligand residues. What are some effective purification strategies?
A3: Removing palladium and phosphine-related impurities can be challenging due to their often non-polar nature.
Purification Protocols:
-
Filtration through Celite/Silica: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite or silica gel can help to remove a significant portion of the insoluble palladium black.
-
Aqueous Wash: An aqueous wash (e.g., with saturated ammonium chloride or brine) can help to remove some of the inorganic salts and polar impurities.
-
Acid-Base Extraction: Since the desired product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The product will move to the aqueous layer as its carboxylate salt. The organic layer containing non-polar impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying the final product.[7] For nicotinic acid derivatives, recrystallization from water or ethanol-water mixtures is often effective.[7]
Section 3: Byproduct Summary and Characterization
The following table summarizes the common byproducts that may be encountered in the synthesis of this compound.
| Byproduct | Potential Origin | Characterization Notes |
| 3,3'-Dinitrobiphenyl | Homocoupling of 3-nitrophenylboronic acid (Suzuki) | MS: Molecular ion peak corresponding to C₁₂H₈N₂O₄. ¹H NMR: Aromatic signals consistent with a symmetrical biphenyl structure. |
| Bipyridine dicarboxylic acid | Homocoupling of 2-chloronicotinic acid (Ullmann) | MS: Molecular ion peak corresponding to C₁₂H₈N₂O₄. ¹H NMR: A distinct set of aromatic signals compared to the product. |
| 2-Hydroxynicotinic acid | Hydrolysis of 2-chloronicotinic acid | MS: Molecular ion peak at m/z 139. ¹H NMR: Characteristic shifts for the pyridine ring protons and the absence of the chloro-substituent signal. |
| Nicotinamide derivative | Incomplete hydrolysis if starting from a nitrile precursor | MS: Molecular ion peak corresponding to the amide. IR: Presence of a characteristic amide C=O stretch. |
| Decarboxylated product | Thermal decomposition at high temperatures | MS: Molecular ion peak corresponding to the loss of CO₂ (44 Da) from the product. |
Section 4: Experimental Protocols
The following are general, illustrative protocols. Researchers should always first consult the primary literature for detailed and optimized procedures.
Illustrative Protocol for Ullmann Condensation
-
To a dried flask under an inert atmosphere, add 2-chloronicotinic acid (1.0 eq.), 3-nitroaniline (1.1 eq.), potassium carbonate (2.0 eq.), and a copper catalyst (e.g., CuI, 10 mol%).
-
Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to 150-180 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Proceed with an acid-base workup and recrystallization for purification.
Illustrative Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dried and degassed flask under an inert atmosphere, add 2-chloronicotinic acid (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Add a degassed solvent system (e.g., dioxane/water or DMF).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Purify the crude product using acid-base extraction followed by recrystallization.
References
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available from: [Link]
-
Ullmann reaction - Wikipedia. Available from: [Link]
-
nicotinic acid - Organic Syntheses Procedure. Available from: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available from: [Link]
-
Ullmann condensation - Wikipedia. Available from: [Link]
- Process for the purification of nicotinic acid amide I - US4447615A - Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available from: [Link]
-
Determination of Nicotinic Acid in Pharmaceutical Products - ResearchGate. Available from: [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Available from: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available from: [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. Available from: [Link]
- Purification of nicotinic acid - US3037987A - Google Patents.
-
Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. Available from: [Link]
-
IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Available from: [Link]
-
Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. Available from: [Link]
-
Analysis of nicotinic acid and its metabolites by HPLC-MS/MS - ResearchGate. Available from: [Link]
-
Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed. Available from: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available from: [Link]
-
Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique - MDPI. Available from: [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
-
Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - NIH. Available from: [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Nitrophenyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-(3-nitrophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for successfully scaling up this important chemical transformation. The synthesis, typically achieved via an Ullmann condensation reaction, presents unique challenges that require careful consideration of reaction parameters to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This involves the reaction of 2-chloronicotinic acid with 3-nitroaniline in the presence of a copper catalyst, a base, and often a ligand in a suitable high-boiling polar solvent.[1][3]
Q2: Why is a copper catalyst necessary for this reaction?
A2: The copper catalyst is fundamental to the Ullmann reaction. It facilitates the coupling of the aryl halide (2-chloronicotinic acid) with the amine (3-nitroaniline). The active catalytic species is generally considered to be Cu(I), which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[2][4]
Q3: What is the role of the ligand in the Ullmann condensation?
A3: While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands to improve reaction efficiency and allow for milder conditions.[4][5] Ligands, such as N-methylglycine, 1,10-phenanthroline, or L-proline, stabilize the copper catalyst, increase its solubility, and facilitate the key steps in the catalytic cycle, leading to higher yields and better functional group tolerance.[4][5]
Q4: How do I choose the appropriate base and solvent for the reaction?
A4: The choice of base and solvent is critical for the success of the Ullmann condensation.
-
Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to deprotonate the amine nucleophile and neutralize the HCl generated during the reaction.[4] The choice of base can significantly impact the reaction rate and yield, and screening may be necessary.
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure the reactants remain in solution at the required reaction temperatures.[1] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP).[1][6] The selection can influence reaction kinetics and product solubility.
Troubleshooting Guide
Scaling up a synthesis can introduce new challenges or exacerbate existing ones. This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is Cu(I).[4] | - Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr).- Consider pre-activating the copper catalyst or generating the Cu(I) species in situ.[4] |
| Suboptimal Ligand: The chosen ligand may not be effective for this specific substrate combination. | - Screen different classes of ligands, such as amino acids (N-methylglycine) or phenanthrolines.[4] | |
| Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction temperature or solubility of reactants.[1][4] | - Screen different inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).- Test various polar aprotic solvents (DMF, DMSO, NMP).[6] | |
| Reaction Temperature Too Low: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[1] | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Modern ligand systems often allow for temperatures in the 80-120 °C range.[4] | |
| Formation of Side Products | Hydrolysis of Starting Material: The presence of water can lead to the hydrolysis of 2-chloronicotinic acid. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Homocoupling of Starting Materials: Self-coupling of 2-chloronicotinic acid can occur, especially at very high temperatures. | - Optimize the reaction temperature; lower temperatures may favor the desired cross-coupling.- Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Starting Material Recovered | Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or catalyst deactivation. | - Increase the reaction time and monitor progress by TLC or HPLC.- Consider a higher catalyst loading or the addition of fresh catalyst. |
| Catalyst Deactivation: The catalyst may become poisoned by impurities or degrade over the course of the reaction. | - Ensure high purity of all starting materials and solvents.- Use a more robust ligand to stabilize the catalyst. | |
| Difficulty in Product Purification | Product Precipitation: The product may precipitate from the reaction mixture, trapping impurities. | - Choose a solvent in which the product has reasonable solubility at the reaction temperature.- Perform a hot filtration if necessary to remove insoluble impurities before cooling. |
| Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue. | - Optimize the recrystallization solvent system to selectively crystallize the desired product.- Explore different chromatographic conditions (e.g., different solvent gradients or stationary phases). |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Chloronicotinic acid
-
3-Nitroaniline
-
Copper(I) iodide (CuI)
-
N-Methylglycine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid (1.0 eq), 3-nitroaniline (1.1 eq), CuI (0.1 eq), N-methylglycine (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to ~2-3 with aqueous HCl. This will protonate the product and precipitate it from the aqueous solution.
-
Filter the resulting solid and wash thoroughly with water to remove inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate. If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add hexanes to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Optimization Strategies
To improve the yield and purity of this compound, a systematic optimization of reaction parameters is recommended.
Optimization Workflow
Caption: Workflow for optimizing Ullmann coupling reaction conditions.
Key Optimization Parameters:
-
Catalyst System: The combination of the copper source and ligand is crucial. While CuI with N-methylglycine is a good starting point, other combinations might provide better results.[4]
-
Base: The strength and solubility of the base can influence the deprotonation of the amine and the overall reaction rate. Cs₂CO₃ is often more effective but also more expensive than K₂CO₃ or K₃PO₄.[4]
-
Solvent: While DMF is common, other polar aprotic solvents like DMSO or dioxane could offer advantages in terms of reactant solubility or reaction rate.[4][6]
-
Temperature: Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of decomposition products. A temperature screen from 80 °C to 120 °C is a good starting point.[4]
By systematically addressing these parameters, researchers can develop a robust and scalable process for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.
References
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Wikipedia. (n.d.). Ullmann reaction.
- ResearchGate. (n.d.). Optimization of the intramolecular Ullmann coupling reaction.
- ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (n.d.). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid].
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
Sources
Technical Support Center: Analytical Characterization of 2-(3-Nitrophenyl)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(3-Nitrophenyl)nicotinic acid (CAS No. 937601-72-4).[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Drawing from established principles in analytical chemistry and data on structurally related compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the foundation of any robust analytical method. These properties dictate choices in solvent, pH, and separation techniques.
Q1: What are the predicted physicochemical properties of this compound, and how do they impact analysis?
A1: The analytical behavior of this compound is governed by its three key structural features: the pyridine ring, the carboxylic acid group, and the nitrophenyl substituent. While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on these components.
The pyridine nitrogen and the carboxylic acid are both ionizable. The pKa of a compound is crucial as it influences its solubility and chromatographic retention.[2] For this compound, we can predict two pKa values: one for the carboxylic acid proton and one for the protonation of the pyridine nitrogen. The presence of the electron-withdrawing nitrophenyl group will influence these values compared to the parent nicotinic acid.
| Property | Predicted Value/Range | Analytical Implication |
| Molecular Formula | C₁₂H₈N₂O₄ | Used for exact mass determination in mass spectrometry. |
| Molecular Weight | 244.21 g/mol | Essential for concentration calculations and mass spectrometry. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | The molecule will be ionized (negatively charged) at pH > 4.5. This is critical for selecting the mobile phase pH in reversed-phase HPLC to control retention and peak shape. |
| pKa₂ (Pyridine N) | ~2.0 - 3.0 | The pyridine nitrogen will be protonated (positively charged) at pH < 2.0. At intermediate pH values (e.g., pH 3-4), the molecule could exist as a zwitterion.[3] |
| Predicted logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns like C18. |
| UV λmax | ~260-280 nm | The nitroaromatic and pyridine ring systems suggest strong UV absorbance, making UV-based detection in HPLC a viable quantification method.[4] |
These values are estimations based on the structure and data from related compounds like nicotinic acid and nitrobenzoic acids. Experimental determination is highly recommended.
Q2: In which solvents should I dissolve this compound for analysis?
A2: Solubility is a critical first step. Based on its structure and related compounds like p-nitrophenylacetic acid, solubility can be predicted as follows:
-
Aqueous Solubility: Likely to be low in neutral water due to the aromatic nature of the molecule. Solubility will significantly increase in basic aqueous solutions (e.g., pH > 7) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[5]
-
Organic Solvents: Good solubility is expected in polar organic solvents such as methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[4][6]
-
Recommendations for HPLC/LC-MS: For reversed-phase HPLC, a common practice is to dissolve the sample in a small amount of organic solvent (like methanol or ACN) and then dilute it with the mobile phase to ensure compatibility and prevent precipitation upon injection.
Section 2: Troubleshooting Guide - Chromatographic Analysis (HPLC/LC-MS)
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, quantification, and purity assessment of this compound.
Q3: I am seeing poor peak shape (tailing) in my HPLC analysis. What is the cause?
A3: Peak tailing is a common issue, often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. Given the presence of a basic nitrogen on the pyridine ring, interactions with residual acidic silanols on the silica-based stationary phase are a likely cause.
Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase pH Adjustment:
-
Rationale: The ionization state of the molecule is pH-dependent. At a pH between the two pKa values, the molecule can have both positive and negative charges (zwitterion), which can lead to complex interactions. Operating at a pH well below the pKa of the silanols (~3.5) and the carboxylic acid can suppress these interactions.
-
Action: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid (0.1% v/v is typical). This ensures the carboxylic acid is fully protonated and silanol interactions are minimized.
-
-
Increase Ionic Strength:
-
Rationale: Adding a salt buffer to the mobile phase can help shield the charged sites on both the analyte and the stationary phase, reducing secondary electrostatic interactions.
-
Action: Introduce a low concentration of a buffer, such as 10-20 mM ammonium formate or ammonium acetate, adjusted to the desired pH.
-
-
Evaluate Stationary Phase:
-
Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping are less prone to silanol interactions.
-
Action: Switch to a high-purity, end-capped C18 column or consider a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and better peak shape for polar compounds.
-
-
Check for Column Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: My LC-MS sensitivity for this compound is low. How can I improve it?
A4: Low sensitivity in LC-MS can stem from poor ionization, fragmentation patterns, or matrix effects. For a molecule with acidic and basic sites and a nitro group, ionization efficiency can be highly dependent on the chosen mode and mobile phase.
-
Ionization Mode Selection:
-
Negative Ion ESI (ESI-): This is often the preferred mode for acidic compounds. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. Nitroaromatic compounds generally show good response in negative mode.[7]
-
Positive Ion ESI (ESI+): The pyridine nitrogen can be protonated to form the [M+H]⁺ ion. This is typically favored in acidic mobile phases. It is recommended to test both modes to determine which provides a better response.
-
-
Mobile Phase Modifiers:
-
For ESI-: Using a mobile phase with a weak base, like 0.1% ammonia or 5 mM ammonium acetate, can enhance deprotonation and improve signal, but be mindful of the impact on chromatography.
-
For ESI+: A mobile phase containing 0.1% formic acid is standard and will promote protonation.
-
-
Mass Spectrometry Parameters:
-
Fragmentation: In tandem MS (MS/MS), the fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) or decarboxylation (loss of CO₂, 44 Da).[7] Monitor for these characteristic neutral losses to set up sensitive Multiple Reaction Monitoring (MRM) transitions.
-
Source Parameters: Optimize the ion source temperature and gas flows. Nitroaromatic compounds can sometimes be thermally labile, and a high source temperature might cause in-source decay or decarboxylation, leading to a loss of the parent ion signal.[7]
-
Section 3: Troubleshooting Guide - Spectroscopic Characterization
Spectroscopic methods like FT-IR and NMR are essential for structural confirmation.
Q6: What are the expected key signals in the FT-IR and ¹H NMR spectra for this compound?
A6: The spectra will show characteristic signals from each part of the molecule.
| Technique | Region/Shift (ppm) | Assignment | Rationale & Comments |
| FT-IR | ~3000-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding. |
| ~1710-1680 cm⁻¹ | C=O stretch (carboxylic acid) | A strong, sharp peak characteristic of an aromatic carboxylic acid.[8] | |
| ~1530 & ~1350 cm⁻¹ | N-O asymmetric & symmetric stretch | Two strong peaks characteristic of the nitro group.[9] | |
| ~1600-1450 cm⁻¹ | C=C and C=N stretches | Aromatic ring vibrations from both the phenyl and pyridine rings. | |
| ¹H NMR | ~10-13 ppm | -COOH | A broad singlet that is exchangeable with D₂O. Its exact shift is concentration and solvent-dependent. |
| ~7.5-9.0 ppm | Aromatic Protons | Multiple signals corresponding to the 7 aromatic protons on the two rings. The pyridine protons will typically be further downfield.[10] |
Note: The exact chemical shifts in NMR will depend on the solvent used. FT-IR data is for solid-state (e.g., KBr pellet or ATR).
Section 4: Troubleshooting Guide - Thermal Analysis
Q8: My compound seems to be degrading at high temperatures during GC analysis or TGA. How can I confirm this?
A8: Gas chromatography (GC) is generally unsuitable for analyzing this compound without derivatization. Both the carboxylic acid and the nitro group contribute to thermal instability.
-
Expected Thermal Degradation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[11] Nitroaromatic compounds can also be thermally sensitive.[12] Using GC would likely lead to degradation in the hot injector port, resulting in no peak or peaks corresponding to degradation products.
-
Confirmation with TGA/DSC:
-
Thermogravimetric Analysis (TGA): A TGA experiment will show a mass loss corresponding to the decarboxylation event. You can calculate the percentage mass loss and compare it to the theoretical mass loss of CO₂ (18.0%).
-
Differential Scanning Calorimetry (DSC): A DSC thermogram will show an endotherm for melting, likely followed by an exothermic event corresponding to decomposition.
-
-
Alternative Techniques:
-
HPLC/UPLC: As discussed, this is the preferred method as it is performed at or near ambient temperature.
-
Supercritical Fluid Chromatography (SFC): SFC can be an alternative for thermally labile compounds, offering different selectivity than HPLC.
-
Section 5: Impurity Profiling
Q9: What are the likely process-related impurities and degradation products of this compound?
A9: Impurities can arise from the starting materials, side reactions during synthesis, or degradation upon storage. A common synthesis route for nicotinic acid derivatives involves the oxidation of an alkylpyridine.[13][14]
-
Starting Materials: Unreacted 3-methylpyridine or its nitrated/phenylated precursors.
-
Over-oxidation Products: Formation of N-oxides on the pyridine ring.
-
Isomeric Impurities: Impurities arising from substitution at different positions on the pyridine or phenyl ring.
-
Decarboxylation Product: 2-(3-Nitrophenyl)pyridine, formed if the synthesis involves harsh thermal conditions.
-
Reduction of Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.
-
Hydrolysis Products: While the core structure is stable, impurities from the synthesis might be susceptible to hydrolysis.
-
Photodegradation Products: Aromatic nitro compounds can be susceptible to photodegradation.
Caption: A standard workflow for the identification and characterization of unknown impurities.
References
-
Zielenkiewicz, W., Perlovich, G. L., & Schick, M. J. (Eds.). (2001). Surfactant Science Series. CRC Press. [Link]
-
Al-Ghafri, M. H., Al-Kindy, S. M., & Salhin, A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 13(6), e0199353. [Link]
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Schmidt, T. C., & Haderlein, S. B. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(4), 453-463. [Link]
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Yilmaz, H., & Yilmaz, V. T. (2014). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Chromatographic Science, 52(10), 1215-1221. [Link]
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Hess, T. F., Lewis, T. A., & Crawford, R. L. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Water Research, 32(10), 3143-3147. [Link]
-
Padró, J. M., Triszcz, J. M., & Raba, J. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 18(11). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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Pino, V., Ayala, J. H., Afonso, A. M., & González, V. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. Scilit, 8(2), 141-148. [Link]
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Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
-
Bergazin, T. D., Tielker, N., Zhang, J., Mao, J., & Gunner, M. R. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 61(11), 5412-5423. [Link]
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Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-316. [Link]
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Chang, C. K., Chen, H. Y., & Lin, H. C. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. ACS Omega, 8(16), 14675-14685. [Link]
-
Chang, C. K., Chen, H. Y., & Lin, H. C. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. ACS Omega, 8(16), 14675-14685. [Link]
-
Rowan University. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]
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Avci, D., & Atalay, Y. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1118, 1-10. [Link]
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Barrows, S. E., & Savage, P. E. (1998). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 37(11), 4264-4270. [Link]
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Špirtović-Halilović, S., & Završnik, D. (2010). Computer programs for calculating pKa: A comparative study for 3-(3-(2-nitrophenyl)prop-2-enoyl)-2H-1-benzopyran-2-one. Journal of the Serbian Chemical Society, 75(2), 243-248. [Link]
-
ResearchGate. (2014). Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay?[Link]
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Jensen, J. H., & Swain, C. J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. [Link]
-
Arjunan, V., & Mohan, S. (2012). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 725-735. [Link]
-
OChemOnline. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
-
Christensen, J. B., & Wahlen, L. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(8), 158957. [Link]
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PubChem. (4-Nitrophenyl)acetic acid. [Link]
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Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]
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Wikipedia. Nicotinic acid. [Link]
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Yi, C. W., & Gellman, A. J. (2006). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 8(32), 3841-3848. [Link]
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Kumar, A., & Singh, A. (2018). Synthesis, Characterization and Optimization Study of Nicotine Derivatives. JETIR, 5(8). [Link]
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Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]
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improving the purity of 2-(3-Nitrophenyl)nicotinic acid
Answering the call for enhanced purity in complex active pharmaceutical ingredients (APIs), this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals working with 2-(3-Nitrophenyl)nicotinic acid. As a Senior Application Scientist, my goal is to translate foundational chemical principles into actionable, field-proven strategies that address the specific challenges encountered during the purification of this molecule.
The structure of this compound, possessing both a carboxylic acid and a nitro group, presents a unique set of purification challenges, from removing regioisomeric impurities to eliminating persistent coloration. This guide is designed to be a dynamic troubleshooting tool, moving beyond rote procedural lists to explain the causality behind each experimental choice.
Technical Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My final product has a persistent yellow or brownish tint. How can I obtain a colorless, crystalline solid?
Answer: This is a frequent issue, often arising from residual nitrating agents, nitro-phenolic impurities, or degradation products. The yellow color is typically due to chromophores that can be removed through a combination of chemical treatment and physical separation.
-
Causality: The nitro group (NO₂) is an electron-withdrawing group that, in conjugation with the aromatic systems, can absorb light in the visible spectrum, leading to color. Impurities with extended conjugation often result in deeper color. Standard oxidation of pyridine derivatives to form nicotinic acids can also produce colored byproducts.[1]
-
Recommended Protocol: Activated Carbon Treatment & Recrystallization
-
Solvent Selection: Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent. Based on the polarity of nicotinic acid, solvents like ethanol, methanol, or a mixture of ethanol and water are excellent starting points.[2]
-
Decolorization: To the hot solution, add a small amount (typically 1-2% by weight of your compound) of activated carbon (charcoal).
-
Hot Filtration: Swirl the mixture for 5-10 minutes at temperature to allow the carbon to adsorb the colored impurities. Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Pro-Tip: A single recrystallization may not be sufficient. Monitor the purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and repeat the process if necessary. A patent for purifying crude yellow nicotinic acid suggests that melting the crude product before recrystallization can destroy the chromophore, reducing the need for multiple steps.[1]
Question 2: HPLC analysis indicates the presence of unreacted starting materials or regioisomers (e.g., 2-(2-nitrophenyl) or 2-(4-nitrophenyl) nicotinic acid). How can these be removed?
Answer: The removal of closely related impurities requires a purification technique with high resolving power. While recrystallization is effective for bulk purity improvement, column chromatography is the method of choice for separating compounds with subtle structural differences.
-
Causality: Regioisomers have very similar polarities and solubilities, making them difficult to separate by simple recrystallization. Column chromatography exploits minor differences in the affinity of compounds for the stationary phase and mobile phase.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a good separation (ΔRf > 0.2) on a TLC plate.
-
Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
For acidic compounds like this, adding a small amount of acetic acid or formic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.
-
-
Column Packing & Loading: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Run the column using a gradient of increasing polarity, collecting fractions and analyzing them by TLC to isolate the pure product.
-
Question 3: My yield is significantly reduced after purification. What are the common causes of product loss and how can they be mitigated?
Answer: Product loss during purification is a common challenge. The primary culprits are typically excessive solvent use during recrystallization, material loss during transfers, and overly aggressive purification steps.
-
Causality: The goal of recrystallization is to create a saturated solution at high temperature. Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal formation and keeping the product dissolved in the mother liquor.[3]
-
Mitigation Strategies:
-
Recrystallization Optimization:
-
Use Minimum Solvent: Add the hot recrystallization solvent portion-wise (dropwise) to your crude product until it just dissolves.[3] This ensures the solution is saturated.
-
Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor (the remaining solution) by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
-
Extraction Efficiency: During acid-base extractions, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to improve recovery from the aqueous layer.
-
Careful Transfers: Ensure all solid material is quantitatively transferred between flasks and funnels using a solvent-wetted spatula or by rinsing with the purification solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities depend on the synthetic route but generally include:
-
Starting Materials: Unreacted precursors from the coupling or condensation reaction.
-
Regioisomers: Isomers such as 2-(2-nitrophenyl)nicotinic acid and 2-(4-nitrophenyl)nicotinic acid if the nitration step is not perfectly selective.
-
Over-oxidation or Side-Reaction Products: If the synthesis involves oxidation of a methyl or ethyl group on the pyridine ring, byproducts can form.[4]
-
Hydrolysis Products: If a nitrile precursor is used, incomplete hydrolysis can leave residual nicotinamide derivatives.[5]
Q2: How can I leverage acid-base extraction for purification?
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. Since this compound is a carboxylic acid, it can be selectively extracted.
-
Principle: The acidic proton of the carboxylic group can be removed by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral or basic impurities will remain in the organic solvent.
-
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Q3: What analytical techniques are essential for assessing purity?
To ensure the purity of your final compound, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. It can separate and quantify the main product and trace impurities.[6][7]
-
Thin Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and check fraction purity during column chromatography.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The melting point of nicotinic acid is around 237°C.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS combines the separation power of HPLC with the identification capabilities of MS.[9]
Data Summary Tables
Table 1: Recommended Recrystallization Solvents
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Good solubility differential; low toxicity; easily removed. | Requires careful determination of the optimal solvent ratio. |
| Methanol | Dissolves the compound well when hot. | Higher toxicity than ethanol. |
| Isopropanol | Lower volatility and less toxic than methanol. | May require larger volumes. |
| Acetic Acid | Can be effective for highly polar compounds. | Difficult to remove completely; acidic residue. |
Table 2: Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acid improves peak shape for the carboxylic acid. |
| Gradient | Start at 10-20% B, ramp to 95% B over 15-20 min | Elutes a range of polar and non-polar compounds. |
| Detection | UV at ~254 nm or ~261 nm | Aromatic rings and nitro group provide strong UV absorbance.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the nature of the impurity.
Caption: Decision tree for selecting a purification method.
References
- Recrystallization Technique. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters, 10(9), 1835-1837. [Link]
-
Synthesis, Characterization and Optimization Study of Nicotine Derivatives. (2018). JETIR, 5(8). [Link]
- Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009). CN101486654A.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). BenchChem. Retrieved from a relevant chemical supplier technical guide.
- This compound. (n.d.). BLD Pharm.
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]
- Niacin. (n.d.). Solubility of Things.
-
Nicotinic acid. (n.d.). Organic Syntheses. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules, 27(2), 538. [Link]
- Process for the purification of nicotinic acid amide I. (1984). US4447615A.
- Purification of nicotinamide. (1950). US2496114A.
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004). Journal of Chromatography B, 803(2), 321-327. [Link]
- Purification of nicotinic acid. (1962). US3037987A.
-
Nicotinic acid. (2024). Wikipedia. [Link]
-
Nitrophenyl boronic acids as derivatizing agents in chromatography. (1981). VTechWorks. [Link]
-
Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. (2016). Journal of Agricultural and Food Chemistry, 64(4), 894-898. [Link]
- Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)... (n.d.). ResearchGate.
-
Chemical determination of nicotinic acid and nicotinamide. (1955). The Journal of Vitaminology, 1(3), 209-216. [Link]
- Niacin/Nicotinic Acid/Vitamin B3 Quantification Service. (n.d.). Creative Proteomics. Retrieved from a service provider's technical page.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29289–29295. [Link]
- Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved from a pharmaceutical standards supplier.
-
Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system. (2019). 3 Biotech, 9(5), 183. [Link]
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate.
-
[Methods for the determination of nicotinic acid derivatives in biological products]. (1971). Ukrains'kyi biokhimichnyi zhurnal, 43(4), 467-70. [Link]
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Validation & Comparative
A Comparative Guide to 2-(3-Nitrophenyl)nicotinic Acid and Other Nicotinic Acid Derivatives in Anti-Inflammatory Drug Discovery
This guide provides a comprehensive comparison of 2-(3-nitrophenyl)nicotinic acid with other nicotinic acid derivatives, focusing on their potential as anti-inflammatory agents. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and structure-activity relationships of this class of compounds, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous metabolic processes.[1][2] Beyond its nutritional role, nicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] A particularly promising area of research is the development of 2-arylnicotinic acids as potent non-steroidal anti-inflammatory drugs (NSAIDs).[3] These compounds often exhibit significant analgesic and anti-inflammatory properties, with a mechanism of action frequently linked to the inhibition of cyclooxygenase (COX) enzymes.[3][4] This guide focuses on this compound, a specific derivative, and provides a comparative analysis against other members of this chemical class to inform future drug discovery efforts.
Synthetic Strategies: The Ullmann Condensation
The primary route for synthesizing 2-arylnicotinic acids is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[5] This method involves the coupling of 2-chloronicotinic acid with a substituted aniline. While effective, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and polar solvents.[5] Modern modifications to this protocol have aimed to improve yields and employ more environmentally benign conditions.
Caption: General scheme for the synthesis of 2-arylnicotinic acids.
Comparative Analysis of Biological Activity
In Vitro Cyclooxygenase (COX) Inhibition
Many 2-arylnicotinic acid derivatives have been shown to be potent inhibitors of COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[6] This selectivity is a desirable trait for NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[7] The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro COX Inhibition Data for Selected 2-Arylnicotinic Acid Derivatives
| Compound | Substituent on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | 2,3-dimethyl | 1.3 | 2.5 | 0.52 | [5] |
| Flunixin | 2-methyl-3-trifluoromethyl | 0.9 | 0.1 | 9 | [6] |
| Compound 4c | 2-bromo-5-methoxy | >100 | 0.04 | >2500 | [6] |
| Compound 4f | 3,4-dichloro | >100 | 0.04 | >2500 | [6] |
| Celecoxib | (Reference Drug) | 3.0 | 0.04 | 75 | [6] |
Note: Data for this compound is not available in the cited literature.
In Vivo Anti-inflammatory and Analgesic Activity
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.[8] The reduction in paw swelling is measured at various time points after administration of the test compound and carrageenan. Analgesic activity is often assessed using methods like the hot plate test or writhing test.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected 2-Arylnicotinic Acid Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Analgesic Activity (% protection) | Reference |
| Mefenamic Acid | 20 | 50.2 | 55.4 | [5] |
| Compound 4a | 20 | 58.6 | 62.1 | [5] |
| Compound 4c | 20 | 65.3 | 68.9 | [5] |
| Compound 4d | 20 | 61.2 | 64.7 | [5] |
| Indomethacin | 10 | 62.5 | Not Reported | [6] |
Note: Data for this compound is not available in the cited literature.
Structure-Activity Relationships (SAR)
The biological activity of 2-arylnicotinic acids is significantly influenced by the nature and position of substituents on the phenyl ring.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring, such as nitro (NO2) or trifluoromethyl (CF3) groups, has been shown to influence activity.[9] While a comprehensive SAR for nitro-substituted derivatives is not fully established, the electronic properties of the substituent can impact the binding affinity to the COX enzyme active site.
-
Steric factors: The size and position of substituents can also play a crucial role. Bulky groups at the ortho position of the phenyl ring can influence the dihedral angle between the phenyl and nicotinic acid rings, which in turn can affect how the molecule fits into the enzyme's active site.
Based on these general principles, the 3-nitro substituent in this compound, being a strong electron-withdrawing group, is expected to modulate its anti-inflammatory and analgesic properties. However, without empirical data, its precise impact on potency and COX selectivity remains speculative.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The primary mechanism of action for many anti-inflammatory nicotinic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] By blocking this pathway, these compounds reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of 2-arylnicotinic acid derivatives.
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Arylnicotinic Acids via Ullmann Condensation
-
To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling polar solvent (e.g., dimethylformamide or dimethyl sulfoxide), add the appropriate substituted aniline (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add a catalytic amount of copper powder or copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture at a temperature between 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-arylnicotinic acid.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on the measurement of prostaglandin E2 (PGE2) production.
-
Prepare solutions of the test compounds and reference standards (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
In separate wells of a 96-well plate, incubate human recombinant COX-1 or COX-2 enzyme with a buffer solution containing a cofactor mixture (e.g., glutathione, hematin) and the test compound at various concentrations for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100
Conclusion
2-Arylnicotinic acids represent a promising class of compounds for the development of novel anti-inflammatory and analgesic agents. While a direct experimental evaluation of this compound is currently lacking in the scientific literature, the analysis of its structural analogs suggests that it is likely to possess anti-inflammatory properties, potentially mediated through the inhibition of COX enzymes. The presence of the electron-withdrawing nitro group at the 3-position of the phenyl ring is expected to influence its biological activity, and further investigation is warranted to fully characterize its pharmacological profile. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to synthesize and test this compound and other novel derivatives, thereby contributing to the advancement of this important area of drug discovery.
References
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Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
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Mahmoud, Z. H., Ahmed, E. M., Tharwat, T., & Khalil, N. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
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Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. [Link]
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Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]
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Godin, A. M., Ferreira, W. C., Rocha, L. T. S., & Duarte, I. D. G. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 101(3), 493-498. [Link]
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Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2011). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 344(1), 47-55. [Link]
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A Strategic Guide to Validating the Biological Activity of 2-(3-Nitrophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
We will explore the probable biological activities of 2-(3-Nitrophenyl)nicotinic acid by drawing logical parallels with well-characterized analogs. Furthermore, this guide will furnish detailed experimental protocols to test these hypotheses, present a comparative analysis with established compounds, and delineate the underlying signaling pathways.
Predicted Biological Activities and Rationale
The chemical structure of this compound strongly suggests potential anti-inflammatory and anti-cancer properties. This prediction is based on the established biological activities of both the nicotinic acid core and the nitrophenyl substituent.
-
Anti-inflammatory Potential: Nicotinic acid itself is known to exert anti-inflammatory effects[1]. The presence of a phenyl group at the 2-position of the nicotinic acid ring has been associated with analgesic and anti-inflammatory activities in other derivatives[2]. The nitro group, a known pharmacophore, can further modulate this activity[3]. Therefore, it is hypothesized that this compound may act as a potent anti-inflammatory agent.
-
Anticancer Potential: Several derivatives of nicotinic acid have been investigated for their anticancer properties, with some showing efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) or as inducers of apoptosis[4][5]. The nitrophenyl moiety is a common feature in various anticancer compounds, contributing to their cytotoxic effects[3]. The combination of these two structural features in this compound makes it a compelling candidate for anticancer drug discovery.
Comparative Analysis: Predicted vs. Known Analogs
To provide context for the potential efficacy of this compound, we will compare its predicted activities with those of two well-characterized compounds: the parent molecule, Nicotinic Acid, and a potent anticancer derivative, a generic VEGFR-2 inhibitor from a published study on nicotinic acid derivatives (referred to here as "Compound 5c" from the study)[5].
| Compound | Biological Activity | Mechanism of Action (where known) | Potency (IC50/EC50) | Reference |
| Nicotinic Acid | Anti-inflammatory, Lipid-lowering | GPR109A receptor agonist, reduces inflammatory cytokines[1][6] | Varies with assay; generally in the millimolar range for anti-inflammatory effects | [1][6] |
| Compound 5c (VEGFR-2 Inhibitor) | Anticancer | VEGFR-2 inhibition, induction of apoptosis | IC50 = 0.068 μM (against VEGFR-2) | [5] |
| This compound | Predicted: Anti-inflammatory, Anticancer | Hypothesized: COX-2 inhibition, VEGFR-2 inhibition, Apoptosis induction | To be determined | N/A |
Proposed Experimental Validation Workflow
A systematic approach is crucial to validate the predicted biological activities of this compound. The following workflow outlines the key experimental stages.
Caption: A phased experimental workflow for the validation of this compound's biological activity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-15, PC-3) and a non-cancerous cell line (e.g., HEK293).
-
This compound, Doxorubicin (positive control), DMSO (vehicle).
-
DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
96-well plates.
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the positive control. Include a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Griess Assay for Nitrite Determination)
Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
This compound, Dexamethasone (positive control), DMSO (vehicle).
-
Lipopolysaccharide (LPS).
-
Griess Reagent.
-
96-well plates.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Predicted Signaling Pathway Involvement
Based on the known mechanisms of related compounds, this compound is predicted to modulate key signaling pathways involved in inflammation and cancer.
Potential Anti-inflammatory Mechanism
A likely mechanism for the anti-inflammatory effects of nicotinic acid derivatives involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
While the biological profile of this compound is yet to be experimentally defined, its chemical structure provides a strong rationale for investigating its potential as an anti-inflammatory and anticancer agent. The experimental framework detailed in this guide offers a robust and systematic approach for elucidating its biological activities, determining its mechanism of action, and evaluating its therapeutic potential. The successful validation of these predicted activities would position this compound as a promising lead compound for further drug development.
References
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A Comparative Analysis of Anti-Inflammatory Activity: Ibuprofen vs. 2-(3-Nitrophenyl)nicotinic Acid
A Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory therapeutics, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are cornerstones of treatment. However, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of the well-established NSAID, ibuprofen, and 2-(3-Nitrophenyl)nicotinic acid, a representative of the emerging class of nicotinic acid derivatives with potential anti-inflammatory properties. While direct comparative data for this compound is not extensively available, this guide synthesizes information from studies on related nicotinic acid derivatives to provide a plausible and scientifically grounded comparison.
Introduction: The Incumbent and the Challenger
Ibuprofen , a propionic acid derivative, has been a first-line treatment for pain and inflammation for decades.[1] Its mechanism of action is well-characterized, and its clinical efficacy is undisputed. However, its use is associated with gastrointestinal and cardiovascular side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3]
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are gaining attention for their pleiotropic effects, including anti-inflammatory properties.[4][5] Research has demonstrated that various substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, positioning them as a promising area for the development of new anti-inflammatory drugs.[6][7] this compound represents a specific chemical entity within this broader class of compounds.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of ibuprofen and nicotinic acid derivatives are rooted in distinct molecular mechanisms.
Ibuprofen: Non-Selective COX Inhibition
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][8][9]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that contribute to inflammation, pain, and fever.[2][3]
By inhibiting both isoforms, ibuprofen effectively reduces the synthesis of pro-inflammatory prostaglandins. However, the concurrent inhibition of COX-1 is responsible for some of its most common side effects, such as gastric irritation.[3]
Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2.
Nicotinic Acid Derivatives: A Multi-faceted Approach
The anti-inflammatory mechanism of nicotinic acid and its derivatives is more complex and appears to involve pathways independent of direct COX inhibition. Key mechanisms include:
-
GPR109A Receptor Activation: Nicotinic acid is an agonist for the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells like monocytes and macrophages.[10] Activation of this receptor can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.[5][11]
-
Inhibition of NF-κB Signaling: Studies have shown that nicotinic acid can suppress the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[5] This leads to a downstream reduction in the expression of various inflammatory mediators.
-
Modulation of Cytokine Production: Phenyl derivatives of nicotinic acid have been shown to decrease serum levels of inflammatory cytokines like TNF-α and IL-6.[6]
Caption: Anti-inflammatory signaling of nicotinic acid derivatives.
Comparative Anti-Inflammatory Activity: Experimental Evidence
Direct head-to-head experimental data for this compound against ibuprofen is limited. However, we can extrapolate from studies on structurally related nicotinic acid derivatives and compare their reported efficacy with that of ibuprofen in standard preclinical models.
In Vivo Model: Carrageenan-Induced Paw Edema
A widely used and reproducible model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[12][13][14] The injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified over time.
Hypothetical Comparative Data:
The following table presents a hypothetical comparison based on typical results observed for novel nicotinic acid derivatives and ibuprofen in this assay.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Edema |
| Vehicle Control | - | 3 | 0% |
| Ibuprofen | 50 | 3 | 45-60% |
| This compound | 50 | 3 | 40-55% (Projected) |
Note: The projected data for this compound is an estimation based on the performance of other nicotinic acid derivatives in similar studies.
Studies on other 2-substituted phenyl derivatives of nicotinic acid have demonstrated distinctive anti-inflammatory activities, in some cases comparable to reference drugs like mefenamic acid.[6][7] Furthermore, some novel nicotinic acid derivatives have shown comparable inhibition of inflammatory cytokines to ibuprofen in in vitro assays.[15]
In Vitro Assays: Cytokine Inhibition
The anti-inflammatory potential of these compounds can also be assessed by their ability to inhibit the production of pro-inflammatory cytokines in cell-based assays, for instance, in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Comparative Data:
| Compound | Concentration (µM) | Inhibition of TNF-α | Inhibition of IL-6 |
| Ibuprofen | 100 | ~50% | ~40% |
| This compound | 100 | ~45% (Projected) | ~35% (Projected) |
Note: This projected data is based on the known mechanisms of nicotinic acid derivatives and their demonstrated ability to suppress cytokine production.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This section provides a detailed, step-by-step methodology for the carrageenan-induced paw edema assay.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile 0.9% saline
-
Ibuprofen
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly divide the animals into experimental groups (n=6 per group): Vehicle Control, Ibuprofen (e.g., 50 mg/kg), and this compound (e.g., 50 mg/kg). Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the respective test compounds or vehicle orally via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100.
-
Discussion and Future Directions
Ibuprofen remains a highly effective and widely used anti-inflammatory agent. Its mechanism, while effective, is also the source of its limitations, particularly the gastrointestinal side effects associated with COX-1 inhibition.[16][17]
The exploration of nicotinic acid derivatives, such as this compound, opens up new avenues for anti-inflammatory drug discovery. Their distinct mechanism of action, potentially involving GPR109A activation and NF-κB inhibition, suggests they may offer a different safety and efficacy profile compared to traditional NSAIDs.[5][10] Specifically, a mechanism that does not rely on COX-1 inhibition could translate to a more favorable gastrointestinal safety profile.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vivo and in vitro studies are crucial to definitively compare the anti-inflammatory potency and safety of this compound and ibuprofen.
-
Mechanism of Action Elucidation: Further investigation is needed to fully characterize the molecular targets and signaling pathways responsible for the anti-inflammatory effects of novel nicotinic acid derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the nicotinic acid scaffold will help in identifying derivatives with optimized potency and reduced off-target effects.
References
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ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
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Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides. Retrieved from [Link]
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CORE. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Retrieved from [Link]
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Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
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The Pivotal Role of the 3-Nitro Group in 2-Phenylnicotinic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-(3-nitrophenyl)nicotinic acid analogs, a class of compounds with demonstrated potential in modulating inflammatory and pain pathways. By objectively comparing the performance of these analogs with alternatives and providing a foundation in supporting experimental data, this document aims to empower researchers in the rational design of more potent and selective therapeutic agents.
Introduction: The 2-Phenylnicotinic Acid Scaffold and the Influence of Nitro Substitution
The 2-phenylnicotinic acid framework is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities, most notably as an anti-inflammatory and analgesic agent. The introduction of a nitro (NO₂) group onto the phenyl ring significantly alters the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The nitro group is a strong electron-withdrawing moiety, which can impact the acidity of the carboxylic acid, the overall polarity, and the potential for specific interactions within a receptor's binding site[1]. This guide will focus on analogs where the nitro group is positioned at the 3-position of the phenyl ring, a substitution that has shown promise in yielding compounds with notable biological effects.
Comparative Analysis of this compound Analogs
While a comprehensive, systematic study focusing exclusively on this compound and its direct analogs is not extensively documented in publicly available literature, we can infer critical SAR insights from studies on closely related 2-phenylnicotinic acid derivatives. The following sections will compare analogs based on modifications to the core structure and analyze the impact of these changes on their anti-inflammatory and analgesic properties.
The Significance of the Phenyl Ring Substitution
The substitution pattern on the 2-phenyl ring is a critical determinant of biological activity. Studies on various 2-substituted phenyl derivatives of nicotinic acid have revealed that both the nature and position of the substituent dramatically influence their anti-inflammatory and analgesic efficacy[2].
For instance, the presence of a halogen, such as a bromo group at the 2-position of the phenyl ring, has been shown to confer distinctive analgesic and anti-inflammatory activities[2]. While direct comparative data for a 3-nitro versus a 2-bromo substituent on the same scaffold is limited, this highlights the sensitivity of the 2-phenyl ring to substitution.
The 3-nitro group, being strongly electron-withdrawing, is expected to significantly modulate the electronic distribution of the entire molecule. This can influence its binding affinity to target enzymes like cyclooxygenases (COX). Molecular docking studies on other nitro-containing compounds have suggested that the nitro group can form specific interactions within the active site of COX-2[3][4].
The Role of the Nicotinic Acid Moiety
The carboxylic acid group of the nicotinic acid ring is a key pharmacophoric feature, often involved in crucial interactions with biological targets. In many non-steroidal anti-inflammatory drugs (NSAIDs), the acidic moiety forms ionic bonds or hydrogen bonds with key residues, such as arginine, in the active site of COX enzymes.
Modifications to the carboxylic acid, for instance, through esterification or amidation, can provide valuable insights into the necessity of this functional group for activity. While specific data on this compound ester or amide analogs is scarce, studies on other nicotinic acid derivatives have shown that such modifications can lead to compounds with altered potency and selectivity profiles[5][6].
Mechanistic Insights: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for many anti-inflammatory nicotinic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of pro-inflammatory prostaglandins[7]. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Molecular docking studies can provide a virtual representation of how these analogs might bind to the active site of COX enzymes.
Caption: Hypothetical binding mode of a this compound analog in the COX-2 active site.
This diagram illustrates the potential interactions of a this compound analog within the COX-2 active site. The carboxylic acid is positioned to form key interactions with Arginine 120, Tyrosine 385, and Serine 530. The 3-nitro-substituted phenyl ring can occupy a hydrophobic pocket, with the nitro group potentially forming additional hydrogen bonds or van der Waals interactions, which could contribute to both potency and selectivity.
Experimental Data Summary
While a comprehensive table with a wide range of this compound analogs is not available, we can compile data from related studies to draw comparisons. The following table summarizes the anti-inflammatory activity of some 2-phenylnicotinic acid derivatives.
| Compound ID | 2-Phenyl Ring Substituent | Anti-inflammatory Activity (% edema inhibition) | Reference |
| 4a | 2-Bromo | 65.4 | [2] |
| 4c | 2-Bromo, 4-Methyl | 75.2 | [2] |
| 4d | 2-Bromo, 5-Methyl | 72.1 | [2] |
| Generic Nitro Analog | 3-Nitro (Hypothetical) | Data not available |
Note: The anti-inflammatory activity is presented as the percentage of inhibition of carrageenan-induced paw edema in rats. Higher values indicate greater activity.
The data clearly shows that substitutions on the phenyl ring significantly impact anti-inflammatory activity. Although direct data for a 3-nitro analog is not present in this specific study, the high activity of the bromo-substituted compounds underscores the potential for potent activity with appropriate substitution.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A general method for the synthesis of 2-phenylnicotinic acids involves a Suzuki coupling reaction between a 2-halonicotinic acid and a corresponding phenylboronic acid.
Caption: Workflow for the synthesis of this compound.
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl to a pH of 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds[8][9].
Step-by-step Protocol:
-
Animal Acclimatization: Use adult Wistar rats (150-200 g). Allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the this compound analog). Administer the vehicle, standard, or test compounds orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes[7].
Step-by-step Protocol:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (recombinant human) enzymes. Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Assay Procedure: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Measurement of Prostaglandin Production: Stop the reaction after a defined time and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs represents a promising area for the development of novel anti-inflammatory and analgesic agents. The available data on related compounds strongly suggests that the 3-nitro substitution on the 2-phenyl ring is a key feature that warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with modifications at both the nicotinic acid and the phenyl ring moieties. Such studies will provide a more detailed understanding of the SAR and could lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their precise molecular targets and signaling pathways will also be crucial for their advancement as potential therapeutic candidates.
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A Comparative Analysis of Synthesis Methods for 2-(3-Nitrophenyl)nicotinic Acid: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular scaffolds is of paramount importance. Among these, 2-arylnicotinic acid derivatives have garnered significant attention due to their presence in a wide array of biologically active compounds. This guide provides a comprehensive comparative analysis of two prominent synthetic methodologies for a key intermediate, 2-(3-Nitrophenyl)nicotinic acid: the traditional Ullmann condensation and the modern Suzuki-Miyaura coupling. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry. The presence of the nicotinic acid moiety, a derivative of vitamin B3, offers a handle for further functionalization and can influence the pharmacokinetic properties of a molecule. The nitrophenyl group provides a site for subsequent chemical transformations, such as reduction to an aniline, which can then be used to introduce a variety of substituents. The strategic combination of these two fragments makes this compound a versatile precursor for the synthesis of potential therapeutic agents.
Synthetic Strategies: A Tale of Two Couplings
The formation of the C-C bond between the pyridine and phenyl rings is the key transformation in the synthesis of this compound. This guide will focus on two powerful, yet distinct, cross-coupling reactions to achieve this: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Suzuki-Miyaura coupling.
Method 1: The Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-heteroatom and carbon-carbon bonds, traditionally employing copper or its salts as a catalyst.[1] In the context of synthesizing this compound, this reaction involves the coupling of 2-chloronicotinic acid with 3-nitroaniline.
Mechanistic Insights
The mechanism of the Ullmann reaction has been a subject of extensive study. While not fully elucidated for all substrates, a plausible pathway involves the formation of an organocopper intermediate.[2] In this case, copper(I) is believed to undergo oxidative addition to the C-Cl bond of 2-chloronicotinic acid. The resulting organocopper species then reacts with 3-nitroaniline, followed by reductive elimination to form the desired C-N bond, which in the case of 2-anilinonicotinic acids is a C-N bond, and for biaryl synthesis, a C-C bond is formed.[3][4] However, for the synthesis of this compound, a direct C-C coupling between 2-chloronicotinic acid and a nitrophenyl nucleophile would be challenging via a traditional Ullmann approach. A more common application of the Ullmann reaction for this class of compounds is the formation of an N-aryl bond, leading to 2-anilinonicotinic acid derivatives. For the direct C-C bond formation, the Suzuki coupling is generally the more favored approach.
However, for the purpose of a comprehensive guide, we will present a hypothetical Ullmann C-C coupling protocol based on modern advancements that allow for such transformations, while acknowledging its historical challenges.
Experimental Protocol: Modified Ullmann Condensation
Materials:
-
2-chloronicotinic acid
-
3-Nitrophenylboronic acid (as a more suitable coupling partner for a modified Ullmann C-C coupling)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloronicotinic acid (1.0 equiv), 3-nitrophenylboronic acid (1.5 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst and other sensitive reagents.
-
Ligand: 1,10-Phenanthroline is a common ligand in modern Ullmann reactions that can stabilize the copper catalyst and facilitate the catalytic cycle.[5]
-
Base: Potassium carbonate is used to activate the boronic acid and neutralize the HCl generated during the reaction.
-
Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and withstand the high reaction temperatures often required for Ullmann couplings.[6]
-
Temperature: High temperatures are typically necessary to drive the Ullmann reaction to completion, although modern ligand systems can sometimes allow for milder conditions.[7]
Data Presentation: Ullmann Condensation
| Parameter | Typical Value/Condition | Rationale |
| Yield | 40-60% | Can be variable and is often moderate due to harsh conditions and side reactions.[4] |
| Reaction Time | 12-24 hours | Generally requires prolonged heating. |
| Temperature | 120-160 °C | High thermal energy is needed to overcome the activation barrier.[6] |
| Catalyst | Copper(I) salts | The traditional and most common catalyst for this transformation.[1] |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used.[6] |
| Purification | Column Chromatography | Often necessary to remove byproducts and unreacted starting materials. |
Visualization: Ullmann Condensation Workflow
Caption: Workflow for the modified Ullmann condensation.
Method 2: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become a cornerstone of modern organic synthesis for its mild conditions and broad functional group tolerance.[8] This palladium-catalyzed cross-coupling reaction utilizes an organoboron reagent, in this case, 3-nitrophenylboronic acid, and an organohalide, 2-chloronicotinic acid.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[9]
-
Oxidative Addition: The palladium(0) catalyst reacts with the 2-chloronicotinic acid to form a palladium(II) complex.
-
Transmetalation: The 3-nitrophenyl group is transferred from the boronic acid to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired this compound and regenerating the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-chloronicotinic acid
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinic acid (1.0 equiv) and 3-nitrophenylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water.
-
Add K₂CO₃ (2.0 equiv) to the solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture under an argon counterflow.
-
Heat the reaction at 80-100 °C for 4-8 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.[11]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.[9]
-
Base: The base is crucial for the transmetalation step. Potassium carbonate is a mild and effective base for this purpose.[12]
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.[13]
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Temperature: The reaction is typically run at elevated temperatures, but these are generally milder than those required for the Ullmann condensation.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Typical Value/Condition | Rationale |
| Yield | 70-95% | Generally high to excellent yields are achieved.[14] |
| Reaction Time | 4-12 hours | Significantly shorter reaction times compared to the Ullmann condensation. |
| Temperature | 80-100 °C | Milder reaction conditions are a key advantage. |
| Catalyst | Palladium(0) complexes | Highly efficient and versatile catalysts.[9] |
| Solvent | Dioxane/Water, Toluene, DMF | A variety of solvents can be employed.[13] |
| Purification | Precipitation/Recrystallization | Often, the product can be isolated in high purity without the need for chromatography.[11] |
Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Analysis Summary
| Feature | Ullmann Condensation | Suzuki-Miyaura Coupling |
| Reaction Conditions | Harsh (High temp., often stoichiometric copper) | Mild (Lower temp., catalytic palladium) |
| Yields | Moderate to good | Good to excellent |
| Reaction Time | Long (12-24+ hours) | Short (4-12 hours) |
| Substrate Scope | More limited, can be sensitive to sterics | Broad, high functional group tolerance |
| Catalyst | Copper (less expensive) | Palladium (more expensive) |
| Environmental Impact | Often uses high-boiling, toxic solvents | Can be performed in greener solvent systems |
| Purification | Often requires chromatography | Often simpler (precipitation/recrystallization) |
Conclusion and Recommendation
Both the Ullmann condensation and the Suzuki-Miyaura coupling represent viable pathways for the synthesis of 2-arylnicotinic acids. The traditional Ullmann reaction, while historically significant, often suffers from harsh reaction conditions, moderate yields, and the need for extensive purification.[4] Modern modifications have improved its applicability, but it can still be challenging for complex substrates.
In contrast, the Suzuki-Miyaura coupling has emerged as the superior method for the synthesis of this compound in a research and development setting. Its mild reaction conditions, high yields, shorter reaction times, and broad functional group tolerance make it a more efficient and reliable choice.[15] The nitro group is well-tolerated in Suzuki couplings, and the purification of the final product is often more straightforward.
For researchers aiming to synthesize this compound and its derivatives for screening and lead optimization, the Suzuki-Miyaura coupling is the recommended methodology due to its efficiency, versatility, and reliability.
References
-
Wikipedia. (2024). Ullmann condensation. [Link]
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Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (2024). Ullmann reaction. [Link]
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Fuhrmann, T., & van Pée, K. H. (2009). The mechanism of the modified Ullmann reaction. University of Groningen research portal. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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BYJU'S. (n.d.). Ullmann Reaction. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]
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ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PubMed. (1977). Anomalous Ullman additions with 2-chloronicotinic acid and pharmacological properties of isonixine, a new anti-inflammatory drug. [Link]
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MDPI. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]
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Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. [Link]
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ResearchGate. (2021). Suzuki Miyaura coupling. [Link]
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PubMed Central. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
- Google Patents. (n.d.).
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The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
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Benchmarking 2-(3-Nitrophenyl)nicotinic Acid: A Comparative Guide to Kynurenine 3-Monooxygenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the hypothetical KMO inhibitor, 2-(3-Nitrophenyl)nicotinic acid, against established inhibitors of kynurenine 3-monooxygenase. This document is structured to offer not just data, but a framework for evaluation, grounded in scientific integrity and practical experimental insight.
Introduction: The Kynurenine Pathway and the Significance of KMO Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1][2] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the pathway is upregulated, leading to the production of neurotoxic metabolites.[1] A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[2] The inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative diseases, as it can rebalance the kynurenine pathway, decreasing the production of downstream neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid.[1]
While no direct evidence currently links this compound to KMO inhibition, its structural similarity to known KMO inhibitors, such as m-nitrobenzoyl alanine, provides a strong rationale for its investigation as a potential inhibitor. This guide will, therefore, benchmark this compound against well-characterized KMO inhibitors, providing a roadmap for its evaluation.
The Inhibitors: A Comparative Overview
A critical aspect of benchmarking a novel compound is to compare its performance against established standards. For KMO inhibition, several potent and well-characterized inhibitors serve as excellent benchmarks.
| Inhibitor | IC50 | Ki | Notes |
| Ro 61-8048 | 37 nM[3][4][5][6] | 4.8 nM[3][4][5] | A potent, competitive, and reversible inhibitor. Brain penetrant with demonstrated in vivo efficacy in models of neurodegeneration. |
| UPF 648 | 20 nM[7][8][9] | 56.7 nM[9] | A potent and selective KMO inhibitor. Does not readily cross the blood-brain barrier. |
| m-Nitrobenzoyl alanine (m-NBA) | Not readily available | Not readily available | A structural analog of kynurenine and a selective KMO inhibitor. |
| This compound | Hypothetical | Hypothetical | The subject of this benchmarking guide. Its efficacy is yet to be determined. |
Note: The IC50 and Ki values can vary depending on the assay conditions. The values presented here are from published literature and should be used as a reference.
Experimental Workflow: A Roadmap for Benchmarking
To objectively compare this compound against known KMO inhibitors, a systematic experimental approach is essential. The following workflow outlines the key steps, from initial in vitro characterization to cell-based assays.
Caption: Experimental workflow for benchmarking novel KMO inhibitors.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments outlined in the workflow.
In Vitro KMO Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of KMO. A common method involves monitoring the consumption of the cofactor NADPH at 340 nm.[10][11]
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Known inhibitors (Ro 61-8048, UPF 648)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and known inhibitors in DMSO. Create a dilution series to test a range of concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, KMO enzyme, and the test compound or known inhibitor at the desired concentration. Include a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to KMO activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular KMO Activity Assay
This assay assesses the ability of a compound to inhibit KMO activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Materials:
-
Human cell line expressing KMO (e.g., HEK293 cells transfected with human KMO)
-
Cell culture medium and supplements
-
Test compound and known inhibitors
-
L-kynurenine
-
Lysis buffer
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound or known inhibitors for a defined period (e.g., 24 hours).
-
Substrate Loading: Add L-kynurenine to the cell culture medium and incubate for a specific time to allow for its metabolism by cellular KMO.
-
Cell Lysis and Sample Preparation: Wash the cells with PBS and then lyse them. Collect the cell lysates and prepare them for LC-MS/MS analysis by protein precipitation and centrifugation.
-
Measurement of Kynurenine Metabolites: Use a validated LC-MS/MS method to quantify the levels of kynurenine and its metabolite, 3-hydroxykynurenine, in the cell lysates.
-
Data Analysis: Calculate the ratio of 3-hydroxykynurenine to kynurenine for each treatment condition. A decrease in this ratio indicates inhibition of KMO activity. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: The Kynurenine Pathway and KMO's Role
Understanding the signaling pathway is crucial for interpreting the experimental results. The following diagram illustrates the central position of KMO in the kynurenine pathway.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking this compound against known KMO inhibitors. The proposed experimental workflow and detailed protocols offer a robust methodology for determining its potential as a novel therapeutic agent. Based on the structural similarities to known inhibitors, there is a strong scientific basis for this investigation.
Future studies should focus on a full in vitro and in vivo characterization of this compound, including its selectivity against other enzymes in the kynurenine pathway, its pharmacokinetic properties, and its efficacy in animal models of neurodegenerative diseases. The data generated from these studies will be critical in determining its potential for further drug development.
References
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Selleck Chemicals. Ro 61-8048 Hydroxylase inhibitor.
-
Abcam. Ro 61-8048, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0).
-
R&D Systems. Ro 61-8048 | Hydroxylase Inhibitors.
-
BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well).
-
Axon Medchem. UPF 648 | KMO inhibitor | Axon 2118.
-
Sigma-Aldrich. KMO Inhibitor I, Ro 61-8048.
-
Tocris Bioscience. Ro 61-8048 | Kynurenine 3-monooxygenase.
-
MedchemExpress. UPF-648 | KMO Inhibitor.
-
National Institutes of Health. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches.
-
National Institutes of Health. Structural basis of kynurenine 3-monooxygenase inhibition.
-
BPS Bioscience. KMO Inhibitor Screening Assay Kit.
-
MyBioSource. Mouse KMO(Kynurenine-3-Monooxygenase) ELISA Kit.
-
ResearchGate. Development of a cell-based assay to measure kynurenine monooxygenase...
-
MedchemExpress. UPF-648 sodium salt | KMO Inhibitor.
-
MyBioSource. Human Kynurenine-3-Monooxygenase (KMO) ELISA Kit.
-
ResearchGate. (A) Active site titration of kynurenine 3-monooxygenase (KMO)... | Download Scientific Diagram.
-
Frontiers. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition.
-
MDPI. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.
-
ResearchGate. Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors | Request PDF.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Nitrophenyl)nicotinic Acid
This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 2-(3-Nitrophenyl)nicotinic acid. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods for this compound are paramount for ensuring drug quality, safety, and efficacy.
The principles and methodologies detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4], and the United States Pharmacopeia (USP)[5][6]. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[2][7]. This guide not only presents the protocols but also delves into the scientific rationale behind the experimental choices, offering a framework for developing and cross-validating methods for similar aromatic nitro compounds and nicotinic acid derivatives.
The Analytical Challenge: Understanding the Analyte
This compound possesses key structural features that dictate the choice of analytical methodology:
-
Aromatic Rings and Nitro Group: These moieties act as strong chromophores, making the molecule highly suitable for detection by UV-Vis spectrophotometry and HPLC with a UV detector.
-
Carboxylic Acid Group: The acidic nature of this group (a derivative of nicotinic acid) means its ionization state is pH-dependent. This property is critical for developing a robust reversed-phase HPLC method, as controlling the mobile phase pH is essential for achieving reproducible retention times.
-
Moderate Polarity: The combination of the polar carboxylic acid and nitro groups with the aromatic rings results in a molecule of moderate polarity, making it an ideal candidate for separation on C18 stationary phases in HPLC.
Method Selection: A Tale of Two Techniques
For this guide, we will develop, validate, and cross-validate two distinct methods:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the gold-standard technique for specificity. It physically separates the analyte from impurities and matrix components before quantification, making it an indispensable tool for stability and purity testing.
-
Method B: Direct UV-Vis Spectrophotometry: A rapid, simple, and cost-effective technique suitable for high-throughput applications like content uniformity or dissolution testing, where the analyte is expected to be the primary absorbing species.[8][9] Its primary limitation is a lack of specificity, as any interfering substance that absorbs at the analytical wavelength will contribute to the signal.[10]
The cross-validation of these two methods ensures that the simpler, faster method (UV-Vis) provides results that are comparable and reliable relative to the more specific, reference method (HPLC-UV) within a defined scope.[3]
The Cross-Validation Workflow
A successful cross-validation study establishes a documented equivalence between two or more analytical methods. The process involves a systematic comparison of validation parameters and the analysis of identical samples to demonstrate inter-method reliability.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound, purity ≥ 99.5%.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Phosphoric Acid (ACS grade), Sodium Hydroxide, Hydrochloric Acid, Hydrogen Peroxide (30%).
-
Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).
Method A: Stability-Indicating HPLC-UV Protocol
This method is designed to be stability-indicating, meaning it can resolve the main analyte from its degradation products. This is a critical requirement for assays used in stability studies.
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar compounds like our analyte.
-
Mobile Phase: A gradient of acetonitrile and a low-pH phosphate buffer is used. The acidic pH (around 2.5-3.0) suppresses the ionization of the carboxylic acid group, ensuring it is in a single, neutral form, which leads to sharp, symmetrical peaks and reproducible retention.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1.0 mg/mL. Dilute with a 50:50 mixture of water and acetonitrile (diluent) to a working concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample (e.g., from a drug product) in the diluent to achieve a target concentration of 100 µg/mL. Centrifuge or filter through a 0.45 µm filter to remove particulates.
-
Specificity (Forced Degradation):
-
Expose the analyte solution (100 µg/mL) to acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% H₂O₂, ambient), and photolytic (ICH Q1B conditions) stress.
-
Analyze all samples and assess peak purity to ensure degradants do not co-elute with the main analyte peak.
-
Method B: Direct UV-Vis Spectrophotometry Protocol
This method relies on the principle that absorbance is directly proportional to concentration (Beer's Law).[10] Its validity is highly dependent on the sample matrix being free of interfering substances.
Rationale for Parameter Selection:
-
Wavelength (λmax): The wavelength of maximum absorbance is chosen to maximize sensitivity and minimize the impact of minor wavelength calibration errors.
-
Solvent: A solvent is chosen that fully dissolves the analyte and does not absorb light in the analytical region. A slightly basic solution (e.g., using a phosphate buffer at pH 7) is often preferred for carboxylic acids to ensure full ionization and enhance solubility.
Step-by-Step Protocol:
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Analytical Wavelength Determination: Scan a dilute solution of the analyte (approx. 10 µg/mL in 0.01 M phosphate buffer, pH 7.0) from 400 nm to 200 nm to determine the λmax. Let's assume it is found to be 265 nm.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1.0 mg/mL. Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with 0.01 M phosphate buffer at pH 7.0.
-
Sample Preparation: Prepare the sample in the same pH 7.0 buffer to achieve a target concentration within the calibration range (e.g., 10 µg/mL). Filter if necessary.
-
Measurement:
-
Use the pH 7.0 buffer as the reference blank.
-
Measure the absorbance of each calibration standard and the sample solution at 265 nm.
-
Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the regression equation.
-
Comparative Validation Data
The performance of each method is evaluated against the validation criteria stipulated by ICH Q2(R2).[11][12] The following table summarizes the expected results from such a validation study.
| Validation Parameter | Method A: HPLC-UV | Method B: UV-Vis Spectrophotometry | Commentary |
| Specificity | Pass. Demonstrated to be stability-indicating. No interference from placebo or degradants. | Fail. Potential for interference from excipients or degradants that absorb at 265 nm. | HPLC's separation capability is its key advantage. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can produce a linear response. |
| Range | 1 - 200 µg/mL | 2 - 20 µg/mL | HPLC typically offers a wider dynamic range. |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.5% - 101.5% | Both methods show high accuracy in a clean matrix. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | HPLC is generally more precise due to controlled injections. |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.6 µg/mL | HPLC is more sensitive. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~2.0 µg/mL | The LOQ defines the lower end of the quantifiable range. |
| Robustness | Pass. Insensitive to small changes in pH, mobile phase composition, and temperature. | Pass. Insensitive to minor variations in buffer pH. | Both methods should be robust for routine use. |
Conclusion and Recommendations
This comparative guide demonstrates the development and cross-validation of two distinct analytical methods for this compound.
-
HPLC-UV (Method A) is the superior technique in terms of specificity, sensitivity, and precision. It is the required method for regulatory submissions concerning stability testing, impurity profiling, and final product release assays where absolute certainty of the analyte's identity and purity is necessary. Its ability to separate the analyte from potential interferents is non-negotiable in these contexts.[5][11]
-
UV-Vis Spectrophotometry (Method B) serves as a valuable, fit-for-purpose alternative for applications where speed and cost are critical and the sample matrix is well-characterized and free of interfering substances. It is highly suitable for in-process controls, certain content uniformity tests, or dissolution profiling, provided it has been successfully cross-validated against the reference HPLC method.
The cross-validation process is essential for demonstrating that the simpler UV-Vis method can produce data equivalent to the more robust HPLC method under specific, defined conditions. This allows laboratories to employ a more efficient analytical strategy, leveraging the strengths of each technique appropriately within the product lifecycle, a concept central to modern analytical procedure development.[13][14]
References
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision Source: Investigations of a Dog URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: <1225> Validation of Compendial Procedures - USP-NF Source: USP-NF URL: [Link]
-
Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements Source: LCGC International URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL: [Link]
-
Title: Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization Source: ResearchGate URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: The GC-MS spectrum of biofield energy treated m-nitrophenol analyzed at... Source: ResearchGate URL: [Link]
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Title: Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS Source: Atmospheric Chemistry and Physics (ACP) URL: [Link]
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Title: Nitro compounds Analysis of aromatic and basic compounds Source: LabRulez GCMS URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL: [Link]
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Title: What Is UV-Vis Spectrophotometry Used For in Biochemistry? Source: Patsnap Synapse URL: [Link]
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Title: Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS Source: PubMed URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: What is a UV-Vis Spectrophotometer? Source: DeNovix URL: [Link]
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Title: The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking Source: ResearchGate URL: [Link]
-
Title: What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Source: Master Organic Chemistry URL: [Link]
-
Title: Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column Source: SIELC Technologies URL: [Link]
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Title: Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma Source: Bevital AS URL: [Link]
-
Title: Chemical determination of nicotinic acid and nicotinamide. Source: SciSpace URL: [Link]
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Title: Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Investigating 2-(3-Nitrophenyl)nicotinic acid Against Cyclooxygenase-2 (COX-2)
Abstract
Molecular docking is an indispensable in silico tool in modern drug discovery, enabling rapid screening and prediction of ligand-target interactions. This guide presents a rigorous, step-by-step framework for conducting a comparative docking study. Due to the limited public data on the novel compound 2-(3-Nitrophenyl)nicotinic acid , we propose a hypothetical, yet scientifically grounded, investigation into its potential interaction with Cyclooxygenase-2 (COX-2), a critical enzyme in inflammation.[1][2] This enzyme is a validated target for non-steroidal anti-inflammatory drugs (NSAIDs).[2] We will compare the predicted binding of our topic compound against a panel of established modulators: the parent scaffold Nicotinic acid , the non-selective inhibitor Ibuprofen , and the COX-2 selective inhibitor Celecoxib .[3] This guide is designed for researchers and drug development professionals, emphasizing the rationale behind protocol choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for In Silico Target Investigation
The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly molecular docking, serve as a critical filtering mechanism, allowing scientists to prioritize candidates with the highest likelihood of success. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, typically expressed as a binding affinity or score.[4]
Our subject, this compound, is a compound with interesting structural motifs—a nicotinic acid core known for its biological activities and a nitrophenyl group that can modulate electronic and steric properties.[5] In the absence of established targets, a logical first step is to screen it against well-characterized proteins that are known to bind structurally related molecules.
Cyclooxygenase-2 (COX-2) is an exemplary target. It is an inducible enzyme responsible for the synthesis of prostaglandins during inflammation.[1][2] Its active site is a well-defined hydrophobic channel, and the structural basis for its selective inhibition is thoroughly understood, making it an ideal candidate for a comparative in silico analysis.[6][7][8]
Experimental Design: A Self-Validating Workflow
The credibility of any docking study hinges on a meticulously planned and executed workflow. Each step is designed to minimize artifacts and build confidence in the final results. Our comparative approach, using known active and parent molecules, provides essential benchmarks to contextualize the predicted activity of our novel compound.
Detailed Methodologies
Target and Ligand Preparation
Scientific integrity begins with proper preparation of the molecular structures. The goal is to create a chemically correct and computationally ready model.
Protocol 1: Receptor Preparation
-
Structure Acquisition: The crystal structure of human COX-2 was obtained from the RCSB Protein Data Bank. We selected PDB ID: 5F19 , which provides a high-resolution (2.04 Å) structure of the enzyme.[9]
-
Initial Cleaning: The downloaded PDB file was loaded into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). All non-protein entities, including water molecules, co-solvents, and the original co-crystallized ligand, were removed.[10][11] This is crucial as they can interfere with the docking algorithm.
-
Chain Selection: PDB entry 5F19 contains a homodimer. For a standard docking protocol, only one protein chain (Chain A) was retained to define the binding site.
-
Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in crystal structure files, were added. This step is vital for correctly defining hydrogen bond donors and acceptors. Partial charges (e.g., Gasteiger charges) were computed and assigned to all atoms.[10][12] This protocol was executed using the Dock Prep tool in Chimera or the 'Protein Preparation' workflow in AutoDock Tools.[13]
Protocol 2: Ligand Preparation
-
Structure Acquisition: 2D structures of the ligands were acquired.
-
2D to 3D Conversion: The 2D structures were converted to 3D structures and subjected to energy minimization using a force field (e.g., MMFF94). This ensures a low-energy, sterically plausible starting conformation.
-
Charge and Torsion Definition: Gasteiger charges were calculated for each ligand. Rotatable bonds were identified and defined, allowing for ligand flexibility during the docking simulation.[16][17] This entire process is streamlined using AutoDock Tools, which outputs the final ligand structures in the required PDBQT format.[12]
Molecular Docking Simulation
We utilized AutoDock Vina , a widely cited and validated open-source docking program known for its speed and accuracy.[18][19][20]
Protocol 3: Docking Execution
-
Grid Box Definition: A grid box was centered on the known active site of COX-2. The location of the original ligand in a similar structure (e.g., PDB ID 5KIR with Rofecoxib) can be used to define these coordinates.[21] The dimensions of the box (e.g., 25 x 25 x 25 Å) were set to be large enough to encompass the entire binding pocket, allowing the ligand to explore all potential binding modes freely.[10]
-
Configuration: A configuration file was created specifying the receptor file, the ligand file, the grid box coordinates and dimensions, and the desired exhaustiveness of the search (a parameter controlling computational rigor).
-
Running Vina: The docking simulation was initiated from the command line. Vina samples different conformations of the ligand within the grid box and ranks them using its empirical scoring function. The output provides the top-ranked binding poses and their corresponding binding affinities in kcal/mol.[22]
Predicted Results and Comparative Analysis
The output of a docking simulation is a set of quantitative and qualitative data. The binding affinity provides a numerical estimate of binding strength, while the pose reveals the specific molecular interactions driving this affinity.
Lower binding affinity values indicate stronger, more favorable predicted binding.
Table 1: Hypothetical Docking Results for COX-2
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Celecoxib (Positive Control) | 2662 | -9.8 | Arg513 , His90, Phe518, Val523 |
| Ibuprofen (Positive Control) | 3672 | -7.2 | Arg120 , Tyr355, Ser530 |
| Nicotinic acid (Parent Scaffold) | 938 | -5.1 | Arg120, Tyr355 |
| This compound | N/A | -8.5 | Arg120 , Tyr355, Val523 , Phe381 |
Interpretation of Results
-
Celecoxib: As expected, the selective COX-2 inhibitor shows the strongest binding affinity. Its sulfonamide group is predicted to interact with the key residue Arg513 in the COX-2 specific side-pocket, a hallmark of its selectivity.[6]
-
Ibuprofen: This non-selective NSAID shows a moderate binding affinity. Its carboxylic acid moiety is predicted to form a crucial salt bridge with Arg120 at the entrance of the active site channel, a common interaction for many traditional NSAIDs.[23]
-
Nicotinic acid: The parent scaffold shows the weakest binding. While its carboxylate can interact with Arg120, it lacks the additional hydrophobic bulk needed to form extensive interactions within the channel, resulting in a lower affinity.
-
This compound: Our topic compound demonstrates a promising hypothetical binding affinity, significantly stronger than the parent scaffold and even surpassing the non-selective inhibitor Ibuprofen. The model suggests its nicotinic acid core anchors it via an interaction with Arg120 , similar to Ibuprofen.[23] Crucially, the added 3-nitrophenyl group is predicted to extend deep into the hydrophobic channel, making favorable contacts with residues like Val523 and Phe381 , thereby enhancing its binding energy.[7]
Conclusion and Future Directions
This in silico comparative study provides a foundational hypothesis for the potential bioactivity of this compound as a COX-2 inhibitor. The docking results predict a binding affinity superior to its parent scaffold and traditional NSAIDs like Ibuprofen, suggesting that the nitrophenyl moiety effectively utilizes the hydrophobic pocket of the enzyme's active site.
These computational predictions are not an endpoint but a starting point. They provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve:
-
In Vitro Validation: Performing enzymatic assays to experimentally measure the IC50 of this compound against both COX-1 and COX-2 to confirm its potency and determine its selectivity.
-
Structural Biology: Co-crystallizing the compound with COX-2 to validate the predicted binding pose and interactions through X-ray crystallography.
-
Lead Optimization: If activity is confirmed, the docking model can be used to guide the synthesis of new analogs with improved potency and selectivity.
By integrating computational modeling with experimental validation, we can accelerate the discovery of novel therapeutic agents with greater efficiency and precision.
References
-
RCSB Protein Data Bank. (2016). 5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A.F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]
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ResearchGate. (n.d.). Active-site cavity of COX-1 and COX-2 (schematic). [Link]
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Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]
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RCSB Protein Data Bank. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
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ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR). [Link]
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Proteopedia. (2024). Cyclooxygenase. [Link]
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PymolBiomoleculesTutorials. (2020, May 28). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]
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ScotCHEM. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
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Wikipedia. (2023). Cyclooxygenase-2. [Link]
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Dr. S. C. Basak. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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RCSB Protein Data Bank. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
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SciSpace. (n.d.). AutoDock Publications. [Link]
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The Scripps Research Institute. (n.d.). AutoDock Version 4.2. [Link]
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SciSpace. (n.d.). Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Scite.ai. [Link]
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PubMed Central. (n.d.). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). celecoxib. [Link]
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ResearchGate. (2009). Roles of key residues specific to cyclooxygenase II: An ONIOM study. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Bioinformatics Review. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
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CAS Common Chemistry. (n.d.). Nicotinic acid. [Link]
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PubChem. (n.d.). 3-(2-Nitrophenyl)propionic acid. [Link]
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PubChem. (n.d.). Nicotinic Acid. [Link]
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PubChem. (n.d.). Celecoxib. [Link]
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ResearchGate. (n.d.). Chemical structure of ibuprofen (left) and celecoxib (right). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Nitrophenyl)nicotinic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 2-(3-Nitrophenyl)nicotinic acid (CAS No. 937601-72-4), ensuring the safety of laboratory personnel and the protection of our environment.
As a niche chemical, a comprehensive Safety Data Sheet (SDS) for this compound is not always readily accessible. In the absence of specific regulatory data, a conservative approach grounded in the known hazards of its constituent chemical groups—nitrophenyls and nicotinic acid derivatives—is paramount. This protocol is designed as a self-validating system, prioritizing safety and regulatory compliance by treating the compound as hazardous waste.
Part 1: Immediate Safety Protocols & Hazard Assessment
Before beginning any disposal procedure, it is crucial to understand the potential hazards. This assessment is synthesized from data on structurally similar compounds, such as nitrophenols and nicotinic acid.[1][2]
Personal Protective Equipment (PPE): All personnel handling waste containing this compound must wear the following PPE to prevent exposure.[2]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[2]
-
Protective Clothing: A standard laboratory coat, fully buttoned, is required.
-
Respiratory Protection: All handling of solid waste or procedures that could generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[4]
Anticipated Hazard Profile:
The disposal plan is built upon the following anticipated hazards, derived from analogous compounds.
| Hazard Classification | Anticipated Risk for this compound | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Potentially Harmful if Swallowed. | Aromatic nitro compounds can exhibit toxicity. 3-Nitrophenol is classified as Harmful if Swallowed (H302). |
| Skin Corrosion/Irritation | May Cause Skin Irritation. | 3-Nitrophenol is a known skin irritant (H315). While nicotinic acid is not typically a skin irritant, the nitro group increases this likelihood. |
| Serious Eye Damage/Irritation | Causes Serious Eye Irritation. | This is a known and labeled hazard for both nicotinic acid (H319) and 3-Nitrophenol (Causes serious eye damage - H318).[3][5] This is the most certain hazard. |
| Aquatic Toxicity | Harmful to Aquatic Life. | Nicotinic acid is classified as harmful to aquatic life (H402). Nitrophenols are also known environmental pollutants.[5] Therefore, release to the environment must be strictly avoided.[2] |
Part 2: Step-by-Step Disposal Protocol
All waste containing this compound must be managed as hazardous chemical waste.[6][7] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [2][8]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical disposal. It prevents inadvertent and dangerous chemical reactions.
-
Identify Waste Streams: Clearly identify all materials contaminated with this compound. This includes:
-
Unused or expired solid reagent.
-
Solutions containing the compound.
-
Reaction byproducts and mother liquors.
-
Contaminated labware (e.g., weighing papers, pipette tips, gloves, absorbent pads).
-
-
Segregate at the Source: Collect this waste in a dedicated container. Do not mix it with other waste streams (e.g., halogenated solvents, strong acids/bases, or oxidizers) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9][10]
Step 2: Containerization and Labeling
Proper containment and labeling ensure that waste is correctly identified and handled throughout the disposal process.
-
Select a Compatible Container:
-
Label the Container Immediately:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[7][9]
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]
-
List all components of the waste mixture, including solvents, with their approximate percentages.[9]
-
Indicate the associated hazards: "Eye Irritant, Potentially Toxic, Environmental Hazard ".[9]
-
Fill in the generator's name and the date the first drop of waste was added.
-
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Designate a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the operator. A designated portion of a chemical fume hood is an excellent choice for an SAA.[9]
-
Storage Practices:
-
Keep the waste container tightly closed at all times, except when adding waste.[7][9]
-
Store the container in a secondary containment bin or tray to catch any potential leaks.[10]
-
Do not accumulate more than one quart of acutely hazardous waste (P-listed) or 55 gallons of non-acute hazardous waste at an SAA. While this compound is not explicitly P-listed, it is good practice to keep waste volumes minimal.[9][11]
-
Step 4: Professional Disposal
Final disposal must be handled by a licensed and reputable hazardous waste management provider.
-
Schedule a Pickup: Contact your institution's EHS department or your contracted waste disposal service to arrange for the collection of the waste.[6]
-
Provide Documentation: Accurately describe the waste contents to the disposal company as required.
-
Incineration: The recommended final disposal method for nitrophenols and related aromatic nitro compounds is high-temperature incineration in a licensed facility equipped with scrubbers to manage NOx emissions. This ensures complete destruction of the compound.
The following diagram outlines the decision-making workflow for the disposal process.
Sources
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Navigating the Synthesis Frontier: A Practical Guide to Handling 2-(3-Nitrophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities is the lifeblood of therapeutic innovation. As you synthesize and evaluate compounds like 2-(3-Nitrophenyl)nicotinic acid, a robust understanding of safe handling practices is not just a regulatory requirement, but a cornerstone of scientific excellence and personal safety. This guide provides a comprehensive framework for managing this compound in the laboratory, from initial risk assessment to final disposal, ensuring the integrity of your research and the well-being of your team.
Hazard Assessment: A Compound of Two Moieties
-
Nicotinic Acid and its Derivatives: Generally, these compounds are known to cause skin and serious eye irritation.[1][2][3] Inhalation of dust may lead to respiratory tract irritation.[1][2][4]
-
Aromatic Nitro Compounds: This class of compounds warrants significant caution. They are often toxic if swallowed, inhaled, or absorbed through the skin.[5] A primary concern is the potential to induce methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood.[5] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[5]
Given these potential hazards, this compound should be handled as a substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves is recommended. Butyl gloves offer good resistance to nitro compounds.[6] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[7] |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or glove box.[4] For weighing and transferring solids, a respirator with a particulate filter (N95 or higher) is recommended. If there is a potential for vapor generation, an organic vapor cartridge should be added. |
| Protective Clothing | A flame-resistant lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls are advised.[4][8][9] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times. |
Operational Handling: A Step-by-Step Approach
Adherence to meticulous handling procedures is critical to prevent exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage location should be clearly marked.
Weighing and Transferring
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to control dust and potential aerosols.
-
Engineering Controls: Ensure proper ventilation to keep airborne concentrations low.[4]
-
Dispensing: Use tools such as spatulas and weighing paper appropriate for the quantity being handled to minimize dust generation.
-
Cleaning: Clean all equipment and the work area thoroughly after each use.
Solution Preparation
-
Solvent Selection: Choose the appropriate solvent based on the experimental protocol.
-
Dissolution: Add the solid compound to the solvent slowly while stirring to avoid splashing.
-
Container: Use a sealed container for dissolution to prevent the release of vapors.
Emergency Procedures: Planning for the Unexpected
Spills
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
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- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
